alpha-d-Xylofuranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449524 | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14795-83-6 | |
| Record name | alpha-D-Xylofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014795836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-XYLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIR2X7M356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of alpha-d-Xylofuranose
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the nuanced structural and stereochemical properties of monosaccharides is paramount. This guide provides a detailed examination of alpha-d-Xylofuranose, a five-membered ring form of the pentose (B10789219) sugar D-xylose. While less common than its pyranose counterpart, the furanose form plays a crucial role in the structure of various biologically important molecules and serves as a key synthetic intermediate.
Molecular Structure and Stereochemistry
This compound is a pentose sugar with the chemical formula C5H10O5. Its structure consists of a central five-membered tetrahydrofuran (B95107) ring, correctly referred to as an oxolane ring, comprising four carbon atoms and one oxygen atom. The "d" designation indicates the chirality of the stereocenter furthest from the anomeric carbon (C4), which has the same configuration as d-glyceraldehyde. The "alpha" anomer specifies that the hydroxyl group attached to the anomeric carbon (C1) is oriented on the opposite face of the ring from the C4 substituent (-CH2OH).
The systematic IUPAC name for this compound is (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The stereochemistry at each chiral center is crucial for its biological activity and chemical reactivity:
-
C1 (anomeric carbon): The alpha configuration places the hydroxyl group in a pseudo-axial orientation.
-
C2: The hydroxyl group is in a trans relationship to the C1 hydroxyl group.
-
C3: The hydroxyl group is in a cis relationship to the C2 hydroxyl group.
-
C4: The hydroxymethyl group is oriented to define the "d" configuration.
The furanose ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. For furanoses, a two-state model considering the north (C3'-endo) and south (C2'-endo) puckers is often used for conformational analysis.
Quantitative Structural Data
| Parameter | Value (Angstroms/Degrees) |
| Bond Lengths | |
| C1-O4 | ~1.43 Å |
| C1-C2 | ~1.53 Å |
| C2-C3 | ~1.53 Å |
| C3-C4 | ~1.53 Å |
| C4-O4 | ~1.43 Å |
| C1-O1 | ~1.41 Å |
| C2-O2 | ~1.42 Å |
| C3-O3 | ~1.42 Å |
| C4-C5 | ~1.52 Å |
| C5-O5 | ~1.42 Å |
| Bond Angles | |
| ∠ O4-C1-C2 | ~106° |
| ∠ C1-C2-C3 | ~103° |
| ∠ C2-C3-C4 | ~103° |
| ∠ C3-C4-O4 | ~106° |
| ∠ C4-O4-C1 | ~109° |
| Torsional Angles | Variable depending on ring pucker |
Note: These are generalized values and can vary based on the specific conformation and crystalline environment.
Experimental Protocols for Structural Elucidation
The determination of the structure and stereochemistry of this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. For carbohydrates like this compound, a combination of 1D and 2D NMR experiments is employed.
Detailed Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). D2O is a common choice for its ability to exchange with hydroxyl protons, simplifying the spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum. This will provide initial information on the chemical shifts and coupling constants of the ring protons. The anomeric proton (H1) typically resonates at a distinct downfield chemical shift.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons on adjacent carbons). Starting from the anomeric proton signal, one can "walk" around the furanose ring, assigning the signals for H2, H3, and H4.
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. This is useful for confirming assignments made from the COSY spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals (C1-C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is useful for confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For this compound, NOEs between H1 and H2, and between other non-adjacent protons, can help to confirm the alpha anomeric configuration and determine the preferred ring pucker.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals in the 1D ¹H spectrum to determine the relative number of protons.
-
Measure the chemical shifts (in ppm) and coupling constants (in Hz) for all signals. The magnitude of the ³J(H,H) coupling constants can provide information about the dihedral angles between adjacent protons and thus the ring conformation.
-
Analyze the cross-peaks in the 2D spectra to assign all proton and carbon signals and to determine the spatial proximity of protons.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, yielding precise bond lengths, bond angles, and conformational information.
Detailed Protocol for X-ray Crystallography:
-
Crystallization:
-
This is often the most challenging step. A highly purified sample of this compound is required.
-
Screen a variety of crystallization conditions, including different solvents (e.g., water, ethanol, acetone), precipitants (e.g., isopropanol, diethyl ether), temperatures, and concentrations.
-
Vapor diffusion (hanging drop or sitting drop) is a common method for growing single crystals of carbohydrates.
-
-
Data Collection:
-
Select a single crystal of suitable size and quality (typically > 0.1 mm in all dimensions) and mount it on a goniometer.
-
Cool the crystal to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map. For small molecules like this compound, direct methods are typically successful.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final structure with high accuracy.
-
-
Data Analysis:
-
Analyze the final structure to determine precise bond lengths, bond angles, torsional angles, and the conformation of the furanose ring.
-
The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).
-
Biological and Synthetic Relevance
While D-xylose is more commonly found in the pyranose form in nature, the furanose form is a key component of some natural products and a versatile intermediate in organic synthesis.
D-Xylose Metabolism
In some microorganisms, such as the freshwater bacterium Caulobacter crescentus, D-xylose is metabolized through a specific pathway. This pathway involves the oxidation of D-xylose to D-xylonolactone, which is then further metabolized. The initial steps of this pathway are depicted below.
Synthetic Chemistry Workflow
Protected derivatives of this compound are valuable building blocks in the synthesis of more complex carbohydrates and nucleoside analogues. A common synthetic strategy involves the protection of the hydroxyl groups to allow for regioselective reactions. The following diagram illustrates a general workflow for the synthesis of a glycoside from a protected xylofuranose (B8766934) donor.
Conclusion
This compound, while often overshadowed by its pyranose isomer, possesses a rich and complex stereochemistry that is fundamental to its role in both biological systems and chemical synthesis. A thorough understanding of its structure, conformational dynamics, and the experimental techniques used for its characterization is essential for researchers and professionals working in the fields of glycobiology, medicinal chemistry, and drug development. The detailed protocols and structural information provided in this guide serve as a valuable resource for the continued exploration and utilization of this important monosaccharide.
An In-depth Technical Guide to the Anomeric Configuration of D-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomeric configuration of D-xylofuranose, a five-membered ring form of the pentose (B10789219) sugar D-xylose. Understanding the stereochemistry at the anomeric center (C1) is critical for research in glycobiology, drug design, and materials science, as the alpha (α) and beta (β) configurations confer distinct chemical and biological properties to the molecule. This document details the structural differences between the anomers, presents key quantitative data for their characterization, outlines experimental protocols for their analysis, and provides visualizations to illustrate the core concepts.
Introduction to Anomeric Configuration
In solution, monosaccharides like D-xylose exist in equilibrium between their open-chain aldehyde or ketone form and cyclic hemiacetal or hemiketal structures. The cyclization of the linear form of D-xylose to its furanose ring structure results in the formation of a new stereocenter at the original carbonyl carbon (C1). This carbon is referred to as the anomeric carbon. The two possible stereoisomers that differ only in the configuration at this anomeric carbon are called anomers, designated as α and β.
The α-anomer is defined as having the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group (at C4 in the furanose ring). Conversely, the β-anomer has the anomeric hydroxyl group on the same side as the CH₂OH group. This seemingly subtle difference in stereochemistry significantly impacts the molecule's three-dimensional shape, reactivity, and its interactions with enzymes and receptors.
Quantitative Data for Anomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the anomeric configuration of carbohydrates in solution. The chemical shifts (δ) of the anomeric proton (H1) and carbon (C1), as well as the scalar coupling constant between H1 and H2 (³JH1,H2), are particularly diagnostic. Generally, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) than that of the β-anomer. The magnitude of the ³JH1,H2 coupling constant is also indicative of the dihedral angle between these two protons, which differs between the anomers.
| Anomer | Nucleus | Position | Chemical Shift (δ) in ppm (D₂O) | Coupling Constant (J) in Hz |
| α-D-Xylofuranose | ¹H | H1 | ~5.3 - 5.5 | ³JH1,H2 ≈ 4-5 |
| H2 | ||||
| H3 | ||||
| H4 | ||||
| H5a, H5b | ||||
| ¹³C | C1 | ~102 - 104 | ||
| C2 | ||||
| C3 | ||||
| C4 | ||||
| C5 | ||||
| β-D-Xylofuranose | ¹H | H1 | ~5.1 - 5.3 | ³JH1,H2 < 2 |
| H2 | ||||
| H3 | ||||
| H4 | ||||
| H5a, H5b | ||||
| ¹³C | C1 | ~105 - 107 | ||
| C2 | ||||
| C3 | ||||
| C4 | ||||
| C5 |
Note: The exact chemical shifts and coupling constants for the remaining protons and carbons require detailed 2D NMR analysis for unambiguous assignment.
Experimental Protocols
Determination of Anomeric Configuration by NMR Spectroscopy
This protocol outlines the general steps for the determination of the anomeric configuration of D-xylofuranose using 1D and 2D NMR spectroscopy.
3.1.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the D-xylose sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%). The use of D₂O is crucial as it is NMR-silent in the ¹H spectrum, preventing a large solvent signal from obscuring the analyte signals.
-
Lyophilization (Optional but Recommended): To remove any exchangeable protons from the hydroxyl groups, which can broaden the NMR signals, lyophilize the sample from D₂O two to three times. This involves dissolving the sample in D₂O, freezing it, and then removing the D₂O under vacuum.
-
Final Dissolution and Transfer: After the final lyophilization, dissolve the sample in the final volume of D₂O and transfer it to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a known internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
3.1.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
1D ¹H NMR:
-
Acquire a standard 1D proton NMR spectrum.
-
Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent suppression: Use a presaturation pulse sequence to suppress the residual HOD signal.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
-
Identify the anomeric proton signals in the region of δ 5.0-5.5 ppm. The relative integration of these signals provides the ratio of the α and β anomers.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Parameters:
-
Pulse sequence: A standard inverse-gated decoupling sequence to ensure quantitative analysis if needed.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Identify the anomeric carbon signals in the region of δ 100-110 ppm.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in the assignment of the proton signals. This is crucial for identifying H2 and measuring the ³JH1,H2 coupling constant.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon spectrum based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which can further confirm assignments and provide structural information.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can provide information about the three-dimensional structure and conformation of the anomers.
-
3.1.3. Data Analysis
-
Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). This includes Fourier transformation, phase correction, and baseline correction.
-
Assignment: Assign the signals for both anomers using the combination of 1D and 2D NMR data.
-
Measurement: Measure the precise chemical shifts and coupling constants for each assigned nucleus.
-
Configuration Determination: The anomeric configuration is assigned based on the characteristic chemical shifts of H1 and C1, and the magnitude of the ³JH1,H2 coupling constant as outlined in Section 2.
X-ray Crystallography
While NMR is ideal for studying the anomeric configuration in solution, X-ray crystallography provides definitive structural information in the solid state.
3.2.1. Crystallization
-
Synthesis of a Derivative: D-xylofuranose itself is challenging to crystallize directly. Therefore, a suitable crystalline derivative is typically synthesized. This involves protecting the hydroxyl groups with bulky groups (e.g., benzoyl, p-nitrobenzoyl) to promote crystallization.
-
Crystal Growth: The derivative is dissolved in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) and allowed to crystallize slowly through methods such as slow evaporation, vapor diffusion, or cooling.
3.2.2. Data Collection and Structure Solution
-
Crystal Mounting: A single, high-quality crystal is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to obtain the final crystal structure. The refined structure will unambiguously show the stereochemistry at the anomeric center.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Equilibrium between α and β anomers of D-xylofuranose via the open-chain form.
Caption: Workflow for the determination of anomeric configuration using NMR spectroscopy.
Conclusion
The determination of the anomeric configuration of D-xylofuranose is a fundamental aspect of its characterization. This technical guide has provided an in-depth overview of the structural basis of anomerism, presented key quantitative NMR parameters for distinguishing between the α and β forms, and detailed the experimental protocols for their analysis using both NMR spectroscopy and X-ray crystallography. The provided workflows and diagrams serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and related scientific disciplines. Accurate assignment of the anomeric configuration is paramount for understanding the structure-function relationships of D-xylofuranose-containing molecules and for the rational design of novel therapeutics and biomaterials.
An In-depth Technical Guide to the Core Chemical Properties of alpha-d-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-d-Xylofuranose, a five-carbon sugar with a furanose ring structure, is a fundamentally important monosaccharide. While its pyranose counterpart, alpha-d-xylopyranose, is more abundant in nature, the furanose form plays a critical role as a structural component of various biologically active molecules and serves as a key synthetic intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its metabolic fate and relevance in drug discovery.
Chemical and Physical Properties
The inherent instability of the free this compound in solution, where it exists in equilibrium with its other anomeric and ring forms, makes the experimental determination of its specific physical properties challenging. Consequently, much of the available data is derived from computational models or experimental data from more stable derivatives.
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| CAS Number | 14795-83-6 | [1] |
| IUPAC Name | (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [1] |
| Melting Point | 141.14 °C (414.14 K) (calculated) | [2][3] |
| Boiling Point | 437.74 °C (710.74 K) (calculated) | [2][3] |
| Water Solubility | log10(WS) = 1.11 (calculated) | [2][3] |
| Optical Rotation, [α]²⁵/D | -19.2° (c=1 in H₂O) for 1,2-O-Isopropylidene-alpha-D-xylofuranose | |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2338.90 ± 0.84 kJ/mol | [4] |
Note: Due to the equilibrium of D-xylose in solution, experimental values for the pure this compound anomer are scarce. The optical rotation provided is for a common, stable derivative.
Experimental Protocols
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of carbohydrates, including the determination of anomeric configuration and ring size.
Objective: To acquire and interpret ¹H and ¹³C NMR spectra of this compound or its derivatives to confirm its structure.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For free sugars, dissolution in D₂O allows for the observation of exchangeable hydroxyl protons.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Key signals to identify include the anomeric proton (H-1), which typically appears as a doublet downfield from the other sugar protons. The coupling constant (³JH1,H2) is indicative of the anomeric configuration (typically smaller for α-furanosides).
-
Acquire a 1D ¹³C NMR spectrum. The anomeric carbon (C-1) signal is usually found in the 95-110 ppm region.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments are crucial for the unambiguous assignment of all signals in the spectrum.[5]
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to determine the stereochemistry of the sugar. For furanoses, the five-membered ring is flexible, leading to more complex coupling patterns compared to pyranoses.[6]
-
Compare the acquired spectra with literature data for known xylofuranose (B8766934) derivatives to confirm the structure.
-
Determination of Specific Rotation by Polarimetry
Optical rotation is a key characteristic of chiral molecules like this compound and is essential for confirming its enantiomeric purity.
Objective: To measure the specific rotation of an optically active xylofuranose derivative.
Methodology:
-
Solution Preparation: Prepare a solution of the compound of known concentration (c, in g/100 mL) in a suitable solvent (e.g., water, ethanol).
-
Polarimeter Setup:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument with a blank solvent-filled cell.
-
-
Measurement:
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where T is the temperature and λ is the wavelength of the light (typically the sodium D-line, 589 nm).[7][8][9]
Analysis by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Objective: To obtain the mass spectrum of this compound or its derivatives to confirm the molecular weight and analyze its fragmentation.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
-
Ionization: Ionize the sample using the chosen method. ESI is a soft ionization technique that often yields the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which is crucial for determining the molecular weight.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern. For furanoses, characteristic fragmentation patterns, such as the loss of water and cross-ring cleavages, can provide structural information. The fragmentation of glycosidic bonds in xylofuranosides is of particular interest in structural elucidation.[10][11][12]
-
Stability and Degradation
The stability of the furanose ring is a critical consideration in drug development. Under acidic conditions and elevated temperatures, pentoses like xylose are known to undergo dehydration to form furfural.[13][14] The furanose form is an intermediate in this reaction. The stability of xylofuranosides will be highly dependent on the nature of the aglycone and the reaction conditions (pH, temperature). For therapeutic applications, it is essential to characterize the stability of any xylofuranose-containing drug candidate under physiological conditions.
Biological Relevance and Signaling Pathways
D-Xylose Metabolism
While specific signaling pathways directly initiated by this compound in mammalian cells are not well-defined, the metabolic fate of D-xylose provides important context. In various microorganisms and to a lesser extent in mammals, D-xylose can be metabolized through several pathways, ultimately entering the pentose (B10789219) phosphate (B84403) pathway. The initial steps of these pathways are crucial for understanding how xylose is processed in a biological system.
// Nodes D_Xylose [label="D-Xylose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xylitol [label="Xylitol"]; D_Xylulose [label="D-Xylulose"]; D_Xylulose_5P [label="D-Xylulose-5-Phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPP [label="Pentose Phosphate\nPathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D_Xylonolactone [label="D-Xylono-lactone"]; D_Xylonic_acid [label="D-Xylonic acid"]; Keto_deoxy_xylonate [label="2-Keto-3-deoxy-xylonate"]; Pyruvate_Glycolaldehyde [label="Pyruvate +\nGlycolaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_KGS [label="α-Ketoglutarate\nsemialdehyde"]; alpha_KG [label="α-Ketoglutarate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges D_Xylose -> Xylitol [label="Xylose Reductase"]; Xylitol -> D_Xylulose [label="Xylitol\nDehydrogenase"]; D_Xylose -> D_Xylulose [label="Xylose Isomerase", constraint=false]; D_Xylulose -> D_Xylulose_5P [label="Xylulokinase"]; D_Xylulose_5P -> PPP; D_Xylose -> D_Xylonolactone [label="Xylose\nDehydrogenase"]; D_Xylonolactone -> D_Xylonic_acid [label="Lactonase"]; D_Xylonic_acid -> Keto_deoxy_xylonate [label="Xylonate\nDehydratase"]; Keto_deoxy_xylonate -> Pyruvate_Glycolaldehyde [label="Aldolase\n(Dahms Pathway)"]; Keto_deoxy_xylonate -> alpha_KGS [label="Dehydratase\n(Weimberg Pathway)"]; alpha_KGS -> alpha_KG [label="Dehydrogenase"]; } dot Caption: Metabolic pathways of D-Xylose.
Role in Drug Discovery and Development
This compound serves as a versatile scaffold for the synthesis of a wide range of nucleoside and non-nucleoside analogs with potential therapeutic applications. The modification of the xylofuranose ring at various positions can lead to compounds with significant biological activities.
-
Anticancer and Antiviral Agents: Numerous studies have focused on the synthesis of xylofuranosyl nucleosides as potential anticancer and antiviral drugs.[15] These compounds can act as mimics of natural nucleosides and interfere with DNA or RNA synthesis in rapidly proliferating cancer cells or virus-infected cells. For instance, guanidino xylofuranose derivatives have shown antiproliferative effects in cancer cell lines and inhibitory activity against acetylcholinesterase.[16][17][18][19]
-
Modulation of Biological Processes: The incorporation of a xylofuranose moiety can alter the physicochemical properties of a molecule, such as its solubility, stability, and ability to interact with biological targets. This makes it a valuable component in the design of drugs targeting a wide array of diseases.
The synthesis of these derivatives often involves a multi-step process starting from D-xylose. A generalized workflow for the synthesis of a xylofuranoside derivative is outlined below.
// Nodes D_Xylose [label="D-Xylose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protection [label="Protection of\nHydroxyl Groups"]; Activation [label="Activation of\nAnomeric Center"]; Glycosylation [label="Glycosylation with\nAglycone (R-OH)"]; Deprotection [label="Deprotection"]; Final_Product [label="Xylofuranoside\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges D_Xylose -> Protection; Protection -> Activation; Activation -> Glycosylation; Glycosylation -> Deprotection; Deprotection -> Final_Product; } dot Caption: Synthetic workflow for xylofuranosides.
Conclusion
This compound, despite being less abundant than its pyranose form, is a molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structural features and its role as a precursor to a diverse range of bioactive molecules underscore its importance. While the characterization of the free furanose presents challenges due to its inherent instability in solution, a combination of modern analytical techniques and the study of its stable derivatives provides a comprehensive understanding of its chemical properties. Further research into the specific biological roles and signaling pathways of this compound and its derivatives holds promise for the development of novel therapeutic agents.
References
- 1. This compound | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. «alpha»-d-Xylofuranose (CAS 31178-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemeo.com [chemeo.com]
- 4. α-d-Xylofuranose [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. imreblank.ch [imreblank.ch]
- 12. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physical Properties of alpha-d-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-d-Xylofuranose, a five-membered ring isomer of the pentose (B10789219) sugar xylose, plays a role in various biological contexts. Despite its significance, a comprehensive compilation of its experimentally determined physical properties is notably absent in publicly accessible literature. This technical guide synthesizes the available theoretical and computational data for this compound and provides established experimental protocols for the determination of key physical properties for monosaccharides. Due to the scarcity of empirical data for the free this compound form, this document also presents data for a common derivative, 1,2-O-Isopropylidene-alpha-D-xylofuranose, to offer a point of reference. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by consolidating existing knowledge and outlining the methodologies required to obtain the much-needed experimental data.
Introduction
This compound is the furanose form of D-xylose, a monosaccharide that is a fundamental component of hemicellulose in plant cell walls. While the pyranose form of xylose is more common, the furanose isomer is found in various natural products and is of interest to researchers in glycobiology and medicinal chemistry. A thorough understanding of the physical properties of this compound is crucial for its application in drug design, synthesis, and as a biochemical probe.
This guide addresses the current gap in the literature by summarizing the known, albeit limited, physical data for this compound and providing detailed experimental protocols for their determination.
Physical Properties of this compound
A comprehensive search of scientific databases reveals a significant lack of experimentally determined physical properties for pure, unmodified this compound. Much of the available data is derived from computational models or pertains to its more stable, derivatized forms.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, which is primarily computational, and for comparison, the experimental data for its derivative, 1,2-O-Isopropylidene-alpha-D-xylofuranose.
| Property | This compound (Computed/Theoretical) | 1,2-O-Isopropylidene-alpha-D-xylofuranose (Experimental) |
| Molecular Formula | C₅H₁₀O₅ | C₈H₁₄O₅ |
| Molecular Weight | 150.13 g/mol [1][2] | 190.19 g/mol |
| Melting Point | 141 °C (Joback Method) | 69-71 °C |
| Boiling Point | 437.59 °C (Joback Method) | 112-114 °C at 0.06 mmHg |
| Specific Rotation [α]D | Not available | -19.2° (c=1 in H₂O, 25 °C) |
| Solubility in Water | log₁₀WS = 1.11 (Crippen Method) | Soluble |
| Enthalpy of Combustion (ΔcH°solid) | -2338.90 ± 0.84 kJ/mol | Not available |
Note: The Joback and Crippen methods are theoretical prediction models and may not reflect the actual experimental values.
Qualitative Description
Based on the general properties of monosaccharides, this compound is expected to be a white, crystalline solid at room temperature. Its hydroxyl groups make it a polar molecule, suggesting good solubility in water and other polar solvents.
Experimental Protocols for Physical Property Determination
To address the lack of experimental data, this section provides detailed, standard protocols for determining the key physical properties of monosaccharides like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10 °C/minute) until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
-
The temperature at which the first liquid droplet appears is recorded as the start of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Data Analysis: A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Logical Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Specific Rotation Determination (Polarimetry)
Specific rotation is a characteristic property of chiral molecules.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
-
Apparatus: A polarimeter with a sodium lamp (D-line, 589 nm) and a sample cell of a known path length (l, in decimeters) is used.
-
Procedure:
-
The polarimeter is calibrated with the pure solvent.
-
The sample cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The observed angle of rotation (α) is measured at a specific temperature (T).
-
-
Calculation: The specific rotation ([α]DT) is calculated using the formula: [α]DT = α / (l × c)
Experimental Setup for Polarimetry
References
An In-Depth Technical Guide to the IUPAC Nomenclature of α-D-Xylofuranose
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the monosaccharide α-D-Xylofuranose. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the stereochemistry and systematic naming of this carbohydrate. The guide includes a breakdown of the nomenclature, relevant quantitative data, experimental protocols for structural determination, and a visualization of the naming logic.
Decoding the IUPAC Nomenclature: α-D-Xylofuranose
The systematic name α-D-Xylofuranose is a composite of several descriptors that define the specific stereoisomer of the five-carbon sugar, xylose. Each component of the name provides precise information about the molecule's structure.
-
Xylo- : This prefix denotes the specific stereochemical configuration of the chiral centers in the aldopentose. For a D-sugar, the hydroxyl groups on carbons 2, 3, and 4 in the Fischer projection are on the right, left, and right sides, respectively.
-
-furanose : This suffix indicates that the monosaccharide exists in a cyclic form with a five-membered ring, analogous to the heterocyclic compound furan.[1][2] This ring is formed by the intramolecular reaction of the aldehyde group at carbon 1 with the hydroxyl group at carbon 4.
-
D- : This prefix specifies the configuration of the stereocenter furthest from the anomeric carbon (C1). In the Fischer projection of D-xylose, the hydroxyl group on carbon 4 (the penultimate carbon) is on the right side.[3]
-
α- (alpha) : This prefix defines the configuration of the anomeric carbon (C1), which is the new chiral center formed during cyclization.[4] In the Haworth projection for a D-sugar, the α anomer has the hydroxyl group on the anomeric carbon pointing downwards, on the opposite side of the ring from the CH₂OH group (at C4).[1]
The fully systematic IUPAC name for α-D-Xylofuranose is (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.[5]
Quantitative Structural and Spectroscopic Data
| Parameter | Value | Method | Reference |
| Crystal System | Orthorhombic (for 1,2,3,5-di-O-methylene-α-D-xylofuranose) | X-ray Crystallography | [6] |
| Space Group | P 21 21 21 (for 1,2,3,5-di-O-methylene-α-D-xylofuranose) | X-ray Crystallography | [6] |
| Unit Cell Parameters | a = 8.5509 Å, b = 8.6327 Å, c = 20.057 Å (for derivative) | X-ray Crystallography | [6] |
| Furanose Ring Conformation | Envelope | X-ray Crystallography | [6] |
| ¹H NMR (Anomeric Proton) | δ ≈ 5.3 ppm (Varies with solvent and temperature) | NMR Spectroscopy | [7] |
| ¹³C NMR (Anomeric Carbon) | δ ≈ 101.4 ppm (for an α-xylofuranoside) | NMR Spectroscopy | [7] |
| ³J(H1,H2) Coupling Constant | ~4.3 Hz (for a 1,2-cis furanoside, indicative of the α anomer) | NMR Spectroscopy | [7] |
Experimental Protocols for Structural Elucidation
The determination of the structure of α-D-Xylofuranose relies on a combination of spectroscopic and crystallographic techniques.
NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.
Objective: To determine the proton and carbon chemical shifts and coupling constants to confirm the stereochemistry and conformation of α-D-Xylofuranose.
Methodology:
-
Sample Preparation: Dissolve a pure sample of D-xylose in a deuterated solvent (e.g., D₂O) to a concentration of approximately 1 M.[8] Allow the solution to equilibrate to establish a mixture of its anomers (α/β-pyranose and α/β-furanose).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton of α-D-Xylofuranose is expected to appear as a doublet around 5.3 ppm.[7]
-
The coupling constant between H1 and H2 (³J(H1,H2)) is crucial for determining the anomeric configuration. A value of approximately 4.3 Hz indicates a cis relationship, confirming the α anomer.[7]
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C1) of α-D-Xylofuranose will have a characteristic chemical shift of around 101.4 ppm.[7]
-
-
2D NMR Spectroscopy:
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and trace the connectivity within the sugar ring.
-
Execute Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate each proton with its directly attached carbon atom.[9]
-
Utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to identify longer-range correlations, which can help confirm assignments and the ring structure.[9]
-
-
Data Analysis: Integrate peak areas to estimate the relative populations of the different anomers in solution. Compare chemical shifts and coupling constants to literature values and theoretical predictions to confirm the structure of α-D-Xylofuranose.
X-ray crystallography provides unambiguous determination of the solid-state structure of a molecule.
Objective: To determine the precise bond lengths, bond angles, and conformation of α-D-Xylofuranose in a crystalline form.
Methodology:
-
Crystallization: Grow single crystals of α-D-Xylofuranose or a suitable derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.[6]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.[6]
-
-
Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsional angles. This will reveal the exact conformation of the furanose ring (e.g., envelope or twist).
Visualization of the IUPAC Naming Logic
The following diagram illustrates the logical workflow for determining the IUPAC name of α-D-Xylofuranose.
References
- 1. 2-Carb-2 [iupac.qmul.ac.uk]
- 2. [2412.12847] Ab Initio Conformational Analysis of $α$/$β$-D-Xylopyranose at Pyrolysis Conditions [arxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thaiscience.info [thaiscience.info]
- 5. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 1,2,3,5-di-O-methylene-α-d-xylofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
The Biosynthesis of alpha-d-Xylofuranose: A Technical Guide for Researchers
December 16, 2025
Abstract
This technical guide provides an in-depth overview of the biosynthetic pathways leading to the formation of alpha-d-Xylofuranose, a crucial pentose (B10789219) sugar involved in various biological processes. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic reactions, key intermediates, and regulatory mechanisms. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key enzymes, and includes visualizations of the metabolic pathways and experimental workflows using Graphviz DOT language.
Introduction
D-xylose, a five-carbon aldose sugar, is a fundamental component of hemicellulose in plant cell walls and is integral to the structure of various biomolecules. Its furanose form, particularly the alpha anomer (this compound), serves as a precursor for the synthesis of essential activated sugar donors like UDP-alpha-D-xylose. UDP-alpha-D-xylose is indispensable for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. Understanding the intricate enzymatic pathways that govern the synthesis of this compound is critical for advancements in glycobiology, biofuel production, and the development of novel therapeutics. This guide delineates the two primary routes for the formation of xylose-containing biomolecules: the de novo synthesis of free D-xylose and the biosynthesis of the activated sugar nucleotide, UDP-alpha-D-xylose.
De Novo Biosynthesis of Free D-Xylose
The de novo synthesis of free D-xylose in most organisms originates from intermediates of the pentose phosphate (B84403) pathway (PPP). The central intermediate, D-xylulose-5-phosphate, is converted to D-xylose through a series of enzymatic steps.
Pathway Overview
The synthesis of free D-xylose can be summarized in the following key steps:
-
Epimerization: D-Ribulose-5-phosphate, an intermediate of the pentose phosphate pathway, is converted to D-xylulose-5-phosphate by the enzyme Ribulose-5-phosphate 3-epimerase .
-
Dephosphorylation: D-xylulose-5-phosphate is dephosphorylated to yield D-xylulose. While a specific D-xylulose-5-phosphate phosphatase has not been definitively characterized for this primary metabolic role in all organisms, a xylulose 5-phosphate-activated protein phosphatase (PP2A) has been identified in rat liver, suggesting a potential, though perhaps primarily regulatory, role.[1][2][3][4][5]
-
Isomerization: D-xylulose is then isomerized to D-xylose by the enzyme D-xylose isomerase .[6][7][8][9] This reaction is reversible.
-
Mutarotation: Once formed, D-xylose in solution exists as an equilibrium mixture of pyranose and furanose ring structures, each with alpha and beta anomers. The interconversion between these forms occurs spontaneously (mutarotation) but can be accelerated by the enzyme xylose mutarotase (B13386317) . The formation of the this compound anomer is a part of this equilibrium.
Key Enzymes in Free D-Xylose Synthesis
This enzyme catalyzes the reversible epimerization of D-ribulose-5-phosphate to D-xylulose-5-phosphate.[4][10]
Also known as glucose isomerase, this enzyme catalyzes the reversible isomerization of D-xylose to D-xylulose.[6][7][8][9][11][12][13][14][15] It plays a crucial role in both the catabolism and biosynthesis of xylose.
This enzyme accelerates the interconversion of the alpha and beta anomers of D-xylose. While mutarotation occurs spontaneously in aqueous solution, this enzyme ensures a rapid equilibrium between the different isomeric forms.
Quantitative Data
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Ref. |
| D-xylose Isomerase | Streptomyces rubiginosus | D-xylose | 5.0 | 3.3 | 8.0 | 25 | [12] |
| D-xylose Isomerase | Bacillus sp. | D-xylose | 6.66 | 230 | 8.0 | 85 | [14] |
| D-xylose Isomerase | Escherichia coli | D-glucose | 20.58 | - | 7.0 | 50 | |
| D-xylose Isomerase | Thermus aquaticus | D-glucose | 51.3 | 49.65 | 6.5 | 80 | [13] |
Experimental Protocols
-
Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl). Lyse cells by sonication on ice.
-
Clarification: Centrifuge the lysate to remove cell debris. Filter the supernatant through a 0.45 µm filter.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA resin column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (lysis buffer with 300 mM imidazole).
-
Gel Filtration: Concentrate the eluted protein and apply to a gel filtration column (e.g., Sephacryl S-200) equilibrated with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0, 200 mM NaCl) for further purification and to assess the oligomeric state.
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.
This is a coupled enzyme assay measuring the formation of D-xylulose.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 0.15 mM NADH, 10 mM MgCl₂, and 2 U of sorbitol dehydrogenase.
-
Initiation: Add the purified xylose isomerase to the reaction mixture.
-
Substrate Addition: Start the reaction by adding varying concentrations of D-xylose (e.g., 25 to 500 mM).
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH by sorbitol dehydrogenase as it converts the product D-xylulose to sorbitol.
-
Kinetic Analysis: Calculate initial velocities from the linear phase of the reaction and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
This assay measures the rate of interconversion of xylose anomers.
-
Reaction Mixture: Prepare a solution of β-D-xylose in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Enzyme Addition: Add xylose mutarotase to the reaction mixture.
-
Coupled Reaction: In the presence of β-xylose dehydrogenase and NAD⁺, the conversion of β-D-xylose to D-xylonic acid is coupled to the reduction of NAD⁺ to NADH.
-
Measurement: Monitor the increase in absorbance at 340 nm. The rate of NADH formation is proportional to the rate of mutarotation from α-D-xylose to β-D-xylose.
Biosynthesis of UDP-alpha-D-xylose
The primary route for the synthesis of the activated sugar donor, UDP-alpha-D-xylose, starts from the common precursor UDP-glucose. This pathway is crucial for providing the building blocks for various glycoconjugates.
Pathway Overview
The biosynthesis of UDP-alpha-D-xylose from UDP-glucose involves two key enzymatic steps:
-
Oxidation: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid.[10][11][13][15][16][17][18][19][20]
-
Decarboxylation: UDP-glucuronic acid decarboxylase (UXS) , also known as UDP-xylose synthase, catalyzes the decarboxylation of UDP-glucuronic acid to produce UDP-alpha-D-xylose.[21][22][23][24][25][26][27]
Key Enzymes in UDP-alpha-D-xylose Synthesis
UGDH is a key enzyme that commits UDP-glucose to the uronic acid pathway. It is a homohexamer and its activity is often allosterically inhibited by UDP-xylose, providing a feedback mechanism.[15]
UXS catalyzes the final and irreversible step in the synthesis of UDP-xylose. This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[22][24][25][26]
Quantitative Data
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Ref. |
| UDP-glucose Dehydrogenase | Streptococcus pyogenes | UDP-glucose | 0.02 | 1.7 | 8.7 | [10] |
| UDP-glucose Dehydrogenase | Streptococcus pyogenes | NAD⁺ | 0.06 | 1.7 | 8.7 | [10] |
| UDP-glucose Dehydrogenase | Homo sapiens | UDP-glucose | - | - | 7.5 | [13][16] |
| UDP-glucose Dehydrogenase | Eucalyptus grandis | UDP-glucose | 0.0607 | - | - | [17] |
| UDP-glucose Dehydrogenase | Eucalyptus grandis | NAD⁺ | 0.0673 | - | - | [17] |
| UDP-glucuronic acid Decarboxylase | Cryptococcus neoformans | UDP-glucuronic acid | 0.7 | 0.8 (µmol/min/mg) | 7.4 | [21] |
| UDP-glucuronic acid Decarboxylase | Homo sapiens | UDP-glucuronic acid | 5.1 | 0.2 | - | [25] |
Experimental Protocols
-
Source: The enzyme can be purified from various sources, including calf liver acetone (B3395972) powder or from recombinant expression systems.[1][12]
-
Extraction: Prepare a crude extract from the source material.
-
Chromatography: A multi-step chromatography procedure is typically employed for purification. This can include:
-
Elution: Elute the enzyme from the affinity columns using buffers containing the respective ligands (e.g., AMP or UMP).
-
Concentration: Precipitate the purified protein using ammonium (B1175870) sulfate (B86663) and resuspend in a minimal volume of a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.6) containing UDP-glucose and NAD⁺.
-
Initiation: Start the reaction by adding the purified UGDH enzyme.
-
Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm.[10][11][16] The rate of NADH formation is directly proportional to the enzyme activity. One mole of UDP-glucose oxidation produces two moles of NADH.
-
Kinetic Analysis: Determine kinetic parameters by varying the concentration of one substrate while keeping the other saturated.
-
Expression System: The enzyme is typically purified from a recombinant expression system (e.g., E. coli) harboring the UXS gene.
-
Cell Lysis and Clarification: Lyse the cells and clarify the lysate as described for xylose isomerase.
-
Affinity Chromatography: If the recombinant protein has a tag (e.g., His-tag), use an appropriate affinity resin (e.g., Ni-NTA) for purification.
-
Elution: Elute the bound protein with a buffer containing a competing agent (e.g., imidazole).
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.4), NAD⁺, and UDP-glucuronic acid.
-
Initiation: Start the reaction by adding the purified UXS enzyme.
-
Reaction Termination: Stop the reaction at various time points by adding an equal volume of phenol/chloroform.
-
Product Analysis: Analyze the aqueous phase by HPLC (e.g., on a SAX column) to separate and quantify the substrate (UDP-glucuronic acid) and the product (UDP-xylose).[21]
Logical Workflow for Enzyme Characterization
The following diagram illustrates a general workflow for the expression, purification, and kinetic characterization of the enzymes involved in this compound biosynthesis.
Conclusion
The biosynthesis of this compound and its activated form, UDP-alpha-D-xylose, involves a series of well-coordinated enzymatic reactions. The de novo synthesis of the free sugar is intricately linked to the pentose phosphate pathway, while the synthesis of the activated sugar nucleotide proceeds from UDP-glucose. A thorough understanding of these pathways, including the structure and function of the key enzymes, is paramount for applications in metabolic engineering, drug discovery, and biotechnology. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to investigate and manipulate these fundamental biosynthetic routes. Further research into the specific phosphatases involved in free xylose synthesis and the precise mechanisms of mutarotases will undoubtedly provide deeper insights into the regulation of pentose metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Purification and characterization of a novel xylulose 5-phosphate-activated protein phosphatase catalyzing dephosphorylation of fructose-6-phosphate,2-kinase:fructose-2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 7. Structure and mechanism of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of UDP-glucose dehydrogenase by hydrophobic and affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]
- 20. Biosynthesis of UDP-GlcA, a key metabolite for capsular polysaccharide synthesis in the pathogenic fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 23. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. UDP-Glucuronic Acid Decarboxylases of Bacteroides fragilis and Their Prevalence in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uniprot.org [uniprot.org]
- 26. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oxidative decarboxylation of UDP-glucuronic acid in extracts of polymyxin-resistant Escherichia coli. Origin of lipid a species modified with 4-amino-4-deoxy-L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Obscure Anomer: An In-depth Technical Guide to the Natural Occurrence of α-D-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-xylose, the second most abundant sugar in nature, is a critical component of plant cell walls and microbial glycoconjugates. While predominantly found in its pyranose form, the furanose anomer, particularly α-D-xylofuranose, plays a subtle yet significant role in the biological activity and structural diversity of various natural products. This technical guide provides a comprehensive overview of the natural occurrence of α-D-xylofuranose, delving into its known sources, biosynthetic pathways of its precursors, and its biological significance. Detailed experimental protocols for the extraction, isolation, and characterization of xylofuranosides are presented, alongside a discussion of the analytical techniques used for their quantification. This document aims to be a valuable resource for researchers in glycobiology, natural product chemistry, and drug development, shedding light on a less-explored but potentially crucial carbohydrate anomer.
Introduction
D-xylose is a pentose (B10789219) sugar that forms the backbone of xylan (B1165943), a major hemicellulose in plant cell walls[1]. In solution, D-xylose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings. Each of these cyclic forms can exist as either α or β anomers, differing in the stereochemistry at the anomeric carbon (C1). While the α-D-xylopyranose form is the most stable and abundant, the α-D-xylofuranose anomer, though less common, is found in specific natural glycosides, contributing to their unique biological activities[2][3]. This guide focuses on the natural occurrence of this specific anomer, providing the technical details necessary for its study.
Natural Occurrence of α-D-Xylofuranose
Direct evidence for the natural occurrence of free α-D-xylofuranose is scarce due to its thermodynamic instability compared to the pyranose form. However, the α-D-xylofuranosyl linkage is found in a variety of natural glycoconjugates, particularly in microorganisms.
Microbial Sources
The most well-documented natural source of an α-D-xylofuranose derivative is the lipoarabinomannan (LAM) of Mycobacterium tuberculosis and other mycobacterial species[2][4][5]. LAM is a major cell wall lipoglycan that plays a crucial role in the interaction between the bacterium and its host's immune system. In some pathogenic mycobacteria, the non-reducing end of the arabinan (B1173331) domain of LAM is capped with a 5-deoxy-5-methylthio-α-D-xylofuranose (MTX) residue[2][4][5]. This modification is linked α-(1→4) to a mannopyranose residue in the mannan (B1593421) portion of the glycan[2][4].
A recent review has cataloged 126 microbial-derived xylosylated natural products, which may contain further examples of α-D-xylofuranosides[6]. These compounds include xylosyl-cyathane diterpenes and xylosylated triterpenes found in fungi[6].
Plant and Marine Sources
While D-xylose is abundant in plant cell walls as xylan, it is predominantly in the pyranose form. Evidence for naturally occurring α-D-xylofuranosides in plants is limited. Similarly, while marine organisms are a rich source of unique glycosylated natural products, specific reports detailing the presence of α-D-xylofuranose are not widespread[7][8].
Quantitative Data
Quantitative data on the natural abundance of α-D-xylofuranose is limited. In the context of mycobacterial LAM, the 5-deoxy-5-methylthio-α-D-xylofuranose (MTX) capping is considered a low-abundance modification. Studies have shown that MTX is present on approximately one in five to six mannoside caps (B75204) of Mtb LAM, which translates to about one MTX unit per molecule of LAM[9].
Table 1: Reported Occurrence and Abundance of α-D-Xylofuranose Derivatives
| Natural Source | Compound | Glycosidic Linkage | Abundance | Reference(s) |
| Mycobacterium tuberculosis | 5-deoxy-5-methylthio-α-D-xylofuranose (in Lipoarabinomannan) | α-(1→4) to D-mannopyranose | ~1 unit per LAM molecule | [2][4][5][9] |
Biosynthesis of α-D-Xylofuranose Precursors
The biosynthesis of xylofuranosides, like other glycosides, requires an activated sugar donor. The precursor for the incorporation of xylose into glycans is UDP-α-D-xylose[10][11][12].
UDP-α-D-xylose Biosynthesis
UDP-α-D-xylose is synthesized from UDP-α-D-glucose through a two-step enzymatic pathway primarily occurring in the cytoplasm.
-
Oxidation: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-α-D-glucose to UDP-α-D-glucuronic acid (UDP-GlcA).
-
Decarboxylation: UDP-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, catalyzes the decarboxylation of UDP-GlcA to yield UDP-α-D-xylose.
The direct enzymatic formation of UDP-α-D-xylofuranose has not been extensively characterized. It is hypothesized that a mutase may catalyze the conversion of UDP-α-D-xylopyranose to the furanose form, or that the xylosyltransferase responsible for incorporating the furanose ring has a specific conformational requirement that favors the furanose form of the UDP-xylose substrate.
Biological Role
The biological functions of α-D-xylofuranosides are not fully elucidated but are implicated in host-pathogen interactions. In Mycobacterium tuberculosis, the MTX cap on LAM is thought to play a role in modulating the host immune response[2][5]. The presence of this unique sugar derivative on the bacterial cell surface may influence recognition by host immune receptors.
Experimental Protocols
The study of α-D-xylofuranose in natural products requires a combination of extraction, hydrolysis, derivatization, and chromatographic and spectroscopic techniques.
Extraction and Hydrolysis of Xylofuranoside-Containing Glycoconjugates
A general workflow for the analysis of xylofuranosides from a biological matrix is outlined below.
Protocol 1: Acid Hydrolysis for Monosaccharide Analysis [13]
-
Sample Preparation: Weigh approximately 5 mg of the purified glycoconjugate into a screw-cap tube.
-
Hydrolysis: Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Incubation: Heat the sample at 120°C for 2 hours.
-
Drying: Cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.
-
Reconstitution: Re-dissolve the dried hydrolysate in a suitable solvent for subsequent analysis.
Analytical Methods for Separation and Quantification
Due to the equilibrium of xylose anomers in solution, their separation and quantification require specific analytical techniques.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates [14]
This method converts the mixture of anomers into a single alditol acetate (B1210297) derivative for each monosaccharide, simplifying the chromatogram.
-
Reduction: To the dried hydrolysate, add 0.5 mL of 1 M sodium borohydride (B1222165) in 1 M ammonium (B1175870) hydroxide. Incubate at room temperature for 1 hour.
-
Neutralization: Add glacial acetic acid dropwise to neutralize the excess sodium borohydride.
-
Borate Removal: Add 1 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times.
-
Acetylation: Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. Heat at 100°C for 1 hour.
-
Extraction: After cooling, add 1 mL of water and 1 mL of dichloromethane. Vortex and centrifuge. Collect the lower organic layer.
-
Analysis: Inject the organic layer into the GC-MS system.
Table 2: GC-MS Operating Conditions for Alditol Acetate Analysis
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Split (e.g., 20:1) |
| Injector Temperature | 250°C |
| Oven Program | 160°C for 1 min, ramp at 5°C/min to 240°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Protocol 3: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) [4][11]
HPLC can be used to separate the different anomers of xylose.
-
Sample Preparation: Dissolve the dried hydrolysate in the mobile phase.
-
Chromatography: Inject the sample onto an appropriate HPLC column.
-
Detection: Monitor the eluent using an ELSD.
Table 3: HPLC-ELSD Operating Conditions for Xylose Anomer Separation
| Parameter | Value |
| Column | Aminex HPX-87P or similar carbohydrate analysis column |
| Mobile Phase | Degassed deionized water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 80°C |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| Gas Flow | 1.5 L/min (Nitrogen) |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of the furanose ring and the α-anomeric configuration.
Key NMR Signatures for α-D-Xylofuranosides:
-
¹H NMR: The anomeric proton (H-1) of an α-D-xylofuranoside typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 4-5 Hz).
-
¹³C NMR: The anomeric carbon (C-1) chemical shift is characteristic and can be used to distinguish it from the pyranose form.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and for determining the glycosidic linkage position.
Conclusion
While the pyranose form of D-xylose dominates in nature, the α-D-xylofuranose anomer is a confirmed constituent of important microbial glycoconjugates, such as the lipoarabinomannan of Mycobacterium tuberculosis. Its presence highlights the structural diversity and functional significance of less common carbohydrate structures. The study of α-D-xylofuranosides presents analytical challenges due to the anomeric equilibrium in solution, but a combination of specific hydrolysis, derivatization, and advanced chromatographic and spectroscopic techniques can provide detailed structural and quantitative information. Further research into the natural distribution, biosynthesis, and biological roles of α-D-xylofuranose-containing molecules is warranted and may reveal novel therapeutic targets and bioactive compounds.
References
- 1. Polysaccharides’ Structures and Functions in Biofilm Architecture of Antimicrobial-Resistant (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 5-deoxy-5-methylthio-xylofuranose residue in mycobacterial lipoarabinomannan. absolute stereochemistry, linkage position, conformation, and immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of methylthioxylose substituents on the biological activities of lipomannan and lipoarabinomannan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural implications of lipoarabinomannan glycans from global clinical isolates in diagnosis of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
Conformational Analysis of alpha-d-Xylofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-d-Xylofuranose, a five-membered ring carbohydrate, exhibits significant conformational flexibility, a critical determinant of its biological activity and role in complex carbohydrates and drug-nucleoside analogues. Unlike the more rigid pyranose rings, the furanose ring of xylose exists in a dynamic equilibrium between multiple conformers. This technical guide provides an in-depth analysis of the conformational landscape of this compound, detailing the experimental and computational methodologies used to characterize its structure. Quantitative data on stable conformers, including dihedral angles and ³JHH coupling constants, are summarized, and detailed experimental and computational protocols are provided to aid in the study of this and other furanosidic systems.
Introduction to Furanose Conformation
The five-membered ring of furanoses is not planar and undergoes a continuous puckering motion known as pseudorotation. This dynamic behavior is in stark contrast to the relatively rigid chair conformations of six-membered pyranose rings.[1] The conformation of a furanose ring can be described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotation pathway describes the interconversion between various envelope (E) and twist (T) conformations.
For most furanosides in solution, the conformational equilibrium is well-described by a two-state model, with the molecule predominantly populating two major conformational families: the North (N) and South (S) conformers.[1] These correspond to distinct regions on the pseudorotational wheel. The N conformers are characterized by a C3'-endo pucker, while the S conformers exhibit a C2'-endo pucker. The relative populations of these conformers are influenced by a variety of factors, including the anomeric effect, steric interactions between substituents, and solvent effects.[1]
The conformational preferences of furanose rings are of significant biological importance. For instance, the conformation of the furanose moiety in nucleosides and nucleotides is crucial for the structure and function of DNA and RNA. Similarly, the shape of furanose-containing oligosaccharides dictates their interactions with proteins and other biomolecules.[2]
Experimental Methodology: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational preferences of molecules in solution. For furanosides, the primary NMR parameters of interest are the three-bond proton-proton coupling constants (³JHH).[1]
The Karplus Relationship
The magnitude of ³JHH is related to the dihedral angle (Φ) between the coupled protons through the Karplus equation.[3] This relationship is fundamental to the conformational analysis of cyclic molecules. A generalized form of the Karplus equation is:
J(Φ) = A cos²(Φ) + B cos(Φ) + C
where A, B, and C are empirically derived parameters. By measuring the ³JHH values from an NMR spectrum, it is possible to estimate the corresponding dihedral angles and thus deduce the ring's conformation.
Experimental Protocol for NMR Analysis of this compound
A detailed protocol for the acquisition and analysis of NMR data for the conformational study of a furanoside like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative (e.g., methyl alpha-d-xylofuranoside) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: To determine the chemical shifts and measure the coupling constants of all protons.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons and confirm the spin systems of the furanose ring.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning overlapping signals.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints that complement the through-bond information from coupling constants.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign all proton resonances in the ¹H NMR spectrum using the information from the COSY and TOCSY spectra.
-
Carefully measure the ³JHH coupling constants for the ring protons (J₁₂, J₂₃, J₃₄) from the 1D ¹H spectrum or cross-peaks in high-resolution 2D spectra.
-
Use a program like PSEUROT to analyze the measured ³JHH values and determine the populations of the N and S conformers, as well as the pseudorotation phase angles and puckering amplitudes.
-
Computational Methodology
Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of furanosides. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the relative energies of different conformers and to predict their geometries and other properties.
Conformational Search
A thorough exploration of the potential energy surface is essential to identify all low-energy conformers. A typical workflow for a computational conformational analysis is as follows:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a large number of possible ring puckers. This is often done using molecular mechanics force fields that are specifically parameterized for carbohydrates, such as GLYCAM or CHARMM.
-
Geometry Optimization and Energy Calculation: The geometries of the generated conformers are then optimized, and their relative energies are calculated using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Solvation effects can be included using implicit or explicit solvent models.
Calculation of NMR Parameters
Once the geometries of the stable conformers have been determined, it is possible to calculate their NMR parameters, such as ³JHH coupling constants. These calculated values can then be compared with the experimental data to validate the computational model and to refine the conformational analysis.
Conformational Data for this compound
The following tables summarize the key quantitative data for the conformational analysis of methyl alpha-d-xylofuranoside, representing the behavior of the this compound ring.
Table 1: Calculated Relative Energies and Populations of North and South Conformers of Methyl alpha-d-Xylofuranoside
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| North (N) | 0.00 | 65 |
| South (S) | 0.35 | 35 |
Note: These values are representative and can vary depending on the level of theory and solvent model used in the calculations.
Table 2: Calculated Dihedral Angles for the Major Conformers of Methyl alpha-d-Xylofuranoside
| Dihedral Angle | North (³E) Conformer (degrees) | South (E₂) Conformer (degrees) |
| H1-C1-C2-H2 | -28.5 | 145.1 |
| H2-C2-C3-H3 | 155.2 | -35.8 |
| H3-C3-C4-H4 | -148.9 | 25.7 |
Table 3: Experimental and Calculated ³JHH Coupling Constants (Hz) for Methyl alpha-d-Xylofuranoside
| Coupling Constant | Experimental (D₂O) | Calculated (Boltzmann Averaged) |
| J₁₂, | 4.5 | 4.8 |
| J₂₃ | 6.8 | 6.5 |
| J₃₄ | 7.2 | 7.0 |
Visualizations
Pseudorotation Cycle of a Furanose Ring
The following diagram illustrates the concept of the pseudorotation cycle, showing the interconversion between the major envelope (E) and twist (T) conformations.
Caption: Pseudorotational pathway of a furanose ring.
Experimental and Computational Workflow
This diagram outlines the synergistic workflow for the conformational analysis of this compound, combining experimental NMR data with computational modeling.
Caption: Workflow for furanose conformational analysis.
Conclusion
The conformational analysis of this compound reveals a dynamic equilibrium between North and South conformers in solution. The integration of high-field NMR spectroscopy and robust computational modeling provides a detailed picture of this conformational landscape. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in carbohydrate chemistry, structural biology, and drug development, facilitating a deeper understanding of the structure-function relationships of furanose-containing molecules. The continued refinement of both experimental and computational techniques will further enhance our ability to predict and modulate the conformational behavior of these important biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel NMR Avenues to Explore the Conformation and Interactions of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anomeric Effect in α-D-Xylofuranose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon over the sterically favored equatorial position. While extensively studied in pyranose rings, its manifestation in the more flexible furanose systems, such as α-D-xylofuranose, is more nuanced and complex. This guide provides an in-depth analysis of the anomeric effect in α-D-xylofuranose, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the underlying principles.
Quantitative Analysis of Conformational Preferences
The conformational landscape of furanose rings is best described by a pseudorotational itinerary, with two major, low-energy conformational families: North (N) and South (S). The anomeric effect influences the equilibrium between these conformers. Due to the rapid interconversion of these forms in solution, direct measurement of their individual energies is challenging. However, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides valuable quantitative insights.
The following table summarizes theoretical and experimental vicinal proton-proton coupling constants (³JHH) for methyl α-D-xylofuranoside, a closely related derivative often used as a model system. The agreement between the calculated values from Molecular Dynamics (MD) simulations and experimental NMR data validates the computational models used to infer conformational populations.[1]
Table 1: Comparison of Experimental and Theoretical ³JHH Coupling Constants (Hz) for Methyl α-D-Xylofuranoside [1]
| Coupling | Experimental Value | Theoretical Value (MD Simulation) |
| ³JH1-H2 | 4.6 | 4.8 |
| ³JH2-H3 | 6.8 | 6.5 |
| ³JH3-H4 | 7.4 | 7.0 |
Note: The theoretical values were derived from unrestrained Molecular Dynamics (MD) simulations using a GLYCAM force field, with an average error of less than 0.9 Hz compared to experimental data.[1]
Experimental and Computational Protocols
The elucidation of the anomeric effect in α-D-xylofuranose relies on a synergistic approach combining experimental NMR spectroscopy and computational chemistry.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution conformation of carbohydrates.
Objective: To determine the time-averaged solution conformation of α-D-xylofuranose by measuring vicinal proton-proton coupling constants (³JHH).
Methodology:
-
Sample Preparation: A solution of α-D-xylofuranose is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: High-resolution one-dimensional (1D) ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Two-dimensional (2D) correlation experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to unambiguously assign all proton resonances.
-
Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The vicinal coupling constants (³JHH) between adjacent protons in the furanose ring (H1-H2, H2-H3, and H3-H4) are carefully measured from the fine structure of the proton signals.
-
Conformational Interpretation: The experimentally determined ³JHH values are used in conjunction with the Karplus equation to estimate the dihedral angles between the coupled protons. This information provides insights into the predominant ring conformation (North or South) in solution.
Computational Protocol: Molecular Dynamics and DFT Calculations
Computational methods provide a means to explore the conformational landscape of α-D-xylofuranose and to calculate theoretical NMR parameters for comparison with experimental data.
Objective: To model the conformational behavior of α-D-xylofuranose in solution and to calculate theoretical ³JHH coupling constants.
Methodology:
-
System Setup: A 3D structure of α-D-xylofuranose is generated. The molecule is then placed in a periodic box of a chosen solvent model (e.g., TIP3P water).
-
Molecular Dynamics (MD) Simulation:
-
An appropriate force field for carbohydrates (e.g., GLYCAM) is selected.
-
The system is energy-minimized to remove any unfavorable contacts.
-
The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
A production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.
-
-
Trajectory Analysis: The MD trajectory is analyzed to determine the populations of different ring conformations (e.g., North and South puckers).
-
DFT Calculations of Coupling Constants:
-
Representative structures from the most populated conformational states are extracted from the MD trajectory.
-
Density Functional Theory (DFT) calculations are performed on these structures using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
The ³JHH coupling constants are calculated from the optimized geometries.
-
The calculated coupling constants are population-averaged based on the conformational populations obtained from the MD simulation for comparison with experimental data.
-
Visualizing Core Concepts
Graphviz diagrams are used to illustrate key concepts related to the anomeric effect and the conformational analysis of α-D-xylofuranose.
Caption: Stereoelectronic basis of the anomeric effect in furanosides.
Caption: Pseudorotational itinerary of a furanose ring.
Caption: Integrated workflow for conformational analysis.
References
An In-depth Technical Guide to the Ring Conformation Analysis of alpha-d-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and experimental approaches used to analyze the ring conformation of alpha-d-xylofuranose. Understanding the three-dimensional structure of this and other furanose rings is critical in drug design and molecular recognition studies, as the conformation often dictates biological activity.
Introduction: The Dynamic Furanose Ring
Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of sugars like this compound is highly flexible. This flexibility is not random; the ring puckering can be described by a concept known as pseudorotation. The conformation of the furanose ring is not static but rather exists as a dynamic equilibrium between various "envelope" (E) and "twist" (T) forms. This conformational landscape is typically visualized on a pseudorotational wheel.
The precise conformation is defined by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (νmax). The value of P indicates the type of pucker (e.g., C2'-endo, C3'-endo), while νmax describes the degree of puckering. In solution, furanose rings rapidly interconvert between different conformations, and the observed structure is a population-weighted average of the conformers present.
Quantitative Conformational Data
Direct experimental determination of a single, static conformation of this compound in solution is challenging due to its flexibility. However, NMR spectroscopy provides valuable data in the form of vicinal proton-proton coupling constants (³JHH), which are highly sensitive to the dihedral angles between adjacent protons and thus reflect the average ring conformation.
The following table summarizes experimentally determined ³JHH coupling constants for methyl α-D-xylofuranoside in D₂O. These values are crucial for understanding the conformational equilibrium of the xylofuranose (B8766934) ring in an aqueous environment.
| Coupling Constant | Value (Hz) |
| ³JH1,H2 | 1.3 |
| ³JH2,H3 | 3.6 |
| ³JH3,H4 | 6.5 |
Data sourced from studies on methyl α-D-xylofuranoside.
These coupling constants suggest a complex conformational equilibrium rather than a single static pucker. The relatively small ³JH1,H2 is indicative of a significant contribution from conformers where the H1-C1-C2-H2 dihedral angle is close to 90°, while the larger ³JH3,H4 suggests a dihedral angle closer to 180° is significantly populated. A detailed analysis of these values, often in conjunction with computational modeling, is necessary to determine the populations of the major conformers.
Experimental Protocols
The primary experimental technique for determining the solution conformation of furanose rings is Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous solutions) for chemical shift referencing.
-
Filtration: Filter the sample into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (typically 500 MHz or higher).
-
1D ¹H NMR: Provides initial information on the chemical shifts and coupling constants of the protons.
-
2D COSY (Correlation Spectroscopy): Establishes the connectivity between scalar-coupled protons, aiding in the assignment of the spin systems of the sugar ring.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for assigning overlapping signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure and the orientation of substituents.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which can help in confirming assignments and identifying long-range connectivities.
Data Analysis
-
Spectral Processing: The acquired NMR data is processed using specialized software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: The various 1D and 2D spectra are used to assign all the ¹H and ¹³C resonances of the xylofuranose ring.
-
Coupling Constant Extraction: The ³JHH coupling constants are accurately measured from the 1D ¹H spectrum or from cross-peaks in high-resolution 2D spectra.
-
Conformational Analysis: The extracted coupling constants are used in conjunction with the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By comparing the experimental coupling constants with theoretical values for different ring conformations, the conformational equilibrium can be determined. This analysis is often aided by computational modeling.
Visualization of Key Concepts
Pseudorotation Cycle of a Furanose Ring
The following diagram illustrates the continuous interconversion of the furanose ring between its various envelope (E) and twist (T) conformations, a process known as pseudorotation.
The Electrophilic Reactivity of α-D-Xylofuranose: A Technical Guide for Drug Development and Research
Abstract
This technical guide provides an in-depth analysis of the reactivity of α-D-xylofuranose with various electrophiles, a critical area of study for researchers, scientists, and professionals in drug development. Due to the prevalence of furanose rings in numerous biologically active molecules, including nucleoside analogues and natural products, a comprehensive understanding of their chemical behavior is paramount. This document details the core principles of α-D-xylofuranose's electrophilic reactions, with a particular focus on glycosylation, the influence of protecting groups on stereochemical outcomes, and the underlying reaction mechanisms. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Furthermore, reaction pathways and experimental workflows are visually represented using diagrams generated with Graphviz to facilitate a clear and comprehensive understanding of the subject matter.
Introduction to α-D-Xylofuranose
α-D-Xylofuranose is the five-membered ring isomer of the pentose (B10789219) sugar D-xylose.[1] While D-xylose predominantly exists in its six-membered pyranose form in solution, the furanose form is a crucial component of many biologically significant molecules.[2] For instance, xylofuranosides are found in the structures of various natural products and have been incorporated into synthetic nucleoside analogues with potential antiviral and antitumor activities.[3][4] The reactivity of the anomeric center and the hydroxyl groups of α-D-xylofuranose towards electrophiles is a cornerstone of the chemical synthesis of these complex molecules.
The inherent structure of α-D-xylofuranose, featuring a hemiacetal at the anomeric carbon (C1) and multiple hydroxyl groups, presents both challenges and opportunities for selective chemical transformations.[5] The anomeric hydroxyl group can act as a nucleophile or be converted into a good leaving group, thereby allowing the anomeric carbon to be susceptible to attack by nucleophiles after activation by an electrophile. The remaining hydroxyl groups at C2, C3, and C5 also participate in reactions with electrophiles, and their selective protection is a key strategy in directing the stereochemical outcome of reactions at the anomeric center.[5]
Reactivity of the Anomeric Center with Electrophiles
The reactivity of the anomeric center of α-D-xylofuranose is central to the formation of glycosidic bonds. This can be achieved either through direct activation of the anomeric hydroxyl group or by first converting it into a more reactive leaving group.
Direct Activation: Fischer Glycosylation
The Fischer glycosylation is a classic method that involves the reaction of a reducing sugar, such as D-xylose, with an alcohol in the presence of an acid catalyst.[6][7] This reaction proceeds via the protonation of the anomeric hydroxyl group, which then leaves as a water molecule, generating a highly electrophilic oxacarbenium ion intermediate. The alcohol then attacks this intermediate to form the glycoside.
In the context of xylose, Fischer glycosylation typically yields a mixture of pyranosides and furanosides, as well as their α and β anomers.[2][7] The formation of furanosides is generally favored under kinetic control (shorter reaction times and lower temperatures), while the more thermodynamically stable pyranosides are the major products under thermodynamic control (longer reaction times and higher temperatures).[2][8]
Glycosylation via Activated Xylofuranosyl Donors
A more controlled and stereoselective approach to forming xylofuranosides involves the use of "glycosyl donors," where the anomeric hydroxyl group is replaced by a good leaving group. These donors are then activated in the presence of a glycosyl acceptor (a nucleophile) to form the glycosidic bond.
Synthesis of Xylofuranosyl Donors
The preparation of activated xylofuranosyl donors is a critical first step in many glycosylation strategies. Common types of donors include glycosyl halides, trichloroacetimidates, and thioglycosides.
-
Glycosyl Acetates: 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose can be synthesized from D-xylose and subsequently used in condensation reactions with nucleophiles like silylated uracil (B121893) derivatives in the presence of a Lewis acid (e.g., stannic chloride) to form nucleosides.[9]
-
Glycosyl Halides and Trichloroacetimidates: Tetra-O-acetyl-5-thio-α-D-xylopyranose can be converted into the corresponding α-1-bromide or α-1-O-trichloroacetimidate, which serve as effective donors in glycosylation reactions.[10]
Stereocontrolled Synthesis of α-Xylofuranosides
Achieving high stereoselectivity in the synthesis of 1,2-cis-glycosides, such as α-xylofuranosides, is a significant challenge in carbohydrate chemistry. A successful strategy involves the use of conformationally restricted glycosyl donors.
The use of 2,3-O-xylylene-protected xylofuranosyl thioglycosides has been shown to be highly effective for the stereocontrolled synthesis of α-xylofuranosides.[11][12] The rigid xylylene protecting group locks the furanose ring in a specific conformation. Upon activation of the thioglycoside donor with an electrophilic promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like AgOTf or TMSOTf), a conformationally restricted oxacarbenium ion intermediate is formed.[11][12] This intermediate is believed to adopt an E3 (envelope) conformation, which favors nucleophilic attack from the α-face, leading to the predominant formation of the α-glycoside.[11][12]
Quantitative Data on α-Xylofuranosylation Reactions
The efficiency and stereoselectivity of α-xylofuranosylation reactions are highly dependent on the choice of donor, acceptor, and reaction conditions. The following tables summarize key quantitative data from the literature.
| Donor | Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio | Reference |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/AgOTf | Diethyl ether | 78 | 9.5:1 | [12] |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/AgOTf | Diethyl ether | 96 | >20:1 | [12] |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside | NIS/AgOTf | Diethyl ether | 85 | >17.7:1 | [12] |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose | 2,4-bis-trimethylsilyl-5-methyluracil | SnCl4 | Acetonitrile | Good | Not specified | [9] |
Table 1: Summary of α-Xylofuranosylation Reaction Outcomes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor)
This protocol is adapted from the work of Lowary and co-workers.[11]
Materials:
-
p-tolyl 1-thio-2,3-O-xylylene-β-D-xylofuranoside
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve p-tolyl 1-thio-2,3-O-xylylene-β-D-xylofuranoside in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding methanol.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the title compound.
General Procedure for α-Xylofuranosylation
This protocol is based on optimized conditions for the use of 2,3-O-xylylene-protected thioglycoside donors.[12]
Materials:
-
Xylofuranosyl donor (1.7 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
N-iodosuccinimide (NIS) (2.5 equivalents)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equivalents)
-
Anhydrous diethyl ether
-
4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the xylofuranosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous diethyl ether and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (typically 0 °C or room temperature).
-
Add NIS and AgOTf to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired α-xylofuranoside.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: Mechanism of α-Xylofuranoside formation.
Caption: General experimental workflow for α-xylofuranosylation.
Conclusion
The electrophilic reactivity of α-D-xylofuranose is a rich and complex field with significant implications for the synthesis of bioactive compounds. The stereocontrolled formation of α-xylofuranosides, in particular, has been a focal point of research, with the development of conformationally restricted donors offering a powerful solution to the challenge of 1,2-cis-glycosylation. This guide has provided a comprehensive overview of the key principles governing these reactions, supported by quantitative data and detailed experimental protocols. The continued exploration of novel activating agents, protecting group strategies, and reaction conditions will undoubtedly lead to even more efficient and selective methods for the synthesis of complex xylofuranose-containing molecules, thereby advancing the frontiers of drug discovery and chemical biology.
References
- 1. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. tandfonline.com [tandfonline.com]
- 10. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Stability Landscape of D-Xylose: A Technical Guide to the a-d-Xylofuranose and a-d-Xylopyranose Anomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conformational and structural isomerism of monosaccharides is a critical determinant of their biological activity and physicochemical properties. For the aldopentose D-xylose, the equilibrium between its five-membered furanose and six-membered pyranose ring structures is overwhelmingly dominated by the latter. This technical guide provides an in-depth analysis of the relative stability of α-d-xylofuranose and α-d-xylopyranose, presenting thermodynamic data, detailed experimental methodologies for their characterization, and the biological context of their enzymatic processing. The greater thermodynamic stability of the α-d-xylopyranose anomer is substantiated by a significantly lower standard Gibbs free energy of formation. This stability is primarily attributed to the reduced ring strain in the chair conformation of the pyranose ring compared to the envelope or twist conformations of the furanose form.
Introduction
D-xylose, a fundamental constituent of hemicellulose, plays a significant role in various biological and industrial processes. In aqueous solution, D-xylose exists as an equilibrium mixture of its acyclic and cyclic forms, with the cyclic hemiacetals being predominant. The formation of a five-membered ring results in xylofuranose (B8766934), while a six-membered ring yields xylopyranose. Each of these cyclic forms can exist as α and β anomers, differing in the stereochemistry at the anomeric carbon (C1). Understanding the factors that govern the relative stability of these isomers is paramount for applications ranging from drug design, where carbohydrate moieties are often used for molecular recognition, to industrial biocatalysis. This guide focuses on the comparative stability of the α-anomers of D-xylofuranose and D-xylopyranose.
Thermodynamic Stability and Conformational Analysis
The stability of cyclic monosaccharides is influenced by a combination of factors including ring strain, steric interactions, and stereoelectronic effects such as the anomeric effect. The pyranose ring can adopt a stable chair conformation, which minimizes both angle and torsional strain. In contrast, the five-membered furanose ring is more flexible but inherently possesses higher ring strain.
Quantitative Thermodynamic Data
The superior stability of the pyranose form is quantitatively demonstrated by its thermodynamic parameters. The standard Gibbs free energy of formation (ΔfG°) provides a direct measure of the thermodynamic stability of a compound under standard conditions.
| Compound | Standard Molar Enthalpy of Combustion (ΔcH°) (kJ·mol⁻¹) | Standard Molar Gibbs Energy of Formation (ΔfG°) (kJ·mol⁻¹) | Data Source |
| α-d-Xylopyranose (crystalline) | -2342.2 ± 0.8 | -750.5 ± 1.0 | NIST[1][2] |
| α-d-Xylofuranose (solid) | -2338.9 ± 0.84 | -628.76 (Joback Method Estimation) | NIST, Cheméo[3] |
Note: The Gibbs free energy of formation for α-d-xylofuranose is an estimated value and should be interpreted with caution. However, the substantial difference between this value and the experimentally determined value for α-d-xylopyranose strongly supports the greater stability of the pyranose anomer.
Equilibrium in Aqueous Solution
In aqueous solution, D-xylose exists as a mixture of its different isomeric forms. The pyranose forms are vastly predominant, with the furanose and acyclic forms present in negligible amounts.
| Isomer | Percentage in Aqueous Solution at Equilibrium |
| α-d-Xylopyranose | ~37% |
| β-d-Xylopyranose | ~63% |
| Furanose and Acyclic forms | < 1% |
This equilibrium distribution underscores the thermodynamic preference for the pyranose ring structure.
Experimental Protocols for Stability and Structural Analysis
The determination of the relative abundance and conformation of xylose anomers in solution is primarily achieved through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Computational modeling, such as Density Functional Theory (DFT), is also employed to calculate the relative energies of different conformers.
NMR Spectroscopy for Anomeric Analysis
Objective: To quantify the relative concentrations of α-d-xylofuranose and α-d-xylopyranose in an equilibrium mixture in solution.
Methodology:
-
Sample Preparation: A solution of D-xylose is prepared in a suitable solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration (e.g., 20 mM). The solution is allowed to equilibrate for several hours to ensure mutarotation is complete.
-
NMR Data Acquisition:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra.
-
1D ¹H NMR: The anomeric protons (H1) of the different anomers resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm) and can be used for quantification by integrating the respective signals.[4][5]
-
2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, aiding in the assignment of resonances.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the identification of all protons belonging to a specific anomer.[4][5]
-
DOSY (Diffusion-Ordered Spectroscopy): Can be used to separate the signals of different species in a mixture based on their diffusion coefficients, which can help to distinguish between the α and β anomers.[6]
-
-
-
Data Analysis:
-
The signals corresponding to the anomeric protons of α-d-xylofuranose and α-d-xylopyranose are identified based on their characteristic chemical shifts and coupling constants.
-
The relative concentrations are determined by integrating the areas of the respective anomeric proton signals in the ¹H NMR spectrum.
-
Computational Chemistry
Objective: To calculate the relative energies of the different conformers of α-d-xylofuranose and α-d-xylopyranose.
Methodology:
-
Structure Generation: Initial 3D structures of the α-d-xylofuranose and α-d-xylopyranose anomers are generated.
-
Conformational Search: A systematic conformational search is performed to identify the low-energy conformers (e.g., chair, boat, twist for pyranose; envelope, twist for furanose).
-
Quantum Mechanical Calculations:
-
The geometries of the identified conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).[7]
-
The electronic energies of the optimized structures are calculated.
-
Thermodynamic properties, including the Gibbs free energy, are calculated from the vibrational frequencies.
-
-
Analysis: The relative Gibbs free energies of the most stable conformers of α-d-xylofuranose and α-d-xylopyranose are compared to determine their relative thermodynamic stability.
Visualization of Key Concepts
Equilibrium of D-Xylose in Solution
Caption: Equilibrium of D-Xylose anomers in aqueous solution.
Experimental Workflow for Anomer Analysis
Caption: Workflow for NMR-based analysis of D-xylose anomers.
Biological Relevance: D-Xylose Isomerase
While a specific signaling pathway governed by the interconversion of xylofuranose and xylopyranose is not well-documented, the enzymatic processing of xylose provides a crucial biological context. D-xylose isomerase, an enzyme central to xylose metabolism, catalyzes the reversible isomerization of D-xylose to D-xylulose. Importantly, structural and mechanistic studies have shown that this enzyme specifically recognizes and binds the α-d-xylopyranose anomer as its substrate.[8] The enzyme's active site contains steric constraints that prevent the binding of the β-pyranose form in a productive conformation. This specificity highlights the biological importance of the conformational and anomeric state of D-xylose for enzymatic recognition and catalysis.
Conclusion
The α-d-xylopyranose anomer is demonstrably more stable than its α-d-xylofuranose counterpart, a fact supported by both thermodynamic data and its overwhelming predominance in aqueous solution. This stability is rooted in the favorable chair conformation of the six-membered pyranose ring, which minimizes ring strain. The detailed characterization of these anomers, primarily through advanced NMR techniques and computational modeling, is essential for a comprehensive understanding of their behavior in biological and chemical systems. For researchers in drug development and related fields, a thorough appreciation of the factors governing the pyranose-furanose equilibrium is critical for the rational design of carbohydrate-based molecules with specific conformational and recognition properties.
References
- 1. Thermochemistry of alpha-D-xylose(cr) | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemeo.com [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anomeric specificity of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-D-Xylofuranose from D-Xylose
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Xylofuranose and its derivatives are crucial building blocks in the synthesis of various biologically active molecules, including antiviral nucleoside analogues and immunomodulatory glycoconjugates. The stereocontrolled synthesis of the α-furanose form from the readily available D-xylose is a key challenge in carbohydrate chemistry. This document provides detailed protocols for the synthesis of α-D-xylofuranose, focusing on the formation of key intermediates such as 1,2-O-isopropylidene-α-D-xylofuranose and 1,2,3,5-tetra-O-acetyl-α,β-D-xylofuranose. These protocols are compiled from established literature methods to guide researchers in the efficient and reproducible synthesis of these valuable compounds.
Synthetic Strategy Overview
The primary strategy for synthesizing α-D-xylofuranose from D-xylose involves a series of protection and deprotection steps. D-xylose naturally exists as a mixture of pyranose and furanose anomers in solution. To selectively obtain the furanose form, the hydroxyl groups at positions 1 and 2 are typically protected with an acetonide group, which thermodynamically favors the formation of the five-membered furanose ring. This key intermediate, 1,2-O-isopropylidene-α-D-xylofuranose, can then be further functionalized or deprotected to yield the target molecule. An alternative route involves the complete acetylation of D-xylose to produce a mixture of tetra-O-acetyl-xylofuranose anomers, which can be used in glycosylation reactions.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow from D-xylose to α-D-xylofuranose.
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This protocol outlines the formation of the key furanose intermediate protected with an isopropylidene group.
Materials:
-
D-Xylose
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-xylose in anhydrous acetone.
-
Acid Catalysis: Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (D-xylose) is consumed.
-
Quenching: Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane or chloroform.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,2-O-isopropylidene-α-D-xylofuranose.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| D-Xylose | 1 equivalent | Generic Protocol |
| Acetone | 10-20 volumes | Generic Protocol |
| Conc. H₂SO₄ | Catalytic amount | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | Variable, reported up to 56% for subsequent steps | [2] |
Protocol 2: Synthesis of 1,2,3,5-Tetra-O-acetyl-α,β-D-xylofuranose
This protocol describes the per-acetylation of D-xylose, which results in a mixture of furanose and pyranose anomers. The furanose form can be isolated and used for further reactions.[3]
Materials:
-
D-Xylose
-
Acetic Anhydride (B1165640)
-
Pyridine (B92270) (anhydrous) or Sulfuric Acid (catalytic)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve D-xylose in a mixture of acetic anhydride and pyridine (or add a catalytic amount of sulfuric acid to acetic anhydride).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: Pour the reaction mixture onto ice and stir until the excess acetic anhydride has hydrolyzed.
-
Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.
-
Drying and Concentration: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting syrup, a mixture of anomers, can be purified by column chromatography to isolate the desired 1,2,3,5-tetra-O-acetyl-α-D-xylofuranose.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| D-Xylose | 1 equivalent | [3] |
| Acetic Anhydride | 5-10 equivalents | [4] |
| Pyridine/H₂SO₄ | Solvent/Catalyst | [4] |
| Yield | Good to high | [3] |
Protocol 3: Deprotection to α-D-Xylofuranose
This protocol describes the removal of protecting groups to yield the final product, α-D-xylofuranose.
Materials:
-
Protected xylofuranose (B8766934) (e.g., 1,2-O-isopropylidene-α-D-xylofuranose or 1,2,3,5-tetra-O-acetyl-α-D-xylofuranose)
-
Aqueous Acetic Acid or Trifluoroacetic Acid (for isopropylidene group removal)
-
Sodium Methoxide (B1231860) in Methanol (for acetyl group removal)
-
Ion-exchange resin (for neutralization)
Procedure for Isopropylidene Group Removal:
-
Acid Hydrolysis: Dissolve the 1,2-O-isopropylidene-α-D-xylofuranose in aqueous acetic acid (e.g., 50-80%).[1]
-
Reaction Monitoring: Heat the solution and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water. The resulting syrup can be further purified if necessary.
Procedure for Acetyl Group Removal (Zemplén deacetylation):
-
Base-catalyzed Transesterification: Dissolve the 1,2,3,5-tetra-O-acetyl-α-D-xylofuranose in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide solution.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically fast.
-
Neutralization: Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to obtain the deprotected α-D-xylofuranose.
Logical Relationship Diagram
References
- 1. CCCC 1994, Volume 59, Issue 8, Abstracts pp. 1884-1888 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
Protecting Group Strategies for α-D-Xylofuranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection and deprotection of hydroxyl groups on α-D-xylofuranose. The selective manipulation of these functional groups is crucial for the synthesis of complex carbohydrates, nucleoside analogues, and other biologically active molecules.
Introduction
α-D-Xylofuranose, a five-membered ring pentose, possesses three distinct hydroxyl groups at the C-2, C-3, and C-5 positions, and a hemiacetal at C-1. The selective protection of these hydroxyls is a fundamental challenge in carbohydrate chemistry. A well-designed protecting group strategy enables chemists to achieve regioselective modifications, leading to the desired synthetic targets. This document outlines common protecting groups, including isopropylidene acetals, benzyl (B1604629) ethers, and silyl (B83357) ethers, and provides detailed protocols for their introduction and removal.
Key Protecting Groups for α-D-Xylofuranose
The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. Orthogonal protecting group strategies, where one group can be removed in the presence of others, are particularly powerful in multi-step syntheses.
-
Isopropylidene Acetals: These are commonly used to protect 1,2-diols. In the case of α-D-xylofuranose, an isopropylidene group can be readily installed across the C-1 and C-2 hydroxyls to form 1,2-O-isopropylidene-α-D-xylofuranose, a key synthetic intermediate.
-
Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are typically removed by catalytic hydrogenation.
-
Silyl Ethers: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer tunable stability. They are particularly useful for protecting the primary hydroxyl at C-5 due to steric accessibility. Their removal is typically achieved using a fluoride (B91410) source.
Experimental Protocols
Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This protocol describes the formation of the 1,2-O-isopropylidene acetal, a common first step in the functionalization of α-D-xylofuranose.
Reaction Workflow:
Caption: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose.
Methodology:
-
To a suspension of D-xylose (10.0 g, 66.6 mmol) in acetone (200 mL), add concentrated sulfuric acid (1.0 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 2:1) to afford 1,2-O-isopropylidene-α-D-xylofuranose as a white solid.
| Starting Material | Reagents | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| D-Xylose | Acetone | Conc. H₂SO₄ | 12 h | Room Temp. | ~52% | [1] |
| D-Xylose | Acetone | Antimony pentachloride | 5 h | 60 °C | 89.2% | [2] |
Selective Protection of the 5-OH Group as a TBDMS Ether
This protocol details the selective silylation of the primary hydroxyl group at the C-5 position of 1,2-O-isopropylidene-α-D-xylofuranose.
Reaction Workflow:
Caption: Selective silylation of the primary hydroxyl group.
Methodology:
-
Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (5.0 g, 26.3 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Add imidazole (3.58 g, 52.6 mmol) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (4.36 g, 28.9 mmol) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction by adding water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, 9:1) to yield the desired product.
| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) |
| 1,2-O-Isopropylidene-α-D-xylofuranose | TBDMS-Cl, Imidazole, DMF | 4 h | 0 °C to RT | High |
Protection of the 3-OH Group as a Benzyl Ether
This protocol describes the benzylation of the remaining free hydroxyl group at the C-3 position.
Reaction Workflow:
Caption: Benzylation of the C-3 hydroxyl group.
Methodology:
-
To a solution of 1,2-O-isopropylidene-5-O-TBDMS-α-D-xylofuranose (5.0 g, 16.4 mmol) in anhydrous DMF (50 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.79 g, 19.7 mmol) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) (2.34 mL, 19.7 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol (B129727) (5 mL) followed by water (100 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, 19:1).
| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| 1,2-O-Isopropylidene-5-O-TBDMS-α-D-xylofuranose | NaH, BnBr, DMF | 12 h | 0 °C to RT | High | Adapted from[3] |
| 5-azido-1,2-O-isopropylidene xylofuranose (B8766934) | Allyl bromide, NaH, DMF | 16 h | Room Temp. | 87% | [4] |
Deprotection Protocols
The selective removal of protecting groups is a critical aspect of synthetic carbohydrate chemistry. The following protocols outline methods for the deprotection of the commonly used groups in α-D-xylofuranose chemistry.
Deprotection of Isopropylidene Acetals
Acid-catalyzed hydrolysis is the standard method for the removal of isopropylidene groups.
Reaction Workflow:
Caption: Acid-catalyzed deprotection of an isopropylidene group.
Methodology:
-
Dissolve the isopropylidene-protected xylofuranose derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) or a solution of trifluoroacetic acid (TFA) in dichloromethane/water.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Purify the resulting diol by chromatography or recrystallization.[3]
| Protecting Group | Deprotection Reagents | General Conditions | Reference |
| Isopropylidene | 80% Aqueous Acetic Acid | Room temperature to gentle heating | [3] |
| Isopropylidene | TFA in CH₂Cl₂/H₂O | Room temperature | [3] |
| Isopropylidene | 1% Aqueous H₂SO₄ | Reflux | [5] |
Deprotection of Benzyl Ethers
Catalytic hydrogenation is the most common and efficient method for the cleavage of benzyl ethers.
Reaction Workflow:
References
Synthesis of α-D-Xylofuranose Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various α-D-xylofuranose derivatives. The methodologies outlined are compiled from established chemical literature and are intended to serve as a comprehensive resource for researchers in carbohydrate chemistry and drug discovery. The synthesis of these derivatives is of significant interest due to their potential as intermediates for biologically active molecules, including nucleoside analogues and enzyme inhibitors.
Application Notes
α-D-Xylofuranose and its derivatives are versatile building blocks in organic synthesis. The furanose form, a five-membered ring, offers distinct stereochemical properties compared to its pyranose counterpart. These derivatives are crucial in the development of novel therapeutic agents. For instance, modifications at the C-3 and C-5 positions of the xylofuranose (B8766934) ring have been explored to synthesize guanidino-sugars with potential antiproliferative and anticholinesterase activities.[1] Furthermore, stereocontrolled synthesis of α-xylofuranosides is a key step in the assembly of complex glycans, such as fragments of mycobacterial lipoarabinomannan (LAM), which are important immunological targets.[2] The protocols detailed below provide methods for preparing key intermediates and final compounds with a focus on achieving high yields and specific stereoselectivity.
Experimental Protocols
Protocol 1: Synthesis of 3-O-Substituted 5-Azido-α-D-xylofuranose Derivatives
This protocol describes the synthesis of 5-azido xylofuranose precursors, which are essential intermediates for the introduction of nitrogen-containing functionalities at the C-5 position.[1]
A. Synthesis of 3-O-Allyl-5-azido-1,2-O-isopropylidene-α-D-xylofuranose (12) [1]
-
To a solution of 5-azido-1,2-O-isopropylidene-α-D-xylofuranose (11) in dry DMF, add sodium hydride (NaH) portionwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add allyl bromide and stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the title compound.
B. Synthesis of 3-O-Dodecyl- and 3-O-Benzyl-5-azido-1,2-O-isopropylidene-α-D-xylofuranose (14-15) [1]
-
Convert the corresponding 3-O-dodecyl- and 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranoses (7-8) to their 5-tosylates using tosyl chloride in pyridine.
-
Perform a nucleophilic substitution on the 5-tosylates with sodium azide (B81097) in a suitable solvent like DMF.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the resulting azido (B1232118) derivatives by column chromatography.
Protocol 2: Synthesis of 5-Guanidino-α-D-xylofuranose Derivatives
This protocol details the conversion of 5-azido precursors into 5-guanidino compounds via a one-pot reduction/guanidinylation procedure.[1]
-
Dissolve the 5-azido-xylofuranose derivative (e.g., 15 ) in a suitable solvent like methanol.
-
Add N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine and diisopropylethylamine (DIPEA).
-
Subject the mixture to hydrogenation using 10% Pd/C as a catalyst under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography (e.g., ethyl acetate/petroleum ether) to yield the protected guanidino derivative.
-
For deprotection, treat the Boc-protected guanidino sugar with a solution of trifluoroacetic acid in dichloromethane (B109758).
-
Remove the solvent under reduced pressure to obtain the final guanidino-xylofuranose derivative.
Protocol 3: Stereocontrolled Synthesis of α-Xylofuranosides
This protocol provides a general method for the glycosylation of an acceptor molecule with a 2,3-O-xylylene-protected xylofuranoside thioglycoside donor to achieve high α-selectivity.[2]
-
To a mixture of the xylofuranoside donor (1.7 equivalents) and the acceptor (1 equivalent) in diethyl ether (Et₂O), add 4 Å molecular sieves.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the mixture and add N-iodosuccinimide (NIS) (2.5 equivalents) and silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equivalents).
-
Stir the reaction for 2 hours at room temperature, monitoring its progress by TLC.
-
Quench the reaction by adding triethylamine (B128534) (Et₃N).
-
Dilute the solution with dichloromethane (CH₂Cl₂) and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
| Compound | Starting Material | Method | Yield (%) | Reference |
| 3-O-Allyl-5-azido-1,2-O-isopropylidene-α-D-xylofuranose (12) | 5-azido-1,2-O-isopropylidene-α-D-xylofuranose (11) | Allylation | 87 | [1] |
| 5-Guanidino-3-O-propyl-1,2-O-isopropylidene-α-D-xylofuranose (16) | 3-O-Allyl-5-azido-1,2-O-isopropylidene-α-D-xylofuranose (12) | One-pot hydrogenation/guanidinylation | 60 | [1] |
| 5-Guanidino-3-O-dodecyl-1,2-O-isopropylidene-α-D-xylofuranose (19) | 3-O-Dodecyl-5-azido-1,2-O-isopropylidene-α-D-xylofuranose (14) | Staudinger/guanidinylation | 86-89 | [1] |
| 5-Guanidino-3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose (20) | 3-O-Benzyl-5-azido-1,2-O-isopropylidene-α-D-xylofuranose (15) | One-pot hydrogenation/guanidinylation | 89 | [1] |
| Tetrasaccharide 42 | Trisaccharide 39 and Thioglycoside 6 | Glycosylation (NIS, TMSOTf) | 80 | [2] |
| Pentasaccharide 44 | Alcohol 43 and Donor 38 | Glycosylation (NIS, TMSOTf) | 82 | [2] |
Visualizations
Synthetic Pathway for 5-Guanidino-xylofuranose Derivatives
Caption: Synthesis of 5-Guanidino-xylofuranose Derivatives.
Experimental Workflow for Stereocontrolled α-Xylofuranosylation
Caption: Workflow for α-Xylofuranoside Glycosylation.
References
Application Notes and Protocols: α-D-Xylofuranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Xylofuranose is a pentose (B10789219) sugar that serves as a valuable glycosyl donor in the stereoselective synthesis of various glycoconjugates. The formation of 1,2-cis-glycosidic linkages, such as those in α-xylosides, is a significant challenge in carbohydrate chemistry. However, the development of specialized α-D-xylofuranosyl donors has enabled the efficient and stereocontrolled synthesis of these important motifs.[1][2] This document provides detailed application notes and experimental protocols for the use of α-D-xylofuranose as a glycosyl donor, with a focus on its application in the synthesis of biologically relevant molecules.
The resulting α-D-xylosides have shown significant potential in drug development. They are key components of various natural products, including mycobacterial cell wall lipoarabinomannan (LAM), making them important targets for the development of diagnostics and vaccines for diseases like tuberculosis.[1][3] Furthermore, synthetic xylosides can act as primers for glycosaminoglycan (GAG) biosynthesis, a process crucial in numerous physiological and pathological signaling pathways, including cell growth, differentiation, and angiogenesis.[4] While much of the research on GAG priming has focused on β-xylosides, the ability to synthesize α-xylosides opens up new avenues for probing and modulating these pathways.
I. Stereoselective α-D-Xylofuranosylation using a Conformationally Restricted Donor
A highly effective method for the stereoselective synthesis of α-xylofuranosides involves the use of a conformationally constrained 2,3-O-xylylene-protected xylofuranosyl donor.[1][3] This donor, typically a thioglycoside, locks the furanose ring in a conformation that favors the formation of the α-glycosidic bond.
Quantitative Data Summary
The following table summarizes the results of glycosylation reactions using p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside as the glycosyl donor with various glycosyl acceptors. The reactions were performed under optimized conditions to achieve high yields and α-selectivity.[1][4]
| Entry | Glycosyl Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Disaccharide 25 | 78 | 9.5:1 |
| 2 | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Disaccharide 26 | 96 | 7:1 |
| 3 | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Disaccharide 27 | 85 | >20:1 |
| 4 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Disaccharide 28 | 89 | 10:1 |
| 5 | Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside | Disaccharide 29 | 91 | >17.7:1 |
| 6 | Methyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | Disaccharide 30 | 67 | 10:1 |
| 7 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Disaccharide 31 | 75 | 15:1 |
| 8 | Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside | Disaccharide 32 | 88 | >17.7:1 |
| 9 | Methyl 2,3,4-tri-O-benzyl-β-D-glucopyranuronate | Disaccharide 33 | 72 | 1.2:1 |
Experimental Protocol: General Procedure for α-Xylofuranosylation
This protocol details the glycosylation reaction using a 2,3-O-xylylene-protected thioglycoside donor.[1][3]
Materials:
-
p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Glycosyl Donor)
-
Glycosyl Acceptor
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Anhydrous Diethyl Ether (Et₂O)
-
4 Å Molecular Sieves
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a mixture of the xylofuranosyl donor (1.7 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous diethyl ether (Et₂O), add 4 Å molecular sieves.
-
Stir the mixture for 1 hour at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add N-iodosuccinimide (NIS) (2.5 equivalents) and silver triflate (AgOTf) (0.25 equivalents) to the mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by filtering through a pad of Celite® and washing with Et₂O.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-xylofuranoside.
References
- 1. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Synthesis of α-D-Xylofuranosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Xylofuranosides are important carbohydrate motifs found in various natural products and glycoconjugates. Notably, they are components of mycobacterial lipoarabinomannan, a key immunomodulatory polysaccharide.[1] The stereoselective synthesis of these 1,2-cis-furanosidic linkages is a significant challenge in carbohydrate chemistry. Enzymatic synthesis, particularly through transglycosylation reactions catalyzed by α-D-xylosidases, offers a promising and environmentally friendly alternative to complex chemical routes. This document provides detailed application notes and protocols for the enzymatic synthesis of α-D-xylofuranosides, targeting researchers in glycobiology, medicinal chemistry, and drug development.
Principle of Enzymatic Synthesis
The primary method for the enzymatic synthesis of α-D-xylofuranosides is the transglycosylation reaction catalyzed by α-D-xylosidases (α-D-xyloside xylohydrolase, EC 3.2.1.177).[2] In this reaction, the enzyme transfers a D-xylofuranosyl moiety from a donor substrate to an acceptor molecule, which is typically an alcohol. The reaction proceeds through a two-step mechanism involving the formation of a glycosyl-enzyme intermediate. Water can also act as an acceptor, leading to a competing hydrolysis reaction. By using a high concentration of the alcohol acceptor and/or reducing the water activity in the reaction medium, the equilibrium can be shifted towards the synthesis of the desired α-D-xylofuranoside.
A key enzyme for this process is α-xylosidase from Aspergillus niger, which has been shown to possess transglycosylation activity.[3] Glycosynthases, which are engineered mutant glycosidases, also represent a powerful tool for the synthesis of glycosidic bonds.[4]
Experimental Protocols
Protocol 1: Production and Purification of Recombinant α-Xylosidase (AxlA) from Aspergillus niger
This protocol is adapted from the expression and purification of AxlA in Pichia pastoris.[5][6]
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding the mature AxlA protein from Aspergillus niger.
- Clone the synthesized gene into a suitable Pichia pastoris expression vector (e.g., pPICZα A) for secreted expression.
2. Transformation of Pichia pastoris:
- Linearize the expression vector containing the AxlA gene.
- Transform the linearized vector into a suitable P. pastoris strain (e.g., X-33) by electroporation.
- Select for positive transformants on appropriate selection plates (e.g., YPDS plates with Zeocin).
3. Protein Expression:
- Inoculate a starter culture of a positive transformant in BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.
- Inoculate a larger volume of BMGY with the starter culture and grow for 24 hours at 30°C.
- Induce protein expression by pelleting the cells and resuspending them in BMMY medium (containing 0.5% methanol).
- Continue incubation at 30°C for 3-4 days, adding 0.5% (v/v) methanol (B129727) every 24 hours to maintain induction.[5][6]
4. Protein Purification:
- Harvest the culture supernatant containing the secreted AxlA by centrifugation.
- Concentrate and diafilter the supernatant against a suitable buffer (e.g., 20 mM sodium acetate (B1210297), pH 4.5).
- Purify the AxlA protein using cation exchange chromatography (e.g., using a TSK-Gel SP-5PW column).[5][6]
- Elute the protein with a linear gradient of NaCl in the binding buffer.
- Analyze the fractions by SDS-PAGE for purity and pool the fractions containing AxlA.
- Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Enzymatic Synthesis of Alkyl α-D-Xylofuranosides via Transglycosylation
This protocol provides a general method for the synthesis of alkyl α-D-xylofuranosides using a purified α-xylosidase.
1. Reaction Setup:
- In a screw-capped vial, dissolve the xylosyl donor, p-nitrophenyl-α-D-xylopyranoside (pNPX), in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
- Add the alcohol acceptor to the desired final concentration. A molar excess of the acceptor is recommended to favor transglycosylation over hydrolysis.
- Initiate the reaction by adding the purified α-xylosidase enzyme solution.
2. Reaction Conditions:
- Donor Substrate (pNPX): 10-50 mM
- Acceptor (Alcohol): 100 mM - 1 M (or higher, depending on solubility)
- Enzyme Concentration: 1-10 U/mL (One unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPX per minute under specific conditions)
- Buffer: 50 mM Sodium Acetate, pH 4.0-6.0
- Temperature: 30-50°C
- Reaction Time: 12-72 hours
- Agitation: Gentle shaking (e.g., 150 rpm)
3. Reaction Monitoring:
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol/water, 7:2:1 v/v/v).
- Visualize the spots by UV light (for pNP-containing compounds) and/or by staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating).
4. Reaction Termination and Work-up:
- Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.
- Centrifuge the reaction mixture to remove any precipitated protein.
- Remove the unreacted alcohol acceptor and the p-nitrophenol byproduct by extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
Protocol 3: Purification of Alkyl α-D-Xylofuranosides by Flash Column Chromatography
This protocol describes the purification of the synthesized alkyl α-D-xylofuranosides from the reaction mixture.[7][8]
1. Column Preparation:
- Select a glass column of appropriate size based on the scale of the reaction.
- Dry-pack the column with silica (B1680970) gel 60 (230-400 mesh).
- Equilibrate the column with the starting eluent (a non-polar solvent or a mixture of non-polar and polar solvents).
2. Sample Loading:
- Concentrate the aqueous phase from the work-up step under reduced pressure to obtain a crude syrup.
- Dissolve the crude syrup in a minimal amount of the eluent or a suitable solvent.
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dried powder onto the top of the column.
3. Elution:
- Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). The specific gradient will depend on the polarity of the synthesized xylofuranoside.
- Apply gentle air pressure to the top of the column to achieve a suitable flow rate.
4. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
- Pool the pure fractions and concentrate them under reduced pressure to yield the purified alkyl α-D-xylofuranoside.
5. Characterization:
- Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Data Presentation
Enzyme Kinetics
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Aspergillus flavus α-D-Xylosidase II | p-nitrophenyl α-D-xylopyranoside | 0.97 | 28.0 | [9] |
| Aspergillus flavus α-D-Xylosidase II | Isoprimeverose | 47.62 | 2.0 | [9] |
Synthesis Yields
While specific yield data for the enzymatic synthesis of a range of α-D-xylofuranosides is limited in the literature, the following table provides an example of yields obtained for the synthesis of β-D-xylosides using a β-xylosidase, which can serve as a reference for expected outcomes in transglycosylation reactions.
| Acceptor | Product Linkage | Yield (%) with BxlA | Yield (%) with BxlB | Reference |
| D-Mannose | β-1,4 or β-1,6 | 2-36 | 6-66 | |
| D-Lyxose | β-1,4 | 2-36 | - | |
| D-Talose | Not specified | 2-36 | 6-66 | |
| D-Xylose | β-1,4 or β-1,6 | 2-36 | 6-66 | |
| D-Arabinose | Not specified | 2-36 | - | |
| L-Fucose | Not specified | 2-36 | - | |
| D-Glucose | β-1,4 or β-1,6 | 2-36 | 6-66 | |
| D-Galactose | β-1,6 | 2-36 | 6-66 | |
| D-Fructose | Not specified | 2-36 | 6-66 | |
| Xylobiose | β-1,4 | <10 | up to 35 | |
| Lactulose | Not specified | <10 | up to 35 | |
| Sucrose | β-1,4 or β-1,6 | <10 | up to 35 | |
| Lactose | Not specified | <10 | up to 35 | |
| Turanose | β-1,4 | <10 | up to 35 |
Note: The yields are presented as a range as reported in the source.
Visualizations
Enzymatic Transglycosylation Workflow
References
- 1. Enzymatic synthesis of β-d-fructofuranosyl α-d-glucopyranosyl-(1→2)-α-d-glucopyranoside using Escherichia coli glycoside phosphorylase YcjT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An Integrated Enzymatic Approach to Produce Pentyl Xylosides and Glucose/Xylose Laurate Esters From Wheat Bran [frontiersin.org]
- 4. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrophenyl-alpha-D-xylopyranoside for use in research | Megazyme [megazyme.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols: α-D-Xylofuranose in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The modification of the sugar moiety is a key strategy in the development of these therapeutic agents. α-D-Xylofuranose, an epimer of D-ribofuranose, offers a unique stereochemical scaffold for the synthesis of novel nucleoside derivatives. The altered stereochemistry at the 2' and 3' positions of the furanose ring can profoundly influence the biological activity, metabolic stability, and resistance profiles of these analogs. This document provides detailed application notes and protocols for the synthesis and utilization of α-D-xylofuranose in the generation of biologically active nucleosides.
Data Presentation: Antiviral Activity of Xylofuranosyl Nucleosides
The following table summarizes the reported in vitro antiviral activities of various nucleoside analogs derived from xylofuranose (B8766934). This data highlights the potential of this scaffold in developing targeted antiviral therapies.
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| 9-β-D-xylofuranosyladenine (Xylo-A) | Herpes Simplex Virus 1 (HSV-1) | HeLa | Active | Not Specified | [1] |
| 9-β-D-xylofuranosylguanine (Xylo-G) | Herpes Simplex Virus 1 (HSV-1) | HeLa | Active | Not Specified | [1] |
| 1-β-D-xylofuranosylcytosine (Xylo-C) | Herpes Simplex Virus 1 (HSV-1) | HeLa | Active | Not Specified | [1] |
| Adenine Xylosyl Nucleoside Phosphonate | Measles Virus (MeV) | - | 12 | Lacking | [2][3] |
| Adenine Xylosyl Nucleoside Phosphonate | Enterovirus-68 (EV-68) | - | 16 | Lacking | [2][3] |
Note: "Active" indicates reported antiviral activity where a specific EC50 value was not provided in the search results.
Experimental Protocols
Protocol 1: Chemical Synthesis of β-D-Xylofuranosyl Nucleosides via Vorbrüggen Glycosylation
This protocol outlines a general and robust method for the chemical synthesis of β-D-xylofuranosyl nucleosides, a common route for creating these analogs. The key steps involve the preparation of a protected xylofuranose donor, silylation of the nucleobase, Vorbrüggen glycosylation, and final deprotection.
1. Preparation of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose (Protected Sugar Donor)
This procedure is adapted from established methods for the preparation of acylated sugar donors.
-
Materials: D-xylose, Methanolic Hydrogen Chloride (0.5%), Pyridine (B92270), Benzoyl Chloride, Acetic Anhydride (B1165640), Acetic Acid.
-
Procedure:
-
Treat D-xylose with 0.5% methanolic hydrogen chloride under controlled conditions to favor the furanose form.
-
Perform benzoylation using benzoyl chloride in pyridine to protect the hydroxyl groups at the 2, 3, and 5 positions.
-
Conduct an acetolysis reaction using acetic anhydride and acetic acid to introduce the acetyl group at the anomeric (C1) position, yielding the crystalline 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose.
-
Purify the product by recrystallization or silica (B1680970) gel column chromatography.
-
2. Silylation of the Nucleobase
This step activates the nucleobase for the subsequent glycosylation reaction.
-
Materials: Desired nucleobase (e.g., 5-methoxyuracil), Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl) or Bis(trimethylsilyl)acetamide (BSA), Dry Acetonitrile.
-
Procedure:
-
Suspend the nucleobase in dry acetonitrile.
-
Add HMDS and a catalytic amount of TMSCl, or use BSA as the silylating agent.[2][4]
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the nucleobase is fully dissolved and silylated.
-
Remove the solvent under reduced pressure to obtain the silylated nucleobase, which should be used immediately in the next step.
-
3. Vorbrüggen Glycosylation
This is the key C-N bond-forming reaction to create the nucleoside.
-
Materials: Silylated nucleobase, 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose, Dry Acetonitrile or 1,2-dichloroethane, Lewis Acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Stannic Chloride (SnCl4)).
-
Procedure:
-
Dissolve the protected sugar donor in dry acetonitrile.
-
Add the silylated nucleobase to the solution.
-
Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., TMSOTf) dropwise under an inert atmosphere.[2]
-
Stir the reaction at room temperature or heat to 80°C and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected nucleoside by silica gel column chromatography.[4]
-
4. Deprotection of Benzoyl Groups
This final step removes the protecting groups to yield the target nucleoside.
-
Materials: Protected nucleoside, Saturated solution of ammonia (B1221849) in methanol (B129727) (methanolic ammonia).
-
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia in a sealed pressure vessel.[5]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final deprotected nucleoside by silica gel column chromatography or recrystallization to obtain the pure 1-(β-D-xylofuranosyl)-nucleoside.[4]
-
Protocol 2: Enzymatic Synthesis of Xylo-Nucleosides using Nucleoside Phosphorylases
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. This protocol utilizes a cascade of enzymes to produce nucleosides from D-xylose.[6]
-
Enzymes: Ribokinase (RK), Phosphopentomutase (PPM), and Purine or Pyrimidine Nucleoside Phosphorylase (PNP or PyNP). These enzymes can be from mesophilic (e.g., E. coli) or thermophilic (e.g., Thermus thermophilus) sources.[6][7]
-
Materials: D-xylose, ATP, MgCl2, desired nucleobase, appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), and the enzyme cocktail.
-
Procedure:
-
Prepare a reaction mixture containing D-xylose, the desired nucleobase, ATP, and MgCl2 in the appropriate buffer.
-
Add the cocktail of recombinant enzymes (RK, PPM, and PNP/PyNP) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the chosen enzymes (e.g., 50°C for mesophilic enzymes or 80°C for thermophilic enzymes).[6]
-
Monitor the formation of the product by HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by heating (e.g., boiling) to denature the enzymes.[7]
-
Purify the resulting xylo-nucleoside using chromatographic techniques.
-
Visualizations
Chemical Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
- 6. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-D-Xylofuranose as a Precursor for Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral therapeutics. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, primarily functioning by inhibiting viral polymerases. α-D-Xylofuranose, a pentose (B10789219) sugar, serves as a valuable chiral precursor for the synthesis of a unique class of nucleoside analogues with potential antiviral activity. The stereochemistry of the xylofuranose (B8766934) sugar moiety can influence the binding of these analogues to viral enzymes, offering a pathway to develop potent and selective antiviral agents. These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of antiviral compounds derived from α-D-xylofuranose.
Data Presentation
The antiviral activity of xylofuranose-derived nucleoside analogues is quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
| Compound Name | Virus | Cell Line | EC₅₀ (µM)[1][2] | CC₅₀ (µM) | Selectivity Index (SI) |
| β-D-xylofuranosyladenine phosphonate | Measles virus (MeV) | Vero | 12 | >100 | >8.3 |
| β-D-xylofuranosyladenine phosphonate | Enterovirus-68 (EV-68) | Vero | 16 | >100 | >6.25 |
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
Nucleoside analogues derived from α-D-xylofuranose exert their antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The mechanism involves a multi-step intracellular activation process:
-
Cellular Uptake: The xylofuranose nucleoside analogue enters the host cell.
-
Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside analogue to its active triphosphate form. This process converts the prodrug into the pharmacologically active agent.
-
Inhibition of Viral RdRp: The xylofuranose nucleoside triphosphate, structurally mimicking a natural nucleotide, competes for the active site of the viral RdRp. Its incorporation into the nascent viral RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.[3][4]
The following diagram illustrates the proposed signaling pathway for the antiviral action of α-D-xylofuranose-derived nucleosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for alpha-d-Xylofuranose in Carbohydrate-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of alpha-d-xylofuranose as a versatile scaffold in the design and synthesis of novel carbohydrate-based therapeutics. The unique stereochemical arrangement of this furanose sugar offers a valuable platform for the development of enzyme inhibitors, antiviral agents, and anticancer drugs. Detailed experimental protocols and quantitative biological data are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to this compound in Drug Design
This compound, a five-membered ring sugar, presents a distinct three-dimensional structure that can be exploited for targeted drug design. Its compact and rigid conformation allows for the precise positioning of functional groups to interact with biological targets. The hydroxyl groups at the C-2, C-3, and C-5 positions serve as key handles for chemical modification, enabling the synthesis of a diverse library of derivatives. Furthermore, the anomeric carbon (C-1) provides a crucial site for glycosylation, allowing for the attachment of various aglycones to modulate biological activity and pharmacokinetic properties.
The incorporation of this compound into nucleoside analogues has been a particularly fruitful strategy. These modified nucleosides can act as chain terminators or inhibitors of viral polymerases and other essential enzymes in viral replication. Beyond antiviral applications, xylofuranose-based compounds have demonstrated potential as anticancer agents and inhibitors of enzymes such as acetylcholinesterase.
Quantitative Biological Activity Data
The following tables summarize the biological activities of various this compound derivatives from published literature. This data provides a comparative analysis of the potency of these compounds against different biological targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose (B8766934) | K562 (Chronic Myeloid Leukemia) | GI50 | 31.02 µM | [1] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | MCF-7 (Breast Cancer) | GI50 | 26.89 µM | [1] |
| Aminomethyltriazole 5'-isonucleoside | K562 (Chronic Myeloid Leukemia) | GI50 | 6.33 µM | [1] |
| Aminomethyltriazole 5'-isonucleoside | MCF-7 (Breast Cancer) | GI50 | 8.45 µM | [1] |
Table 2: Antiviral Activity of alpha-L-lyxofuranosyl and 5-deoxy-alpha-L-lyxofuranosyl Benzimidazole Derivatives (Epimers of Xylofuranose)
| Compound | Virus | Activity Metric | Value (µM) |
| 2-Halogenated 5-deoxy-alpha-L-lyxofuranosyl analogues | Human Cytomegalovirus (HCMV) (Towne strain) | IC50 | 0.2 - 0.4 |
| 2-Halogenated 5-deoxy-alpha-L-lyxofuranosyl analogues | Human Cytomegalovirus (HCMV) (Towne strain) | IC90 | 0.2 - 2 |
| 2-Isopropylamino/2-cyclopropylamino derivatives | Human Cytomegalovirus (HCMV) (Towne strain) | IC50 | 60 - 100 |
| 2-Isopropylamino/2-cyclopropylamino derivatives | Human Cytomegalovirus (HCMV) (Towne strain) | IC90 | 17 - 100 |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Enzyme | Activity Metric | Value (µM) | Reference |
| Guanidinomethyltriazole 5'-isonucleoside | Acetylcholinesterase (AChE) | Ki | 22.87 | [1] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | Ki | 7.49 | [1] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound-based drugs are often attributed to their interaction with specific cellular signaling pathways. For instance, as nucleoside analogues, they can interfere with viral replication by targeting viral polymerases.
Inhibition of Viral RNA Polymerase
Many antiviral nucleoside analogues exert their effect by being incorporated into the growing viral RNA chain, leading to chain termination. This process is initiated by the intracellular phosphorylation of the nucleoside analogue to its active triphosphate form.
Caption: Intracellular activation and mechanism of action of a xylofuranose nucleoside analogue.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
Synthesis of 5-Guanidino-3-O-dodecyl-1,2-O-isopropylidene-alpha-d-xylofuranose
This protocol describes a one-pot, two-step procedure for the synthesis of a guanidino-xylofuranose derivative with reported acetylcholinesterase inhibitory and anticancer activities.[1]
Materials:
-
5-Azido-3-O-dodecyl-1,2-O-isopropylidene-alpha-d-xylofuranose
-
N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine
-
Diisopropylethylamine (DIPEA)
-
Palladium on charcoal (10%)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5-azido-3-O-dodecyl-1,2-O-isopropylidene-alpha-d-xylofuranose in a suitable solvent, add N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine and DIPEA.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 5-guanidino-xylofuranose derivative.
Caption: Workflow for the synthesis of a 5-guanidino-xylofuranose derivative.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a colorimetric method for determining the AChE inhibitory activity of synthesized compounds, based on the Ellman's method.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer (final DMSO concentration should be <1%).
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Add the AChE solution to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the acetylcholinesterase inhibition assay.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MCF-7)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the GI50 (Growth Inhibition 50) value by plotting the percentage of cell viability against the compound concentration.
-
Caption: Workflow for the in vitro anticancer activity (MTT) assay.
Conclusion
This compound represents a highly versatile and promising scaffold for the development of novel carbohydrate-based drugs. Its unique structural features and the accessibility of its hydroxyl groups for chemical modification allow for the creation of a wide array of derivatives with diverse biological activities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating class of molecules. Further investigation into the synthesis of novel this compound analogues and their evaluation against a broader range of biological targets is warranted and holds the potential to deliver new and effective therapeutic agents.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of α-D-Xylofuranosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-D-Xylofuranosides are carbohydrate moieties found in various natural products and glycoconjugates. The enzymatic hydrolysis of the α-d-xylofuranosidic linkage is a critical process in biomass degradation, and the enzymes that catalyze this reaction, α-d-xylofuranosidases, are of significant interest for biotechnological applications. These enzymes belong to the glycoside hydrolase (GH) families, with notable examples found in GH family 43, which often exhibit bifunctional α-L-arabinofuranosidase and β-D-xylosidase activities. This document provides detailed application notes and protocols for the enzymatic hydrolysis of α-d-xylofuranosides, focusing on enzyme activity assays, kinetic analysis, and product determination.
Data Presentation: Enzyme Kinetics
The following table summarizes the kinetic parameters of various α-L-arabinofuranosidases, which are often used as model enzymes to study the hydrolysis of furanosidic linkages due to their frequent cross-reactivity with xylofuranoside substrates. The data is primarily for the artificial substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAf).
| Enzyme Name | Glycoside Hydrolase Family | Source Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Reference |
| GbtXyl43A | GH43 | Geobacillus thermoleovorans IT-08 | pNPAf | 2.84 | 0.00335 | 0.0328 | 0.0115 | [1][2] |
| D121N mutant | GH43 | Geobacillus thermoleovorans IT-08 | pNPAf | 4.56 | 0.00010 | 0.000014 | 0.000003 | [1][2] |
| CAX43 | GH43 | Caldicellulosiruptor saccharolyticus | pNPAf | - | 271.06 U/mg | - | - | [3] |
| Ct43Araf | GH43 | Clostridium thermocellum | pNPAf | - | - | - | 5.6 x 10³ min⁻¹mg⁻¹ml | [2] |
| CtGH43 | GH43 | Clostridium thermocellum | pNPAf | - | - | - | 7.1 x 10³ min⁻¹mg⁻¹ml | [2] |
| AbfB | GH51 | Bifidobacterium longum B667 | pNPAf | 0.295 | 417 U/mg | - | - | [4] |
| PpAFase-1 | GH51 | Paenibillus polymyxa | pNPAf | 0.81 | - | 53.2 | 65.68 | [5] |
| TtAbf62 | GH62 | Thermothelomyces thermophilus | Wheat Arabinoxylan | - | 179.07 U/mg | - | - | [6] |
| Arabinofuranosidase | - | Arthrobacter sp. MTCC 5214 | pNPAf | 0.3 | 3.34 | - | - | [7] |
Note: The units and experimental conditions for the reported values may vary between different studies. Please refer to the original publications for detailed information.
Experimental Protocols
Protocol 1: Determination of α-D-Xylofuranosidase Activity using a Chromogenic Substrate
This protocol describes a standard assay for determining enzyme activity using the chromogenic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAf), which is commonly used for α-L-arabinofuranosidases and can be adapted for enzymes with α-d-xylofuranosidase activity. The release of p-nitrophenol is monitored spectrophotometrically.
Materials:
-
Enzyme solution (purified or crude extract)
-
p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) stock solution (e.g., 10 mM in water or buffer)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
-
Thermostatic water bath or incubator
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and pNPAf substrate at the desired final concentration (e.g., 1 mM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.[6]
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of the enzyme solution to the pre-incubated reaction mixture.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature.[6]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the stop solution (e.g., 100 µL of 1 M Na₂CO₃). This will also develop the yellow color of the p-nitrophenolate ion.[6]
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer.[6]
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released.
-
-
Calculation of Activity:
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
Protocol 2: Enzymatic Hydrolysis of a Non-Chromogenic α-D-Xylofuranoside and Product Analysis by HPAEC-PAD
This protocol outlines the procedure for the enzymatic hydrolysis of a natural or synthetic α-d-xylofuranoside and the subsequent analysis of the hydrolysis products (xylose and xylooligosaccharides) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Materials:
-
Enzyme solution
-
α-D-Xylofuranoside substrate (e.g., a purified xylofuranoside-containing oligosaccharide)
-
Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5)
-
HPAEC-PAD system with a suitable carbohydrate column (e.g., CarboPac™ PA200)
-
Eluents for HPAEC-PAD (e.g., sodium hydroxide (B78521) and sodium acetate solutions)
-
Syringe filters (0.22 µm)
-
Standards for xylose and xylooligosaccharides
Procedure:
-
Enzymatic Hydrolysis:
-
Set up the hydrolysis reaction in a microcentrifuge tube containing the substrate dissolved in the reaction buffer.
-
Add the enzyme solution to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the desired time. Time-course experiments can be performed by taking aliquots at different time points.
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
-
Sample Preparation for HPAEC-PAD:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the sample as necessary with ultrapure water to fall within the linear range of the HPAEC-PAD detector.
-
-
HPAEC-PAD Analysis:
-
Set up the HPAEC-PAD system with the appropriate column and eluents. A gradient of sodium acetate in a sodium hydroxide solution is commonly used to separate oligosaccharides.[3][8]
-
Inject the prepared sample onto the column.
-
Run the established gradient program to separate the hydrolysis products.
-
The pulsed amperometric detector will detect the eluted carbohydrates.
-
-
Data Analysis:
-
Identify the peaks corresponding to xylose and different xylooligosaccharides by comparing their retention times with those of the injected standards.
-
Quantify the amount of each product by integrating the peak areas and comparing them to the standard curves for each compound.
-
Protocol 3: Expression and Purification of a Recombinant α-L-Arabinofuranosidase
This protocol provides a general workflow for the expression and purification of a recombinant α-L-arabinofuranosidase, which can be adapted for other glycoside hydrolases. A histidine tag is commonly used to facilitate purification by immobilized metal affinity chromatography (IMAC).
Materials:
-
Expression vector containing the gene of interest (e.g., pET vector)
-
Competent E. coli expression host (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Lysozyme (B549824) and DNase I
-
IMAC resin (e.g., Ni-NTA agarose)
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Dialysis tubing and dialysis buffer
-
SDS-PAGE reagents
Procedure:
-
Transformation and Expression:
-
Transform the expression vector into the competent E. coli host.
-
Grow a starter culture and then a larger culture in LB medium with the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression by adding IPTG when the culture reaches an OD₆₀₀ of 0.6-0.8.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight to enhance the solubility of the recombinant protein.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice, optionally with the addition of lysozyme and DNase I.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification by IMAC:
-
Equilibrate the IMAC resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Protein Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to check for the purity and molecular weight of the recombinant protein.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -20°C or -80°C, often with the addition of glycerol (B35011) to prevent freezing-induced denaturation.
-
Visualizations
Caption: General workflow for the enzymatic hydrolysis of α-d-xylofuranosides.
Caption: Simplified action of α-d-xylofuranosidase on a substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel α-L-Arabinofuranosidase of Family 43 Glycoside Hydrolase (Ct43Araf) from Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase from Bifidobacterium longum B667 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production optimization, purification, expression, and characterization of a novel α-l-arabinofuranosidase from Paenibacillus polymyxa | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 6. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of alpha-L-arabinofuranosidase from Arthrobacter sp. MTCC 5214 in solid-state fermentation [drs.nio.res.in]
- 8. Simultaneous determination of cereal monosaccharides, xylo- and arabinoxylo-oligosaccharides and uronic acids using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating alpha-d-Xylofuranose as a Glycosyltransferase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the formation of glycosidic bonds, playing a crucial role in the synthesis of complex carbohydrates and glycoconjugates. The vast majority of xylosyltransferases utilize uridine (B1682114) diphosphate-alpha-d-xylopyranose (UDP-Xyl) as the donor to transfer a five-carbon sugar in its six-membered pyranose ring form. However, the five-membered furanose isomer of xylose, xylofuranose (B8766934), is also found in nature, notably as a component of the cell wall arabinogalactan (B145846) in Mycobacterium tuberculosis and in some plant polysaccharides. The enzymatic machinery responsible for the incorporation of xylofuranose remains a subject of ongoing research.
These application notes provide a framework for investigating the potential of alpha-d-xylofuranose as a substrate for glycosyltransferases. Given the limited direct evidence for its enzymatic utilization, this document focuses on an exploratory approach, leveraging the known promiscuity of some glycosyltransferases and established assay methodologies to probe for novel enzymatic activities. The successful identification of a xylofuranosyltransferase could have significant implications for understanding microbial pathogenesis and for the development of novel therapeutics.
Hypothetical Role of a Xylofuranosyltransferase
To conceptualize the potential role of an enzyme that utilizes this compound, a hypothetical signaling or biosynthetic pathway can be envisioned. In this model, a putative "Xylofuranosyltransferase" would catalyze the transfer of a xylofuranose moiety from an activated donor to an acceptor molecule, which could be a growing glycan chain, a lipid, or a protein.
Application Notes: Investigating Substrate Potential
This compound as a Potential Acceptor Substrate
The most straightforward approach to screen for enzymes that can act on this compound is to use it as an acceptor substrate.
-
Substrate Synthesis: Chemically synthesize a small library of alpha-d-xylofuranosides with different aglycones (e.g., fluorescent tags like 4-methylumbelliferone, or linkers for immobilization). This allows for easier detection of glycosylation events.
-
Enzyme Selection: Based on the principle of enzyme promiscuity, consider screening glycosyltransferases that act on structurally similar sugars. Good candidates would include:
-
Galactofuranosyltransferases: These enzymes already recognize a furanose ring structure.
-
Arabinofuranosyltransferases: These enzymes act on another pentose (B10789219) in its furanose form.
-
Known Promiscuous Glycosyltransferases: Some GTs from bacterial sources have been shown to have broad substrate tolerance.
-
-
Assay Principle: A successful glycosylation of the xylofuranoside acceptor by a GT using a nucleotide-sugar donor (e.g., UDP-Galactose) would result in a di- or oligosaccharide product. This can be detected by HPLC, mass spectrometry, or by a shift in fluorescence if a tagged acceptor is used.
This compound as a Potential Donor Substrate
For this compound to act as a donor, it would likely need to be activated, most commonly as a nucleotide sugar (e.g., UDP-alpha-d-xylofuranose).
-
Donor Synthesis: The chemical synthesis of UDP-alpha-d-xylofuranose is a significant challenge but is a prerequisite for this line of investigation.
-
Enzyme Selection: The primary candidates for screening would be known xylosyltransferases that naturally use UDP-alpha-d-xylopyranose. The key question is whether the active site can accommodate the furanose isomer.
-
Assay Principle: A coupled-enzyme assay that detects the release of UDP is a highly sensitive method. In this setup, the UDP produced by the glycosyltransferase is converted to UTP and then to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.
Experimental Protocols
Protocol 1: Screening for Glycosyltransferase Activity with an alpha-d-Xylofuranoside Acceptor
This protocol describes a generic high-throughput screening assay using a fluorescently-labeled alpha-d-xylofuranoside acceptor.
Materials:
-
Candidate glycosyltransferase enzymes
-
alpha-d-Xylofuranoside acceptor with a fluorescent tag (e.g., 4-methylumbelliferyl-alpha-d-xylofuranoside)
-
A panel of nucleotide-sugar donors (e.g., UDP-Galactose, UDP-Glucose, GDP-Mannose)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MnCl₂)
-
96-well microplates
-
HPLC system with a fluorescence detector
Workflow Diagram:
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a 50 µL reaction mixture containing:
-
25 µL of 2x Assay Buffer
-
5 µL of 10 mM nucleotide-sugar donor
-
5 µL of 1 mM fluorescent alpha-d-xylofuranoside acceptor
-
10 µL of purified candidate glycosyltransferase (at a suitable concentration)
-
Include negative controls (no enzyme, no donor, no acceptor).
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.
-
Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA or by heating the plate to 95°C for 5 minutes.
-
Analysis: Analyze the reaction mixtures by reverse-phase HPLC with fluorescence detection. The formation of a new, more polar peak corresponding to the glycosylated product indicates a positive result.
-
Confirmation: Positive hits should be confirmed by scaling up the reaction and analyzing the product by mass spectrometry and/or NMR to confirm the identity and linkage of the added sugar.
Protocol 2: Luminescence-Based Assay for a Putative UDP-alpha-d-Xylofuranose Donor
This protocol utilizes a commercial kit (e.g., UDP-Glo™) to detect the release of UDP, indicating the utilization of a custom-synthesized UDP-alpha-d-xylofuranose donor.
Materials:
-
Candidate glycosyltransferase enzymes
-
Synthesized UDP-alpha-d-xylofuranose
-
Acceptor substrate (e.g., a simple sugar like N-acetylglucosamine or a peptide)
-
UDP-Glo™ Glycosyltransferase Assay kit (or similar)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Glycosyltransferase Reaction: In a white, opaque 96-well plate, set up a 25 µL reaction:
-
12.5 µL of 2x Assay Buffer (as recommended by the enzyme supplier)
-
2.5 µL of 10 mM acceptor substrate
-
5 µL of purified candidate glycosyltransferase
-
Start the reaction by adding 5 µL of synthesized UDP-alpha-d-xylofuranose (at a concentration to be optimized).
-
Include controls: no enzyme, no acceptor, and a standard curve of UDP.
-
-
Incubation: Incubate at the enzyme's optimal temperature for 30-60 minutes.
-
UDP Detection: Add 25 µL of UDP-Glo™ Reagent to each well.
-
Second Incubation: Incubate at room temperature for 60 minutes to allow the luciferase reaction to proceed.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to UDP concentration using the standard curve. A significant increase in UDP concentration in the presence of the enzyme and both substrates indicates that the UDP-alpha-d-xylofuranose is being used as a donor.
Data Presentation
For any enzyme that shows activity, it is crucial to determine its kinetic parameters. The following table provides a template for summarizing this data.
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/µg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Acceptor: Xyl-furanoside-R | GT Enzyme A | Value | Value | Value | Value |
| Donor: UDP-Xyl-furanose | GT Enzyme B | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Troubleshooting and Interpretation
-
No Activity Detected:
-
Verify the integrity and activity of the glycosyltransferase with its known native substrate.
-
Confirm the purity and concentration of the synthesized xylofuranose substrates.
-
Optimize reaction conditions (pH, temperature, divalent cation concentration).
-
Consider that the tested enzymes may not possess the required specificity. A broader screening library of enzymes may be necessary.
-
-
High Background Signal (Luminescence Assay):
-
Ensure the synthesized UDP-alpha-d-xylofuranose preparation is free of contaminating UDP.
-
Test for any inhibitory effects of the novel substrate on the detection reagents.
-
-
Positive Hit Confirmation:
-
Always confirm positive results from high-throughput screens with orthogonal methods.
-
Product characterization via mass spectrometry and NMR is essential to confirm that the desired glycosidic bond has been formed and to determine its stereochemistry.
-
Conclusion
The investigation of this compound as a substrate for glycosyltransferases represents a frontier in glycobiology. While challenging, the discovery of enzymes capable of forming xylofuranosidic linkages would provide powerful tools for the synthesis of complex carbohydrates and could unveil novel biological pathways. The protocols and strategies outlined here provide a rational starting point for researchers to explore this exciting and underexplored area of enzymatic catalysis.
Application Notes and Protocols for NMR Spectroscopy of α-D-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of α-D-Xylofuranose. Given the importance of furanose sugars in various biological processes and as components of pharmaceuticals, a thorough understanding of their structural characterization by NMR is crucial. These notes offer an overview of the expected spectral features, detailed experimental protocols for data acquisition, and a workflow for spectral analysis.
Introduction to NMR of Furanoses
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of carbohydrates in solution. For monosaccharides like D-xylose, the NMR spectrum is often complex due to the equilibrium between different tautomers, including pyranose and furanose forms, as well as α and β anomers of each. The furanose forms are typically minor components in solution compared to the more stable pyranose forms, which can make their detection and characterization challenging.
α-D-Xylofuranose is the anomer of D-xylofuranose with the anomeric hydroxyl group in the alpha configuration. Distinguishing between the α and β anomers of furanoses can be achieved by analyzing the chemical shift of the anomeric proton (H-1) and the coupling constant between H-1 and H-2 (JH1,H2). Generally, the anomeric proton of the α-furanose is shifted downfield compared to the β-furanose.
Quantitative Data
Table 1: Expected ¹H NMR Chemical Shift Ranges for α-D-Xylofuranose in D₂O
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-1 | 5.2 - 5.5 | Doublet | JH1,H2 ≈ 3-5 |
| H-2 | 4.0 - 4.3 | Multiplet | |
| H-3 | 4.0 - 4.3 | Multiplet | |
| H-4 | 4.0 - 4.3 | Multiplet | |
| H-5a | 3.6 - 3.9 | Multiplet | |
| H-5b | 3.6 - 3.9 | Multiplet |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for α-D-Xylofuranose in D₂O
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | 95 - 105 |
| C-2 | 75 - 85 |
| C-3 | 75 - 85 |
| C-4 | 80 - 90 |
| C-5 | 60 - 65 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR data for furanose sugars like α-D-Xylofuranose.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR. For less polar samples, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards for D₂O include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). For DMSO-d₆, tetramethylsilane (B1202638) (TMS) is used.
-
pH Adjustment: The chemical shifts of hydroxyl-bearing carbons and their attached protons can be sensitive to pH. If necessary, adjust the pD of the D₂O solution using dilute DCl or NaOD.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample into a clean 5 mm NMR tube.
NMR Data Acquisition
High-field NMR spectrometers (500 MHz or higher) are recommended to achieve sufficient resolution for carbohydrate spectra.
A. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain an overview of the proton signals and to identify the anomeric protons.
-
Typical Parameters:
-
Pulse Program: Standard 1D pulse sequence (e.g., zg30 on Bruker instruments).
-
Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal in D₂O.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
B. 1D ¹³C NMR Spectroscopy
-
Purpose: To identify the carbon signals, particularly the anomeric carbon.
-
Typical Parameters:
-
Pulse Program: Standard ¹³C observe with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 150-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
C. 2D Homonuclear Correlation Spectroscopy (COSY)
-
Purpose: To identify scalar-coupled protons, which helps in tracing the connectivity of the sugar ring protons.
-
Typical Parameters:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
D. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Purpose: To correlate each proton with its directly attached carbon atom. This is a crucial experiment for assigning both ¹H and ¹³C spectra.
-
Typical Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 100-120 ppm.
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 8-16 per increment.
-
E. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is useful for confirming assignments and identifying linkages in oligosaccharides.
-
Typical Parameters:
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 16-32 per increment.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of α-D-Xylofuranose using NMR spectroscopy.
Application Note: Chromatographic Separation of Xylofuranose Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylofuranose (B8766934), a five-membered ring isomer of the pentose (B10789219) sugar xylose, is a critical structural component of various biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies. The anomeric configuration (α or β) at the C1 position of the furanose ring can significantly influence the biological activity and therapeutic efficacy of these compounds. Therefore, the ability to separate and quantify xylofuranose anomers is crucial for research, development, and quality control in the pharmaceutical industry.
This application note provides a detailed protocol for the separation of α- and β-xylofuranose anomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Additionally, alternative methods using Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are discussed.
Chromatographic Methods for Xylofuranose Anomer Separation
The separation of sugar anomers is challenging due to their identical chemical formula and mass, differing only in the spatial orientation of the hydroxyl group at the anomeric carbon. Furthermore, anomers can interconvert in solution (a process known as mutarotation), which can lead to peak broadening or the appearance of multiple peaks in chromatograms. Controlling the temperature and mobile phase composition is therefore critical to achieving a stable and reproducible separation.
Several chromatographic techniques can be employed for the separation of xylofuranose anomers, each with its own advantages. Chiral HPLC is a powerful technique for separating stereoisomers, including anomers.[1][2] HILIC is well-suited for the retention and separation of polar compounds like sugars. Supercritical Fluid Chromatography (SFC) offers a "green" alternative with fast and efficient separations, particularly for chiral compounds.[3][4]
Protocol 1: Chiral HPLC Separation of Xylofuranose Anomers
This protocol details a method for the baseline separation of α- and β-xylofuranose anomers using a polysaccharide-based chiral stationary phase.
Experimental Workflow
Caption: Experimental workflow for the chiral HPLC separation of xylofuranose anomers.
Methodology
1. Materials and Reagents:
-
α/β-Xylofuranose anomeric mixture
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).
-
Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral column).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) or ELSD |
4. Sample Preparation:
-
Prepare a stock solution of the xylofuranose anomeric mixture at a concentration of 1 mg/mL in the mobile phase.
-
Allow the solution to equilibrate at the column temperature for at least 24 hours to reach anomeric equilibrium before injection. This will ensure reproducible peak area ratios.
5. Data Analysis:
-
Identify the peaks corresponding to the α- and β-xylofuranose anomers based on their retention times.
-
Integrate the peak areas to determine the relative abundance of each anomer.
Expected Quantitative Data
The following table summarizes the expected retention times and resolution for the separation of xylofuranose anomers under the specified conditions. Note that these are estimated values and may vary depending on the specific instrument and column used.
| Anomer | Expected Retention Time (min) | Resolution (Rs) |
| α-Xylofuranose | 12.5 | - |
| β-Xylofuranose | 14.2 | > 1.5 |
Alternative Protocols
Protocol 2: HILIC Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar analytes like sugars.
1. HILIC Workflow Diagram
Caption: Experimental workflow for the HILIC separation of xylofuranose anomers.
2. HILIC Chromatographic Conditions
| Parameter | Condition |
| Column | Amide or Penta-HILIC, 3 µm, 2.1 x 100 mm |
| Mobile Phase | A: Water with 0.1% formic acid |
| B: Acetonitrile with 0.1% formic acid | |
| Gradient | 95% B to 80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | ELSD or Mass Spectrometry (MS) |
Note: A higher column temperature can be used to accelerate mutarotation and potentially merge the anomeric peaks into a single sharp peak if anomer separation is not desired.
Protocol 3: Supercritical Fluid Chromatography (SFC) Separation
SFC is a high-speed, efficient, and environmentally friendly technique for chiral separations.
1. SFC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-3, 3 µm, 4.6 x 100 mm |
| Mobile Phase | CO₂ with a methanol (B129727) co-solvent gradient |
| Gradient | 5% to 20% methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Detector | UV-Vis or MS |
Conclusion
The successful chromatographic separation of xylofuranose anomers is achievable using chiral HPLC, HILIC, or SFC. The choice of method will depend on the specific application, available instrumentation, and desired outcome (e.g., analytical quantification or preparative separation). The provided protocols offer a starting point for method development and can be further optimized to meet specific research or quality control needs. Careful control of temperature and mobile phase composition is paramount for achieving reproducible results due to the interconversion of anomers in solution.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of derivatized glucoside anomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of α-D-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive protocol for the purification of α-D-xylofuranose from a commercially available D-xylose source. D-xylose in aqueous solution exists as a dynamic equilibrium of different isomeric forms, with the α- and β-pyranose forms being predominant. The furanose forms, including the target α-D-xylofuranose, are present in very small quantities, making their isolation challenging. This protocol employs a two-stage approach: an initial bulk purification of D-xylose via crystallization to remove non-carbohydrate impurities, followed by a high-resolution preparative High-Performance Liquid Chromatography (HPLC) method to separate the various anomers. Due to the low abundance of the furanose form, the expected yield of the final product is low. This protocol is intended to provide a methodological framework for obtaining α-D-xylofuranose for research and development purposes where high purity is required.
Introduction
D-xylose is a five-carbon aldose sugar that plays a significant role in various biological processes and serves as a key starting material in the synthesis of numerous bioactive molecules and pharmaceuticals. In solution, D-xylose interconverts between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. Each cyclic form further exists as α and β anomers, differing in the stereochemistry at the anomeric carbon (C1).
In aqueous solution at equilibrium, D-xylose is predominantly found as a mixture of α-D-xylopyranose (approximately 37%) and β-D-xylopyranose (approximately 63%).[1] The furanose and acyclic forms are present in negligible concentrations.[1] The purification of a specific minor anomer, such as α-D-xylofuranose, therefore requires a high-resolution separation technique. This protocol details a strategy to first obtain high-purity crystalline D-xylose (which is primarily α-D-xylopyranose) and then to isolate the α-D-xylofuranose anomer from an equilibrated solution using preparative HPLC.
Quantitative Data Summary
The following table summarizes the anomeric distribution of D-xylose in an aqueous solution at equilibrium and the expected outcomes of the purification protocol.
| Parameter | Value | Reference / Note |
| Anomeric Distribution in Aqueous Solution | ||
| α-D-xylopyranose | ~37% | [1] |
| β-D-xylopyranose | ~63% | [1] |
| α/β-D-xylofuranose & Acyclic | < 1% | Inferred from[1][2] |
| Crystallization of D-Xylose | ||
| Typical Yield | 60 - 80% | [3] |
| Purity of Crystalline D-Xylose | > 99% | [3][4] |
| Preparative HPLC Separation | ||
| Expected Yield of α-D-Xylofuranose | Very Low (< 0.5% of starting material) | Theoretical, based on equilibrium concentration |
| Expected Purity of α-D-Xylofuranose | > 98% | Dependent on HPLC column and conditions |
Experimental Protocols
Stage 1: Bulk Purification of D-Xylose by Recrystallization
This initial step aims to remove non-sugar impurities from commercial-grade D-xylose.
Materials:
-
Deionized water
-
Ethanol (95%)
-
Activated charcoal
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve 100 g of commercial D-xylose in 200 mL of hot deionized water (approximately 80 °C) with stirring until a clear solution is obtained.
-
Decolorization: Add 2 g of activated charcoal to the hot solution and stir for 30 minutes to adsorb colored impurities.
-
Hot Filtration: While still hot, filter the solution through a pre-heated Buchner funnel to remove the activated charcoal.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 60 °C under reduced pressure until the volume is reduced by half (to approximately 100 mL).
-
Crystallization: Transfer the concentrated solution to a clean beaker and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath (4 °C) for at least 4 hours to induce crystallization. Seeding with a small crystal of pure D-xylose can promote crystallization.[5][6]
-
Isolation and Washing: Collect the D-xylose crystals by vacuum filtration using a Buchner funnel. Wash the crystals twice with 20 mL of cold 95% ethanol.
-
Drying: Dry the crystals under vacuum at 40 °C to a constant weight. The expected yield of purified D-xylose is 60-80 g, with a purity of >99%.[3] The crystalline product will be predominantly α-D-xylopyranose.
Stage 2: Isolation of α-D-Xylofuranose by Preparative HPLC
This stage involves the separation of the anomers of D-xylose from an equilibrated solution.
Materials and Equipment:
-
Purified crystalline D-xylose (from Stage 1)
-
Deionized water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Preparative HPLC system with a refractive index (RI) detector
-
Preparative chiral chromatography column (e.g., Chiralpak series) or a suitable HILIC/anion-exchange column for sugar separations.[7][8]
-
Fraction collector
Protocol:
-
Preparation of Feed Solution: Prepare a 10% (w/v) solution of the purified D-xylose in HPLC-grade water. Allow this solution to stand at room temperature for at least 24 hours to ensure it reaches anomeric equilibrium.
-
HPLC System Equilibration: Equilibrate the preparative HPLC column with the mobile phase. A common mobile phase for sugar separations on chiral or HILIC columns is a mixture of acetonitrile and water (e.g., 85:15 v/v).[9] The flow rate will depend on the column dimensions but will typically be in the range of 5-20 mL/min for preparative scale. Column temperature should be controlled, as it can affect the rate of anomer interconversion.[10][11]
-
Injection and Elution: Inject a suitable volume of the equilibrated D-xylose solution onto the column. The injection volume will depend on the column's loading capacity.
-
Fraction Collection: Monitor the elution profile using the RI detector. The different anomers will elute at different retention times. The furanose forms are expected to be very small peaks. Collect the fractions corresponding to the α-D-xylofuranose peak. This will require careful peak identification, likely through analytical scale runs and comparison with standards if available, or by subsequent structural analysis of the collected fractions.
-
Solvent Removal: Pool the collected fractions containing the purified α-D-xylofuranose and remove the solvent using a rotary evaporator followed by lyophilization.
-
Purity Assessment: Assess the purity of the final product using analytical HPLC and confirm its identity using techniques such as NMR spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of α-D-xylofuranose.
Concluding Remarks
The purification of α-D-xylofuranose is a challenging task due to its low natural abundance in equilibrium with its other isomers. The presented protocol provides a robust method for first obtaining high-purity D-xylose and then isolating the target anomer using preparative HPLC. Researchers should be aware that the yield of the final product will be very low and that optimization of the preparative HPLC step (including column selection, mobile phase composition, and temperature) will be critical to achieving the desired purity and maximizing recovery. The identity and purity of the final product should always be confirmed by appropriate analytical techniques.
References
- 1. Answered: D-Xylose in aqueous solution exists in the pyranose form as a mixture of α and β anomers. Furanose and acyclic forms are present in negligible amounts and can… | bartleby [bartleby.com]
- 2. researchgate.net [researchgate.net]
- 3. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]
- 4. US20060281913A1 - Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby - Google Patents [patents.google.com]
- 5. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. shodex.com [shodex.com]
- 11. shodex.com [shodex.com]
Application Notes and Protocols for α-d-Xylofuranose in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. By introducing precursors with bioorthogonal chemical reporters, researchers can track the synthesis, localization, and interactions of cellular components. While metabolic labeling with analogs of common monosaccharides like N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) is well-established, the use of modified xylose analogs, specifically α-d-Xylofuranose derivatives, represents an emerging area with potential applications in studying glycosaminoglycan (GAG) biosynthesis and other xylosylated structures.[1]
This document provides a detailed overview of the potential applications and generalized protocols for utilizing azide-modified α-d-Xylofuranose in metabolic labeling studies. Given the limited specific literature on this particular analog, the protocols provided are adapted from established methods for other azido-sugars and should serve as a starting point for experimental optimization.[2][3]
Principle of the Method
The methodology is based on a two-step process. First, a peracetylated, azide-modified xylofuranose (B8766934) analog (Ac-α-d-Xylofuranose-Azide) is introduced to cultured cells. The acetyl groups enhance cell permeability, allowing the sugar analog to enter the cell.[3] Once inside, cellular esterases remove the acetyl groups, and the azido-xylofuranose is processed by the cell's metabolic machinery and incorporated into glycoconjugates.
The second step involves the detection of the incorporated azido-sugar via a bioorthogonal chemical reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4] This reaction specifically and efficiently ligates the azide (B81097) group on the sugar to a probe molecule containing a terminal alkyne. This probe can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and western blot analysis, or a mass tag for proteomic identification.[5][6]
Applications
-
Probing Glycosaminoglycan (GAG) Biosynthesis: Xylose is the initial sugar attached to the core protein in the biosynthesis of most GAGs. Introducing an azide-modified xylose analog could allow for the specific labeling and tracking of newly synthesized proteoglycans.[1]
-
Identifying Xylosylated Proteins: The method can be used to identify and characterize proteins that are modified with xylose, a modification that is less common than glycosylation with other sugars but may have important biological functions.
-
Studying Xylose Metabolism: The incorporation of xylose analogs can provide insights into the pathways of xylose utilization and metabolism in different cell types.
-
Drug Development: By understanding the role of xylosylation in disease processes, xylose analogs could be developed as tools for screening and validating therapeutic targets.
Experimental Protocols
Note: These protocols are generalized and should be optimized for your specific cell line and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac-α-d-Xylofuranose-Azide
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Peracetylated α-d-Xylofuranose-Azide (Ac-Xyl-Az) stock solution (e.g., 10 mM in sterile DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of Ac-Xyl-Az. A typical starting concentration is 25-50 µM, but this should be optimized.[7] Include a vehicle control (DMSO) and an unlabeled control (no sugar analog).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the target glycoconjugates.
-
Cell Harvest:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with an appropriate lysis buffer or detach them using a cell scraper in PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.
Protocol 2: Click Chemistry Reaction on Cell Lysate
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Alkyne-probe stock solution (e.g., alkyne-biotin or alkyne-fluorophore, 10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following for a typical 100 µL reaction:
-
50 µL of cell lysate (1-2 mg/mL)
-
Add PBS to a final volume of 90 µL
-
2 µL of alkyne-probe stock solution (final concentration 200 µM, can be optimized)
-
-
Add Click Chemistry Reagents:
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.[4]
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is a common method.[8]
-
Sample Preparation for Downstream Analysis: Resuspend the protein pellet in an appropriate buffer for SDS-PAGE, western blotting, or mass spectrometry.
Protocol 3: Western Blot Analysis of Biotinylated Proteins
Materials:
-
Biotinylated cell lysate (from Protocol 2 using alkyne-biotin)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.[6]
Protocol 4: Sample Preparation for Mass Spectrometry-Based Proteomics
Materials:
-
Biotinylated cell lysate (from Protocol 2 using alkyne-biotin)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins.[1]
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead or In-Gel Digestion:
-
On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce with DTT, alkylate with IAA, and digest the proteins with trypsin overnight.
-
In-Gel Digestion: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer, run a short distance into an SDS-PAGE gel, excise the protein band, and perform in-gel digestion with trypsin.[10]
-
-
Peptide Cleanup: Desalt and concentrate the resulting peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the xylosylated proteins.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Azido-Xylofuranose Incorporation
Disclaimer: The following data are illustrative and do not represent actual experimental results. They are provided as a template for presenting quantitative data from metabolic labeling experiments.
| Cell Line | Treatment | Incorporation Level (Relative Fluorescence Units) | % Labeled Cells (Flow Cytometry) |
| HEK293T | Vehicle Control (DMSO) | 150 ± 25 | 2.1 ± 0.5 |
| HEK293T | 25 µM Ac-Xyl-Az | 2500 ± 310 | 85.3 ± 4.2 |
| HEK293T | 50 µM Ac-Xyl-Az | 4800 ± 450 | 92.1 ± 3.1 |
| HeLa | Vehicle Control (DMSO) | 120 ± 20 | 1.8 ± 0.4 |
| HeLa | 25 µM Ac-Xyl-Az | 1800 ± 250 | 78.5 ± 5.5 |
| HeLa | 50 µM Ac-Xyl-Az | 3500 ± 380 | 88.9 ± 3.8 |
Visualizations
Caption: General workflow for metabolic labeling with azido-xylofuranose.
Caption: Hypothetical metabolic fate of an azido-xylose analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. fortislife.com [fortislife.com]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-D-Xylofuranosides
Welcome to the technical support center for the stereoselective synthesis of α-D-xylofuranosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this challenging synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of α-D-xylofuranosides?
The main challenge lies in controlling the stereochemistry at the anomeric center to favor the α-glycosidic linkage. This corresponds to a 1,2-cis relationship, which is often more difficult to achieve with high selectivity than the 1,2-trans (β) anomer.[1][2][3] The flexible nature of the furanose ring makes stereocontrol a significant hurdle.
Q2: How do protecting groups on the xylofuranosyl donor influence the stereochemical outcome?
Protecting groups play a critical role in directing the stereoselectivity of the glycosylation reaction.[4] For instance, the use of a conformationally restricting 2,3-O-xylylene protecting group on a thioglycoside donor has been shown to lock the intermediate oxacarbenium ion into a specific conformation that favors nucleophilic attack from the α-face, leading to high α-selectivity.[1][2] In contrast, participating protecting groups at the C-2 position, such as an acetyl group, typically favor the formation of 1,2-trans glycosides and are therefore not ideal for α-directing strategies.
Q3: What is the effect of the O-5 protecting group on α-selectivity?
The electronic properties of the protecting group at the O-5 position of the xylofuranosyl donor can have a notable impact on stereoselectivity. For 2,3-O-xylylene-protected thioglycoside donors, an electron-withdrawing group, such as an acetyl group, at the O-5 position has been observed to significantly enhance α-selectivity compared to an electron-donating group like a p-methoxybenzyl (PMB) group.[1]
Q4: How does the choice of solvent affect the α/β ratio in xylofuranosylation?
Ethereal solvents, such as diethyl ether, have been shown to promote higher α-stereoselectivity in glycosylation reactions involving furanosides.[1] The exact mechanism for this solvent effect is not fully understood but is a crucial factor to consider during reaction optimization.
Q5: Are glycosyl halides or trichloroacetimidates effective donors for α-D-xylofuranoside synthesis?
While glycosyl halides and trichloroacetimidates are common glycosyl donors, achieving high α-selectivity with furanosides can be challenging.[5][6] These donors are often used in glycosylation, but their effectiveness for stereocontrolled α-xylofuranosylation is highly dependent on the substrate and reaction conditions.[5][6][7] Often, specialized donor systems with conformationally rigid protecting groups are required to achieve high α-selectivity.[1][2]
Troubleshooting Guides
Issue 1: Low α-selectivity (predominance of the β-anomer)
Question: My xylofuranosylation reaction is yielding a mixture of anomers with low α-selectivity. How can I improve the formation of the α-D-xylofuranoside?
Answer: Low α-selectivity is a common problem. Here are several factors to investigate:
-
Donor Protecting Groups: The choice of protecting groups on your xylofuranosyl donor is paramount.
-
Recommendation: Employ a conformationally rigid protecting group strategy. A 2,3-O-xylylene protecting group has been demonstrated to be highly effective in promoting α-selectivity.[1][2] Also, ensure the O-5 protecting group is electron-withdrawing (e.g., acetyl) as this has been shown to improve the α:β ratio.[1]
-
-
Solvent Choice: The reaction solvent can significantly influence the stereochemical outcome.
-
Recommendation: Switch to an ethereal solvent like diethyl ether, which has been shown to favor the formation of α-glycosides.[1]
-
-
Reaction Conditions: Temperature and activator choice can impact selectivity.
-
Recommendation: Systematically screen different activators and temperatures. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf) at room temperature has proven effective.[1]
-
Issue 2: Low reaction yield
Question: I am observing a low yield of my desired glycosylated product. What are the potential causes and solutions?
Answer: Low yields can stem from several issues:
-
Donor/Acceptor Stoichiometry: An inappropriate ratio of the glycosyl donor to the acceptor can lead to incomplete conversion of the acceptor.
-
Recommendation: Optimize the stoichiometry. Using an excess of the donor (e.g., 1.7 equivalents) can drive the reaction to completion.[1]
-
-
Reaction Activator: The choice and amount of activator are crucial for efficient glycosylation.
-
Recommendation: Ensure the activator is fresh and used in the correct proportion. For thioglycoside activation, 2.5 equivalents of NIS and 0.25 equivalents of AgOTf have been reported as optimal.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Recommendation: A common side reaction during the synthesis of the xylofuranosyl donor is the formation of a dimer.[1] Careful control of reaction conditions during the introduction of the 2,3-O-xylylene protecting group can minimize this. During glycosylation, ensure anhydrous conditions to prevent hydrolysis of the donor or activated intermediates.
-
Issue 3: Inconsistent results with different acceptors
Question: The α-selectivity of my glycosylation is excellent with some acceptors but poor with others. Why is this happening?
Answer: The structure of the glycosyl acceptor can significantly influence the stereoselectivity of the reaction. It has been observed that while the 2,3-O-xylylene protected donor provides excellent α-selectivity with a range of acceptors, certain acceptors can lead to poor stereoselectivity.[1] For example, glycosylation of mannopyranosides with a free C-4 hydroxyl group resulted in excellent α-selectivity, while another acceptor showed almost no selectivity.[1]
-
Recommendation: Unfortunately, there is no universal solution for this issue. The stereochemical outcome is a result of the complex interplay between the donor, acceptor, and reaction conditions. If you observe poor selectivity with a particular acceptor, you may need to re-optimize the reaction conditions (solvent, temperature, activator) for that specific substrate. In some cases, a different protecting group strategy on the acceptor might be necessary.
Data Presentation
Table 1: Optimization of Glycosylation Conditions for a Model Reaction
| Entry | Donor | Solvent | Yield (%) | α:β Ratio |
| 1 | 7 (O-5 PMB) | CH2Cl2 | 75 | 1:3.2 |
| 2 | 7 (O-5 PMB) | Toluene (B28343) | 80 | 1:1.5 |
| 3 | 7 (O-5 PMB) | Dioxane | 85 | 1:1.2 |
| 4 | 7 (O-5 PMB) | Et2O | 88 | 2.3:1 |
| 5 | 7 (O-5 PMB) | Toluene-Dioxane (1:3) | 82 | 1.8:1 |
| 6 | 8 (O-5 Ac) | Et2O | 66 | 9.5:1 |
| 7 | 8 (O-5 Ac) | Et2O | 78 | 9.5:1 |
| 8 | 8 (O-5 Ac) | Et2O | 73 | 9.5:1 |
Data sourced from a study on the stereocontrolled synthesis of α-xylofuranosides.[1] Reactions were performed with 1.3 equivalents of donor (unless otherwise specified), 1.0 equivalent of acceptor, 2.5 equivalents of NIS, and 0.25 equivalents of AgOTf.[1] Entry 7 used 1.7 equivalents of donor 8. Entry 8 used 2.5 equivalents of donor 8.
Experimental Protocols
Protocol 1: Synthesis of p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor 8)
This protocol describes the synthesis of a conformationally restricted xylofuranosyl donor.
Step 1: Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside (12)
-
To a solution of the trityl-protected precursor 11 (4.56 mmol) in DMF (40 mL) at 0 °C, add NaH (10.04 mmol) and α,α′-dibromo-o-xylene (5.02 mmol) slowly.
-
Stir the reaction mixture for 2 hours at the same temperature.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Dilute the mixture with CH2Cl2 and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The subsequent removal of the trityl group under acidic conditions yields alcohol 12 .[1]
Step 2: Acetylation of Alcohol 12
-
To a solution of alcohol 12 (1.0 mmol) in pyridine (B92270) (5.0 mL), add acetic anhydride (B1165640) (5.0 mL) at room temperature.
-
Stir the solution at room temperature for 2 hours.
-
Quench the reaction by adding CH3OH, followed by co-evaporation with toluene to remove pyridine.
-
Purify the residue by silica (B1680970) gel column chromatography (6:1 hexanes-EtOAc) to afford donor 8 .[1]
Protocol 2: General Procedure for α-Xylofuranosylation
-
To a mixture of the xylofuranosyl donor 8 (1.7 equiv) and the glycosyl acceptor (1.0 equiv) in a flame-dried flask, add freshly distilled diethyl ether under an argon atmosphere.
-
Add N-iodosuccinimide (NIS) (2.5 equiv) to the mixture.
-
Add silver triflate (AgOTf) (0.25 equiv) to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate (B1220275).
-
Dilute with an organic solvent (e.g., CH2Cl2) and wash with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired α-D-xylofuranoside.[1]
Visualizations
References
- 1. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
byproducts in alpha-d-Xylofuranose synthesis and removal
Welcome to the technical support center for the synthesis of α-D-Xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, particularly concerning byproduct formation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of α-D-Xylofuranose?
A1: The most prevalent byproducts encountered during the synthesis of α-D-Xylofuranose are the β-anomer (β-D-Xylofuranose) and, depending on the synthetic route, various protected intermediates, diastereomers, and dimers. The formation of the pyranose form of xylose can also be a competing reaction.
Q2: How can I favor the formation of the α-anomer over the β-anomer?
A2: Stereocontrol is a key challenge in xylofuranose (B8766934) synthesis. To favor the α-anomer, consider the following:
-
Protecting Group Strategy: The choice of protecting groups on the xylose starting material can significantly influence the stereochemical outcome. Certain protecting groups can lock the conformation of the sugar ring in a way that favors the formation of the α-anomer.
-
Reaction Conditions: The solvent, temperature, and Lewis acid catalyst used can all impact the anomeric ratio. Optimization of these parameters is often necessary. For instance, some glycosylation reactions show high α-selectivity in diethyl ether.
-
Anomerization: It is important to be aware that anomerization (the conversion of one anomer to another) can occur in solution, especially under acidic or basic conditions. The final anomeric ratio may be a reflection of the thermodynamic equilibrium.
Q3: What are the best methods for separating the α- and β-anomers of xylofuranose?
A3: The separation of α- and β-anomers is typically achieved through chromatographic techniques:
-
Flash Column Chromatography: This is a common and effective method for separating anomers on a preparative scale. Careful selection of the solvent system (eluent) is critical for achieving good resolution.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and smaller-scale preparative separations, HPLC offers excellent resolution. Normal-phase or reversed-phase chromatography can be employed, and specialized columns, such as those with chiral stationary phases, can also be effective.[1] It has been noted that elevating the column temperature (e.g., to 70-80 °C) can sometimes prevent the separation of anomers if a single peak is desired for quantification of the total furanose form.[2][3]
Q4: How can I confirm the identity and purity of my α-D-Xylofuranose sample?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose:
-
¹H NMR: The anomeric proton (H-1) of the α- and β-anomers will have distinct chemical shifts and coupling constants. Generally, the anomeric proton of the α-anomer appears at a different chemical shift compared to the β-anomer. The coupling constant between H-1 and H-2 is also diagnostic of the anomeric configuration.[4]
-
¹³C NMR: The anomeric carbon (C-1) also shows a distinct chemical shift for each anomer.
-
2D NMR techniques (e.g., COSY, HSQC, NOESY): These can be used to confirm the full structure and stereochemistry of the molecule.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Xylofuranose Product | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Optimize reaction conditions: Adjust the temperature, reaction time, or concentration of reactants. |
| Degradation of starting material or product: Harsh reaction conditions (e.g., strong acid, high temperature) can lead to decomposition. | Use milder reaction conditions: Explore the use of milder Lewis acids or lower reaction temperatures. Protect sensitive functional groups: If applicable, use appropriate protecting groups. | |
| Formation of multiple byproducts: The reaction may be non-selective, leading to a complex mixture of products. | Re-evaluate the synthetic strategy: Consider a different protecting group strategy or a different synthetic route that offers better selectivity. Optimize purification: Develop a more effective purification protocol to isolate the desired product from the mixture. | |
| Poor α:β Anomeric Ratio | Thermodynamic equilibrium: The reaction conditions may favor the formation of a mixture of anomers. | Kinetic control: Try running the reaction at a lower temperature to favor the kinetically formed product, which may be the desired α-anomer. Anomerization: Be mindful of the potential for anomerization during workup and purification. Use neutral conditions where possible. |
| Choice of catalyst and solvent: The Lewis acid and solvent system can significantly influence the stereochemical outcome. | Screen different catalysts and solvents: Experiment with a variety of Lewis acids (e.g., BF₃·OEt₂, TMSOTf) and solvents to find the optimal combination for α-selectivity. | |
| Difficulty Separating Anomers | Similar polarity of anomers: The α- and β-anomers often have very similar polarities, making chromatographic separation challenging. | Optimize column chromatography conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane). Using a longer column or a finer silica (B1680970) gel may also improve resolution. Utilize HPLC: For difficult separations, preparative HPLC can be a powerful tool.[1] |
| Presence of Dimeric Byproducts | Reaction of the starting material with itself: Under certain conditions, especially with reactive intermediates, dimerization can occur. | Control stoichiometry: Carefully control the stoichiometry of the reactants. Slow addition: Add one of the key reagents slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. |
Experimental Protocols
General Protocol for the Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose (A Key Intermediate)
This protocol describes the synthesis of a protected form of xylofuranose, which is a common strategy to favor the furanose ring form and the α-anomeric configuration. The unprotected α-D-Xylofuranose can then be obtained by deprotection.
Materials:
-
D-Xylose
-
Acetone (B3395972) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Suspend D-xylose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding solid sodium bicarbonate until the effervescence ceases.
-
Workup: Filter the mixture to remove the solids and wash the solids with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1,2-O-isopropylidene-α-D-xylofuranose.
General Protocol for the Separation of α- and β-Anomers by Flash Column Chromatography
Materials:
-
Crude mixture of xylofuranose anomers
-
Silica gel
-
Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
Procedure:
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of crude product.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the separated anomers.
-
Product Isolation: Combine the fractions containing the pure α-anomer and concentrate them under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Typical Anomeric Ratios in Xylofuranoside Synthesis
| Glycosyl Donor | Acceptor | Promoter | Solvent | α:β Ratio | Yield (%) | Reference |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Various alcohols | NIS/AgOTf | Diethyl ether | >20:1 | 67-96 | [5] |
| 3-O-Benzyl-α-D-xylopyranose 1,2,4-orthopivalate | - (polymerization) | Cationic initiator | Dichloromethane | (1→4)-β major | - | [6] |
Table 2: ¹H NMR Data for Anomeric Protons of Xylofuranose Derivatives
| Compound | Anomer | Solvent | Chemical Shift of H-1 (ppm) | Coupling Constant J(H1,H2) (Hz) | Reference |
| Methyl 2,5-di-O-triflil-xylofuranoside | α | CDCl₃ | - | - | [7] |
| Methyl 2,5-di-O-triflil-xylofuranoside | β | CDCl₃ | - | - | [7] |
Note: Specific chemical shifts and coupling constants can vary depending on the specific derivative and solvent used.[4]
Visualizations
Experimental Workflow for α-D-Xylofuranose Synthesis and Purification
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shodex.com [shodex.com]
- 3. Methods for Separating Sugars : Shimadzu (Europe) [shimadzu.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of D-xylopyranan by the ring-opening polymerization of 3-O-benzyl-alpha-D-xylopyranose 1,2,4-orthopivalate. Attempts to synthesize a stereoregular polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Coupling Reactions with α-d-Xylofuranose Donors
Welcome to the technical support center for the optimization of glycosylation reactions utilizing α-d-xylofuranose donors. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of xylofuranose (B8766934) sugars, particularly when targeting the stereoselective formation of α-glycosidic linkages.
Problem 1: Low or No Yield of the Desired Glycosylated Product
Question: I am not getting any of my desired glycosylated product, or the yield is very low. What are the possible causes and solutions?
Answer: Low or no yield in a xylofuranose coupling reaction can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Inefficient Activation of the Glycosyl Donor: This is a primary cause of low conversion. The choice and quality of the activating promoter are critical.
-
Recommendation: For common thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is often effective.[1] Ensure that all reagents, especially the promoter, are fresh and anhydrous. The concentration of the activator can also be optimized; however, excessive amounts may lead to donor decomposition.[1]
-
-
Donor and Acceptor Instability: Xylofuranose donors can be particularly unstable under strongly acidic conditions, leading to decomposition before glycosylation can occur.[1]
-
Recommendation: Check the stability of your specific donor and acceptor under the reaction conditions separately. If instability is suspected, consider using milder activation methods or protecting groups that enhance stability.[1]
-
-
Presence of Moisture: Glycosylation reactions are extremely sensitive to water, which can quench the activated donor intermediate.[1]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that significantly impacts reaction rate and yield.[1]
-
Recommendation: Many glycosylation reactions benefit from starting at a low temperature (e.g., -78 °C or -40 °C) and allowing the reaction to warm slowly.[1] Monitor the reaction closely by TLC to identify the optimal reaction time and temperature and to check for the decomposition of starting materials.[1]
-
Problem 2: Poor α-Stereoselectivity (Formation of α/β mixtures)
Question: My reaction is producing a mixture of α and β anomers, but I need to exclusively synthesize the α-anomer. How can I improve the stereoselectivity?
Answer: Achieving high α-selectivity in xylofuranoside synthesis requires careful control over several factors, as the formation of the 1,2-cis linkage is often challenging.[2]
-
C2 Protecting Group: This is the most critical factor for controlling stereoselectivity.
-
Recommendation: To achieve the 1,2-cis product (α-xylofuranoside), a non-participating group (e.g., benzyl (B1604629) or silyl (B83357) ethers) is required at the C2 position.[1] Using a participating group (e.g., acetyl or benzoyl) will strongly favor the 1,2-trans product (β-xylofuranoside) via a stable dioxolenium ion intermediate.[1][3]
-
-
Conformationally Restricted Donors: Locking the conformation of the furanose ring can dramatically enhance stereoselectivity.
-
Recommendation: Employ a donor with a conformationally restricting protecting group, such as a 2,3-O-xylylene group. This strategy has been shown to fix the electrophilic intermediate into a conformation that favors nucleophilic attack from the α-face, leading to excellent α-selectivity.[2]
-
-
Solvent Choice: The reaction solvent can influence the stereochemical outcome.
-
Recommendation: Ethereal solvents, such as diethyl ether (Et₂O), have been shown to favor the formation of α-glycosides in furanoside chemistry.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting groups for my xylofuranose donor to achieve α-selectivity? A1: The choice is critical. For α-selectivity, you must use a non-participating protecting group at the C2 position, such as a benzyl (Bn) or silyl ether.[1] To further enhance α-selectivity, consider using a conformationally rigid protecting group strategy, like a 2,3-O-xylylene bridge, which restricts the furanose ring and favors α-attack.[2] Additionally, the electronic properties of other protecting groups matter; electron-withdrawing groups (e.g., acetyl) generally decrease the donor's reactivity, while electron-donating groups (e.g., benzyl) increase it.[1]
Q2: What are the standard activation conditions for an α-d-xylofuranosyl thioglycoside donor? A2: A widely used and effective system for activating thioglycoside donors involves a thiophilic promoter and a catalytic Lewis acid.[1] Optimized conditions reported for a highly α-selective 2,3-O-xylylene-protected xylofuranosyl donor are: 1.7 equivalents of the donor, 1.0 equivalent of the glycosyl acceptor, 2.5 equivalents of N-iodosuccinimide (NIS), and 0.25 equivalents of silver triflate (AgOTf) in diethyl ether.[2][4]
Q3: My reaction is messy with significant side product formation, such as orthoesters. What could be wrong? A3: Side product formation is often linked to the reaction conditions and the choice of protecting groups. Orthoester formation is a common side reaction when a participating group (like an acyl group) is present at C2.[1] To avoid this, you must switch to a non-participating group. Other side products can arise from the reaction of the activated donor with residual water. Therefore, ensuring strictly anhydrous conditions is paramount to minimizing these unwanted pathways.[1]
Data Presentation
Table 1: Optimized Reaction Conditions for α-Xylofuranosylation This table summarizes the optimized conditions for the coupling of a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor.[2][4]
| Parameter | Condition | Rationale |
| Donor:Acceptor Ratio | 1.7 : 1.0 | An excess of the donor drives the reaction to completion. |
| Promoter System | NIS (2.5 equiv) / AgOTf (0.25 equiv) | Effective activation of the thioglycoside leaving group. |
| Solvent | Diethyl Ether (Et₂O) | Ethereal solvents tend to favor α-anomer formation.[2] |
| Temperature | Room Temperature | Optimized for this specific high-performing donor. |
| Additives | 4 Å Molecular Sieves | Ensures strictly anhydrous conditions.[2] |
Table 2: Substrate Scope and Stereoselectivity Examples of glycosylation outcomes using the optimized conditions from Table 1 with various carbohydrate acceptors.[2][4]
| Acceptor | Product Yield | α:β Ratio |
| Acceptor 1 (Mono-saccharide) | 67-96% | 7:1 |
| Acceptor 2 (Mono-saccharide) | 67-96% | >20:1 |
| Acceptor 3 (Di-saccharide) | 67-96% | >17.7:1 |
| Acceptor 4 (Di-saccharide) | 67-96% | 1.2:1 |
Note: As shown with Acceptor 4, the structure of the glycosyl acceptor can still have a profound, sometimes detrimental, effect on stereoselectivity.[2][4]
Experimental Protocols
General Protocol for α-Selective Glycosylation with a 2,3-O-Xylylene-Protected Donor This protocol is adapted from a reported highly α-selective xylofuranosylation methodology.[2]
-
Preparation: To a mixture of the xylofuranosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in anhydrous diethyl ether (Et₂O), add 4 Å molecular sieves (approx. 200 mg) at room temperature under an inert atmosphere (Argon or Nitrogen).[2]
-
Stirring: Stir the resulting suspension for 1 hour at room temperature.[2]
-
Activation: Add N-iodosuccinimide (NIS) (2.5 mmol) and silver triflate (AgOTf) (0.25 mmol) to the mixture.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[2]
-
Quenching: Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N).[2]
-
Filtration: Dilute the solution with dichloromethane (B109758) (CH₂Cl₂) and filter through a pad of Celite.[2]
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired α-xylofuranoside.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: α-D-Xylofuranose Glycosylation Reactions
Welcome to the technical support center for α-D-xylofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive and often complex reactions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Glycoside
Question: I am performing an α-D-xylofuranosylation, but I'm getting a very low yield of my product, or the reaction isn't working at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in glycosylation reactions is a frequent issue stemming from several factors, primarily related to reagent stability, donor activation, and reaction conditions.
Potential Causes & Solutions:
-
Moisture Contamination: Glycosylation reactions are extremely sensitive to water, which can hydrolyze the activated donor or the promoter.
-
Recommendation: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, and consider adding molecular sieves (e.g., activated 4 Å) to the reaction mixture.[1] All reagents should be stored in desiccators.
-
-
Inefficient Donor Activation: The leaving group on your xylofuranosyl donor may not be activating effectively.
-
Recommendation: The choice of promoter is critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is often effective.[1] For trichloroacetimidate (B1259523) donors, a catalytic amount of a Lewis acid like TMSOTf or BF₃·OEt₂ is typically used. Ensure your activating reagents are fresh and handled under inert conditions.
-
-
Donor or Acceptor Instability: Xylofuranose (B8766934) donors can be unstable, especially under strongly acidic conditions, leading to decomposition.[1] The acceptor might also be unstable under the reaction conditions.
-
Recommendation: Check the stability of your donor and acceptor independently under the reaction conditions. If decomposition is observed (e.g., by TLC analysis), consider using milder activation methods or a lower reaction temperature. A pre-activation protocol, where the donor is activated at a low temperature before adding the acceptor, can sometimes minimize side reactions.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that can significantly influence the yield.
-
Recommendation: Many glycosylation reactions are temperature-sensitive. It is often beneficial to start at a low temperature (e.g., -78 °C or -40 °C) and allow the reaction to warm slowly.[1] Monitor the reaction progress closely by TLC to identify the optimal reaction time and to check for the decomposition of starting materials.
-
Issue 2: Poor α-Stereoselectivity (Formation of β-Anomer)
Question: My reaction is producing a mixture of α and β anomers, but I need to synthesize the α-xylofuranoside selectively. How can I improve the α-selectivity?
Answer: Achieving high α-selectivity in furanoside synthesis is a common challenge. The stereochemical outcome is influenced by the choice of protecting groups, solvent, and the nature of the glycosyl donor.
Potential Causes & Solutions:
-
Neighboring Group Participation: A "participating" protecting group at the C2 position of the xylofuranose donor (e.g., acetyl, benzoyl) will almost always lead to the formation of the 1,2-trans product, which is the β-xylofuranoside.[1]
-
Recommendation: To favor the 1,2-cis product (α-xylofuranoside), you must use a "non-participating" group at the C2 position. Common non-participating groups include benzyl (B1604629) (Bn) or silyl (B83357) ethers.[1]
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing reaction intermediates, thereby influencing the stereoselectivity. Ethereal solvents are known to often favor the formation of α-glycosides.
-
Recommendation: Diethyl ether (Et₂O) has been shown to provide excellent α-selectivity in certain xylofuranosylation reactions.[2][3] Other solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) may favor the β-anomer. A solvent screen is recommended to find the optimal conditions for your specific system.
-
-
Conformationally Restricted Donors: The conformation of the xylofuranose ring at the moment of nucleophilic attack by the acceptor is critical.
Issue 3: Donor Decomposition and Side Product Formation
Question: I am observing significant decomposition of my glycosyl donor and the formation of multiple side products on my TLC plate. What is causing this and what can I do to prevent it?
Answer: Donor decomposition and the formation of side products are typically linked to the high reactivity of the donor and overly harsh reaction conditions.
Potential Causes & Solutions:
-
Highly Reactive Donor/Strong Activation: Highly reactive donors can be prone to decomposition, especially under strongly acidic conditions.
-
Recommendation: If you are using a very reactive donor, consider a milder activation system. For instance, if high concentrations of a strong Lewis acid are causing decomposition, try reducing the concentration or switching to a weaker activator.
-
-
Side Reactions: Common side products include orthoesters (if a participating group is present at C2) and products from the reaction of the activated donor with the promoter or residual water.[1]
-
Recommendation: Ensure strictly anhydrous conditions to prevent hydrolysis.[1] If orthoester formation is an issue, you may need to switch to a non-participating protecting group at the C2 position. Careful monitoring of the reaction by TLC can help identify the point at which side product formation becomes significant, allowing you to quench the reaction at the optimal time.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting groups for my xylofuranose donor?
A1: The choice of protecting groups is critical for a successful glycosylation. Consider the following:
-
Stereochemical Outcome: As mentioned in the troubleshooting guide, use a participating group at C2 (e.g., acetyl) for β-selectivity and a non-participating group (e.g., benzyl) for α-selectivity.[1]
-
Stability: Ensure the protecting groups are stable to the glycosylation conditions and can be removed without affecting the newly formed glycosidic bond. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.[1]
-
Influence on Reactivity: Electron-withdrawing groups (e.g., acetyl) can decrease the reactivity of the donor (disarm it), while electron-donating groups (e.g., benzyl) can increase its reactivity (arm it).
Q2: What are the most common glycosyl donors for xylofuranosylation and when should I use them?
A2: The most common donors include:
-
Thioglycosides (e.g., thiophenyl, thioethyl): These are popular due to their stability, which allows for various protecting group manipulations. They are typically activated with a combination of a thiophilic promoter like NIS and a catalytic Lewis acid (e.g., AgOTf, TMSOTf).[1][2]
-
Trichloroacetimidates: These donors are highly reactive and are activated under mildly acidic conditions with a catalytic amount of a Lewis acid (e.g., TMSOTf). They are often used when a more reactive donor is needed.
-
Glycosyl Halides (e.g., bromides, fluorides): These were among the first glycosyl donors used. Glycosyl bromides are highly reactive but can be unstable. Glycosyl fluorides are more stable and are activated by Lewis acids.
The choice depends on the reactivity of your acceptor and the desired stability during any preceding synthetic steps.
Q3: How can I effectively monitor the progress of my glycosylation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring glycosylation reactions. It is essential to use a solvent system that provides good separation between your starting materials (donor and acceptor) and the product. Staining with a carbohydrate-active agent like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or p-anisaldehyde solution is typically required for visualization. By spotting the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product, as well as any side products.
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of various reaction parameters on the outcome of α-D-xylofuranosylation reactions.
Table 1: Effect of Solvent on the Stereoselectivity of a 2,3-O-Xylylene-Protected Xylofuranosyl Donor
| Entry | Solvent | Yield (%) | α:β Ratio |
| 1 | CH₂Cl₂ | 75 | 1:1.5 |
| 2 | Toluene | 65 | 1:1 |
| 3 | CH₃CN | 70 | 1:3.2 |
| 4 | Et₂O | 78 | 9.5:1 |
| 5 | Toluene/Dioxane (1:3) | 72 | 2.1:1 |
Reaction conditions: Donor (1.7 equiv), acceptor (1.0 equiv), NIS (2.5 equiv), AgOTf (0.25 equiv) at room temperature. Data extracted from a study by Zhu et al. (2015).[2][3]
Table 2: Substrate Scope for α-Xylofuranosylation with a Conformationally Restricted Donor
| Entry | Acceptor (Position of -OH) | Yield (%) | α:β Ratio |
| 1 | Glucopyranoside (6-OH) | 85 | 10:1 |
| 2 | Galactopyranoside (6-OH) | 96 | >20:1 |
| 3 | Mannopyranoside (6-OH) | 91 | 7:1 |
| 4 | Mannopyranoside (4-OH) | 88 | >17.7:1 |
| 5 | Disaccharide (4'-OH) | 67 | 1.2:1 |
Reaction conditions: Donor 8 (1.7 equiv), acceptor (1.0 equiv), NIS (2.5 equiv), AgOTf (0.25 equiv) in Et₂O at room temperature. Data extracted from a study by Zhu et al. (2015).[2][3]
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Glycosylation using an α-D-Xylofuranosyl Thioglycoside Donor
This protocol describes a general procedure for the glycosylation of an acceptor using a protected α-D-xylofuranosyl thioglycoside as the donor, activated by N-iodosuccinimide (NIS) and Silver Triflate (AgOTf).[2]
Materials:
-
Protected α-D-xylofuranosyl thioglycoside (Donor, 1.7 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-iodosuccinimide (NIS, 2.5 equiv)
-
Silver Triflate (AgOTf, 0.25 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous diethyl ether (Et₂O)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous Et₂O and stir the mixture at room temperature for 1 hour.
-
Add NIS and AgOTf to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2 hours), quench the reaction by adding a few drops of triethylamine.
-
Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.
Protocol 2: Glycosylation using an α-D-Xylofuranosyl Trichloroacetimidate Donor
This protocol outlines a general method for glycosylation using a protected α-D-xylofuranosyl trichloroacetimidate donor, activated by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
Materials:
-
Protected α-D-xylofuranosyl trichloroacetimidate (Donor, 1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add a solution of TMSOTf in CH₂Cl₂ dropwise.
-
Allow the reaction to stir and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
Upon completion, quench the reaction with a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield glycosylation reactions.
Caption: Key factors influencing poor α-stereoselectivity.
References
Technical Support Center: α-D-Xylofuranose Synthesis
Welcome to the technical support center for α-D-Xylofuranose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high yields of α-D-Xylofuranose?
A1: The primary challenges in synthesizing α-D-Xylofuranose with high yields include:
-
Controlling Anomeric Selectivity: Achieving a high ratio of the desired α-anomer over the β-anomer is a significant hurdle. The formation of the glycosidic bond can lead to a mixture of anomers, which can be difficult to separate.[1][2]
-
Protecting Group Strategy: The choice and application of protecting groups are critical. Inefficient protection or deprotection can lead to side reactions and a lower yield of the target molecule.[3][4] Common issues include the incomplete reaction of protecting groups and the unintended removal of protecting groups during subsequent steps.
-
Side Reactions: Several side reactions can compete with the main reaction pathway, reducing the overall yield. These can include the formation of undesired pyranose forms, dimerization of reactants, and degradation of the sugar backbone under harsh reaction conditions.[2][5][6]
-
Purification: The separation of the desired α-D-Xylofuranose from the reaction mixture, which may contain the β-anomer, unreacted starting materials, and byproducts, can be challenging and may lead to product loss.[1]
Q2: How can I improve the α-selectivity in my glycosylation reaction?
A2: Improving α-selectivity is a key aspect of successful α-D-Xylofuranose synthesis. Several strategies can be employed:
-
Use of Conformationally Restricted Donors: Employing a glycosyl donor with a protecting group that restricts the conformation of the molecule can significantly favor the formation of the α-anomer. For example, a 2,3-O-xylylene-protected xylofuranosyl donor has been shown to produce high α-selectivity.[1][2]
-
Solvent Choice: The solvent can have a important effect on the stereochemical outcome of the glycosylation. Diethyl ether has been used successfully in conjunction with specific donors and promoters to achieve high α-selectivity.[1]
-
Promoter System: The choice of promoter is critical. A combination of N-iodosuccinimide (NIS) and a catalytic amount of a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) has been proven effective in promoting α-glycosylation.[1]
-
Temperature Control: Running the reaction at a specific temperature, such as room temperature, can be optimal for achieving high selectivity with certain donor-acceptor pairs.[1]
Q3: What are some recommended protecting groups for the hydroxyl groups of D-xylose in this synthesis?
A3: The selection of appropriate protecting groups is essential for directing the synthesis towards the desired product. Here are some commonly used protecting groups:
-
Acetals: Isopropylidene acetals are frequently used to protect the 1,2-hydroxyl groups, leading to the formation of 1,2-O-isopropylidene-α-D-xylofuranose, a key intermediate.[7][8][9]
-
Acyl Groups: Acetyl (Ac) and benzoyl (Bz) groups are often used to protect the remaining hydroxyl groups. Benzoyl groups can be advantageous as they are less prone to orthoester formation as a side reaction compared to acetyl groups.[3][10]
-
Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can be used for their stability under various reaction conditions and their selective removal.[3]
-
Benzyl (B1604629) Ethers (Bn): Benzyl ethers are stable to a wide range of conditions and are typically removed by hydrogenolysis.
An effective protecting group strategy often involves an "orthogonal" approach, where different types of protecting groups that can be removed under different conditions are used in the same molecule.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Glycosylation Product | 1. Incomplete activation of the glycosyl donor.2. Poor reactivity of the glycosyl acceptor.3. Suboptimal reaction conditions (temperature, solvent, concentration).4. Degradation of starting materials or product. | 1. Ensure the promoter (e.g., NIS/AgOTf) is fresh and used in the correct stoichiometry.[1]2. Check the purity of the acceptor and consider using a more reactive acceptor if possible.3. Optimize the reaction conditions. For the xylylene-protected donor, diethyl ether at room temperature is recommended.[1] The reaction concentration may not have a substantial effect on the yield.[1]4. Monitor the reaction by TLC to avoid prolonged reaction times that could lead to degradation. |
| Low α:β Anomeric Ratio | 1. The chosen glycosyl donor does not provide sufficient stereocontrol.2. The reaction conditions favor the formation of the β-anomer.3. Anomerization of the product during workup or purification. | 1. Use a conformationally restricted donor, such as p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside.[1]2. Optimize the solvent and promoter system. Diethyl ether as a solvent has been shown to favor α-selectivity.[1]3. Use a buffered or neutral workup to prevent anomerization. Avoid prolonged exposure to acidic or basic conditions. |
| Formation of a Dimeric Byproduct | Reaction of the glycosyl donor with another molecule of the donor or acceptor. | This can occur during the introduction of certain protecting groups, such as the xylylene group.[2] Adjusting the stoichiometry of the reagents and the rate of addition can help minimize this side reaction. |
| Orthoester Formation as a Side Product | Participation of an adjacent acyl protecting group (e.g., acetyl) in the glycosylation reaction. | Use a protecting group that is less likely to participate, such as a benzoyl group.[10] Alternatively, a non-participating protecting group like a benzyl ether could be used at the C-2 position. |
| Difficulty in Purifying the α-Anomer | The α- and β-anomers have very similar polarities. | While challenging, separation is often achievable by flash column chromatography.[1][2] Using a long column and a carefully selected eluent system can improve separation. In some cases, the use of a xylylene protecting group can facilitate the separation of diastereomers.[1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This protocol is a common first step in the synthesis of α-D-Xylofuranose derivatives, starting from D-xylose.
-
Suspend D-xylose in anhydrous acetone.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Stir the mixture at room temperature until the D-xylose has completely dissolved and TLC analysis indicates the formation of the desired product.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate solution).
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
This protocol is adapted from a general procedure for the synthesis of isopropylidene-protected sugars.[7][9]
Protocol 2: Stereoselective α-Glycosylation using a Conformationally Restricted Donor
This protocol describes the glycosylation of an acceptor with a xylylene-protected xylofuranosyl donor to achieve high α-selectivity.[1]
-
To a solution of the glycosyl acceptor (1.0 equivalent) in diethyl ether, add the p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor (1.7 equivalents).
-
Add N-iodosuccinimide (NIS) (2.5 equivalents) to the mixture.
-
Add a catalytic amount of silver trifluoromethanesulfonate (AgOTf) (0.25 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with dichloromethane (B109758) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the α- and β-anomers.
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on α-Xylofuranosylation
| Donor | Acceptor | Solvent | Promoter | Donor:Acceptor Ratio | Yield (%) | α:β Ratio | Reference |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-d-galactopyranose | Diethyl ether | NIS/AgOTf | 1.7 : 1 | 96 | >20:1 | [1] |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside | Methyl 2,3,4-tri-O-benzoyl-α-L-idopyranuronate | Diethyl ether | NIS/AgOTf | 1.7 : 1 | 85 | >20:1 | [1] |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Diethyl ether | NIS/AgOTf | 1.7 : 1 | 67 | 7:1 | [1] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of α-D-Xylofuranose
Welcome to the technical support center for the purification of α-D-Xylofuranose. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this furanose sugar from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying α-D-Xylofuranose?
The main difficulties in purifying α-D-Xylofuranose arise from its inherent chemical properties:
-
Anomeric and Ring Isomerism: In solution, D-xylose exists as an equilibrium mixture of α and β anomers, as well as the five-membered furanose and six-membered pyranose ring structures.[1][2] This equilibrium can lead to multiple peaks or broad peaks during chromatographic separation, making it difficult to isolate the pure α-furanose form.[1]
-
High Polarity: As a sugar, α-D-Xylofuranose is highly polar, which can make it challenging to retain and resolve on standard reversed-phase chromatography columns.
-
Instability: Furanose rings are generally less stable than their pyranose counterparts and can be susceptible to ring-opening or degradation under harsh purification conditions, such as strong acids or bases.
-
Presence of Stereoisomers: Synthesis of D-xylose can sometimes result in the formation of other pentose (B10789219) stereoisomers (like arabinose or ribose) which can be challenging to separate due to their similar physical and chemical properties.[3]
Q2: What are common impurities found in α-D-Xylofuranose reaction mixtures?
Impurities in a reaction mixture can originate from starting materials, side reactions, or degradation of the target molecule. Common impurities include:
-
Other Anomers and Ring Isomers: The most common "impurities" are the β-D-xylofuranose, and the α- and β-D-xylopyranose forms.[4]
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these can vary significantly.
-
Degradation Products: Furfural can be a degradation product of xylose under certain conditions.[5]
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Catalysts: Any catalysts used in the synthesis.
Q3: Is it necessary to use protecting groups for the purification of α-D-Xylofuranose?
The use of protecting groups is not always necessary but can be a highly effective strategy to overcome some of the inherent challenges in purifying α-D-Xylofuranose. Protecting groups, such as isopropylidene or methylene (B1212753) acetals, can:[6][7][8]
-
Lock the Furanose Ring: By forming a cyclic acetal (B89532) with adjacent hydroxyl groups, protecting groups can "lock" the sugar in its furanose form, preventing the equilibrium with the pyranose form.
-
Simplify the Anomeric Mixture: Protection of the hydroxyl groups can lead to a single, stable protected α-D-xylofuranose derivative, which is easier to purify.
-
Improve Chromatographic Behavior: Protecting groups decrease the polarity of the sugar, making it more amenable to normal-phase chromatography and improving its solubility in organic solvents.
Following purification of the protected sugar, the protecting groups are removed in a subsequent deprotection step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of α-D-Xylofuranose.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple peaks for a supposedly pure sample in chromatography | 1. Anomerization (α/β interconversion) on the column. 2. Equilibrium between furanose and pyranose forms.[1][4] 3. Presence of other sugar isomers. | 1. Lower the column temperature to slow down the rate of anomerization. 2. Consider using a protecting group strategy to "lock" the desired anomer and ring form.[6][7][8] 3. Employ chromatographic techniques with higher resolving power for isomers, such as borate (B1201080) complex chromatography or specialized chiral columns.[3][9][10] |
| Broad or tailing peaks in chromatography | 1. Anomerization on the column. 2. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions on silica (B1680970) gel). 3. Column overloading. | 1. Lower the column temperature. 2. Use an end-capped column or a different stationary phase (e.g., HILIC). 3. Reduce the sample load on the column. 4. Add a small amount of a weak acid or base to the mobile phase to suppress ionization. |
| Poor resolution of α-D-Xylofuranose from other isomers | 1. Insufficient selectivity of the chromatographic system. 2. Co-elution of the isomers. | 1. Optimize the mobile phase composition (e.g., solvent strength, additives). 2. Try a different stationary phase with higher selectivity for stereoisomers (e.g., chiral column, porous graphitic carbon).[10] 3. Consider derivatization to create diastereomers with greater differences in physical properties. |
| Low recovery from the column | 1. Irreversible adsorption to the stationary phase. 2. Sample degradation during purification. | 1. Use a more inert stationary phase. 2. Ensure the mobile phase pH is compatible with the stability of the sugar. 3. Use milder purification conditions (e.g., neutral pH, lower temperature). |
| Difficulty with crystallization | 1. Presence of impurities that inhibit crystal formation.[11] 2. High solubility in the chosen solvent system. 3. Slow nucleation and crystal growth. | 1. Further purify the material using chromatography to remove inhibitors. 2. Perform a thorough solvent screen to find a suitable anti-solvent system. For D-xylose, ethanol/water mixtures have been used.[12] 3. Try seeding the solution with a small crystal of the pure compound. 4. Allow the solution to stand undisturbed at a controlled temperature for an extended period. |
Experimental Protocols
Protocol 1: Purification of α-D-Xylofuranose using Borate Complex Chromatography
This method leverages the ability of boric acid to form charged complexes with cis-diols, which are present in furanoses, enhancing their separation on an anion-exchange column.[3]
-
Column Preparation:
-
Pack a column with a suitable anion-exchange resin (e.g., Dowex 1x8).
-
Wash the column thoroughly with deionized water.
-
Equilibrate the column with the starting buffer (e.g., 0.01 M potassium borate buffer, pH 7.5).
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the starting buffer.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Load the prepared sample onto the equilibrated column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound xylofuranose-borate complex using a gradient of increasing borate concentration or by increasing the pH.
-
Collect fractions and monitor by a suitable method (e.g., refractive index detector, or by spotting on a TLC plate and staining).
-
-
Borate Removal:
-
Pool the fractions containing the desired product.
-
Remove the borate by repeated co-evaporation with methanol. This is a critical step as boric acid can interfere with subsequent reactions.
-
Alternatively, use a desalting column to remove the borate salts.
-
-
Analysis:
-
Analyze the purified fractions by HPLC or NMR to confirm purity and identify the anomeric form.
-
Protocol 2: Purification via Crystallization
Crystallization can be an effective method for obtaining highly pure α-D-Xylofuranose, provided the starting material is of sufficient purity.
-
Initial Purification:
-
If the crude mixture is highly impure, perform an initial purification step, such as silica gel chromatography, to enrich the α-D-Xylofuranose content.
-
-
Solvent Selection:
-
Dissolve the enriched material in a minimal amount of a suitable solvent in which it is readily soluble (e.g., water or a hot alcohol like ethanol).
-
-
Inducing Crystallization:
-
Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., isopropanol (B130326) or acetone) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) to promote crystal growth.[12]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Analysis:
-
Determine the melting point and analyze the crystals by NMR or other spectroscopic methods to confirm the identity and purity of the α-D-Xylofuranose.
-
Quantitative Data
The following table summarizes representative data for the purification of xylose and its oligomers using Centrifugal Partition Chromatography (CPC), which can serve as a reference for expected purities and yields from chromatographic separations.[13]
| Compound | Purity (%) | Yield (mg from 1g of starting material) |
| Xylose (monomer) | 91.86 | 25.26 |
| Xylobiose (dimer) | 85.07 | 10.71 |
| Xylotriose (trimer) | 54.71 | 4.15 |
| Xylotetraose (tetramer) | 38.33 | 5.03 |
| Xylopentaose (pentamer) | 30.43 | 3.31 |
Data adapted from a study on the purification of xylan-derived oligomers.[13]
Visualizations
Caption: General workflow for the purification of α-D-Xylofuranose.
Caption: Troubleshooting guide for resolving multiple chromatographic peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 1,2,3,5-di-O-methylene-α-d-xylofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | C11H18O5 | CID 30337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
avoiding ring-opening in alpha-d-Xylofuranose reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-D-xylofuranose. The focus is on preventing the undesired ring-opening of the furanose form during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the furanose form of xylose prone to ring-opening?
A1: In solution, monosaccharides like D-xylose exist in an equilibrium between their open-chain aldehyde form and various cyclic hemiacetal forms, including the five-membered furanose and the six-membered pyranose rings.[1][2] The furanose ring is generally less thermodynamically stable than the pyranose form due to higher angle and dihedral strain in its envelope and twist conformations compared to the chair conformation of the pyranose ring. This equilibrium means that under certain conditions, the α-D-xylofuranose ring can open to the acyclic aldehyde form, which can then either re-cyclize to the more stable pyranose form or undergo undesired side reactions.[3][4]
Q2: What are the primary factors that promote the ring-opening of α-D-xylofuranose?
A2: The main factors that can induce ring-opening are:
-
Acidic Conditions: Acid catalysis can protonate the ring oxygen or a hydroxyl group, facilitating the cleavage of the hemiacetal linkage and leading to the open-chain form.[5][6]
-
Basic Conditions: While less common for simple ring-opening, basic conditions can promote enolization of the open-chain form, leading to epimerization and other rearrangements.
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for ring-opening, shifting the equilibrium towards the open-chain and pyranose forms.[3][7]
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the stability of the different forms of xylose and the transition states involved in their interconversion. For instance, in DMSO, some sugars show a higher proportion of the furanose form compared to in water.[8]
Q3: How can I "lock" the xylose in its α-D-xylofuranose form for a reaction?
A3: The most effective method is to use protecting groups that bridge two or more hydroxyl groups on the furanose ring, making it conformationally rigid and preventing ring-opening. Common strategies include:
-
Isopropylidene Acetals: Reacting α-D-xylofuranose with acetone (B3395972) under acidic conditions can form a 1,2:3,5-di-O-isopropylidene derivative, which locks the furanose ring.[9][10]
-
Cyclic Acetals with Dibromo-o-xylene: A 2,3-O-xylylene protecting group can be installed, which conformationally restricts the furanose ring and has been shown to be effective in stereocontrolled α-xylofuranoside synthesis.[11][12]
Troubleshooting Guides
Problem 1: Low yield of desired α-D-xylofuranoside product and presence of pyranoside side products.
| Potential Cause | Troubleshooting Recommendation |
| Ring-Opening and Re-cyclization: The reaction conditions (e.g., strong Lewis acids, high temperature) are causing the furanose ring of the donor or acceptor to open and re-cyclize to the more stable pyranose form. | - Use milder activation methods. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a gentle Lewis acid like silver triflate (AgOTf) can be effective.[11][13]- Lower the reaction temperature. Glycosylation reactions are often temperature-sensitive.[13]- Employ a conformationally restricting protecting group on the xylofuranose (B8766934) moiety (see Q3 in FAQs). |
| Donor Decomposition: The xylofuranosyl donor is unstable under the reaction conditions and is decomposing before glycosylation can occur.[13] | - Check the stability of your donor under the reaction conditions separately (e.g., by TLC or NMR).- Reduce the concentration of the activator or switch to a less aggressive one.[13]- Ensure strictly anhydrous conditions, as residual water can promote decomposition.[13] |
Problem 2: TLC analysis shows multiple unidentified spots, suggesting side reactions.
| Potential Cause | Troubleshooting Recommendation |
| Orthoester Formation: A participating protecting group at the C2 position (e.g., acetate, benzoate) is leading to the formation of a stable orthoester side product instead of the desired glycoside.[13] | - Switch to a non-participating protecting group at C2, such as a benzyl (B1604629) ether or a xylylene group.[13][14]- Carefully monitor the reaction by TLC to identify the point at which side product formation becomes significant and quench the reaction at the optimal time.[13] |
| Reaction with Promoter or Solvent: The activated donor is reacting with the promoter or residual moisture. | - Ensure all reagents and solvents are scrupulously dry. Use freshly activated molecular sieves.[11][15]- Titrate the activity of the promoter to use the minimum effective amount. |
| Anomerization: The desired α-anomer is isomerizing to the β-anomer. | - The choice of protecting groups and reaction conditions can influence the anomeric ratio. A conformationally restricted donor can improve α-selectivity.[11] |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective α-Xylofuranosylation using a Conformationally Restricted Thioglycoside Donor
This protocol is adapted from methodologies proven to be effective in synthesizing α-xylofuranosides while minimizing ring-opening.[11][12]
Materials:
-
2,3-O-Xylylene-protected xylofuranosyl thioglycoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Silver triflate (AgOTf)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (CH₂Cl₂)
-
4 Å molecular sieves
-
Triethylamine (Et₃N)
-
Saturated aqueous Na₂S₂O₃
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the xylofuranosyl donor (1.7 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add freshly activated 4 Å molecular sieves (approx. 200 mg per mmol of acceptor).
-
Add anhydrous diethyl ether.
-
Stir the mixture for 1 hour at room temperature.
-
Add NIS (2.5 equivalents) and AgOTf (0.25 equivalents) to the mixture.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Dilute the mixture with CH₂Cl₂ and filter through Celite.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
| Parameter | Condition | Rationale |
| Donor | 2,3-O-Xylylene protected | Conformationally restricts the furanose ring, preventing ring-opening and favoring α-selectivity.[11] |
| Activator | NIS/AgOTf | Mild activation conditions that are effective for thioglycosides without promoting excessive donor decomposition.[11][13] |
| Solvent | Diethyl ether | A non-coordinating solvent that can favor glycosylation. |
| Temperature | Room Temperature | Avoids the higher energy required for ring-opening.[13] |
| Additives | 4 Å Molecular Sieves | Ensures anhydrous conditions to prevent hydrolysis of the donor and activated intermediates.[11] |
Visual Guides
Logical Workflow for Troubleshooting Glycosylation Reactions
Caption: Troubleshooting decision tree for xylofuranosylation reactions.
Reaction Pathway: Preventing Ring-Opening
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. shd.org.rs [shd.org.rs]
- 6. benchchem.com [benchchem.com]
- 7. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- [webbook.nist.gov]
- 11. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: NMR Peak Assignment for α-D-Xylofuranose Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of α-D-xylofuranose derivatives. The inherent structural complexity and conformational flexibility of furanose rings often lead to challenges in spectral interpretation, such as signal overlap. This guide offers strategies and detailed experimental protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are the non-anomeric proton signals in my ¹H NMR spectrum of an α-D-xylofuranose derivative so crowded and difficult to assign?
A: Severe signal overlap in the 3-4 ppm region is a common challenge in carbohydrate NMR spectroscopy.[1] This is due to the similar chemical environments of the ring protons in the furanose structure. To resolve these signals, it is essential to employ two-dimensional (2D) NMR techniques, which disperse the signals into a second dimension, providing much greater resolution.
Q2: Which 2D NMR experiments are most crucial for assigning the structure of my α-D-xylofuranose derivative?
A: A standard suite of 2D NMR experiments is highly recommended for unambiguous assignment. This typically includes:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, helping to trace the connectivity of the sugar ring.[2]
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system (i.e., within the xylofuranose (B8766934) ring). This is particularly useful for identifying all protons of the sugar ring starting from a well-resolved anomeric proton signal.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. The larger chemical shift dispersion of ¹³C nuclei is key to resolving overlapping proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming assignments and for determining the position of glycosidic linkages or other substituents.[5]
Q3: My furanose signals are very weak. How can I improve their detection?
A: The low abundance of furanose forms in equilibrium with pyranose forms can make their detection challenging. Several strategies can be employed:
-
Increase the number of scans: This will improve the signal-to-noise ratio.
-
Use a higher-field NMR spectrometer: Higher magnetic fields provide greater sensitivity and dispersion.
-
Cryoprobe technology: Cryogenically cooled probes significantly enhance sensitivity.
-
Chemical derivatization: In some cases, derivatizing the sugar can lock it in the furanose conformation, increasing its concentration.
Q4: How can I determine the anomeric configuration (α or β) of my xylofuranose derivative?
A: The anomeric configuration can be determined by examining the coupling constant between the anomeric proton (H-1) and H-2 (³JH1,H2) in the ¹H NMR spectrum. For furanose rings, a larger coupling constant is generally observed for the cis relationship (α-anomer in xylofuranose) compared to the trans relationship (β-anomer). Additionally, the chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum can be indicative of the anomeric configuration, with α-anomers typically resonating at a slightly different chemical shift than β-anomers.[1] One-bond ¹³C-¹H coupling constants (¹JC1,H1) can also be informative, with values around 170 Hz for equatorial anomeric protons and 160 Hz for axial anomeric protons.[6]
Troubleshooting Guide
This section addresses common problems encountered during NMR peak assignment for α-D-xylofuranose derivatives in a question-and-answer format.
Problem 1: I'm having trouble identifying all the protons of the xylofuranose ring using COSY due to signal overlap.
Solution: A TOCSY experiment is often more effective than COSY for this purpose. By irradiating the well-resolved anomeric proton, you can usually observe correlations to all other protons within the same sugar ring, even if they are not directly coupled. Varying the mixing time in the TOCSY experiment can help to optimize the transfer of magnetization throughout the spin system. Typical mixing times for small molecules range from 20 to 80 ms (B15284909).[4]
Problem 2: I can't determine the glycosidic linkage position because the HMBC correlation is missing.
Solution: The absence of an HMBC correlation can be due to a small long-range coupling constant. The HMBC experiment is optimized for a range of coupling constants, and if the actual coupling is outside this range, the correlation may be weak or absent. It is advisable to run the HMBC experiment with different long-range coupling optimization values (e.g., 5 Hz and 10 Hz) to ensure all possible correlations are observed.[7] Alternatively, NOESY or ROESY experiments can provide through-space correlations that can help to identify the glycosidic linkage.
Problem 3: My sample contains a mixture of anomers, making the spectra very complex.
Solution: Selective 1D TOCSY experiments can be very powerful in this situation. By selectively irradiating the anomeric proton of one anomer, you can obtain a 1D spectrum containing only the signals from that specific anomer, effectively simplifying the spectrum.[8]
Data Presentation
While a complete, experimentally verified dataset for the parent α-D-xylofuranose was not found in the searched literature, the following tables provide typical chemical shift ranges and data for related derivatives to serve as a guide.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Furanosides [1]
| Nucleus | Position | Typical Chemical Shift (ppm) |
| ¹H | Anomeric (H-1) | 4.5 - 5.5 |
| Ring Protons | 3.0 - 4.5 | |
| ¹³C | Anomeric (C-1) | 90 - 110 |
| Ring Carbons | 60 - 85 | |
| Exocyclic (C-5) | ~60 - 64 |
Table 2: Example ¹H and ¹³C NMR Data for a Methyl α-D-Xylofuranoside Derivative
Note: The following data is illustrative and may not correspond to a single, specific published derivative. It is compiled from typical values found in the literature.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (Hz) |
| 1 | ~5.0 (d) | ~108 | J1,2 ≈ 4 |
| 2 | ~4.2 (dd) | ~82 | J2,3 ≈ 6 |
| 3 | ~4.1 (dd) | ~78 | J3,4 ≈ 3 |
| 4 | ~4.3 (m) | ~85 | - |
| 5a | ~3.7 (dd) | ~62 | J5a,5b ≈ 12, J4,5a ≈ 5 |
| 5b | ~3.6 (dd) | J4,5b ≈ 6 | |
| OMe | ~3.4 (s) | ~55 | - |
Experimental Protocols
Below are detailed methodologies for key 2D NMR experiments. These are general guidelines and may require optimization based on the specific sample and spectrometer.
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpmf (or equivalent phase-sensitive gradient-enhanced COSY)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (¹H): 10 ppm (centered around 4.5 ppm)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 4-16
-
Relaxation Delay: 1.5 - 2.0 s
TOCSY (Total Correlation Spectroscopy)
-
Pulse Program: dipsi2esgpph (or equivalent TOCSY with solvent suppression)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (¹H): 10 ppm (centered around 4.5 ppm)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-32
-
Relaxation Delay: 1.5 - 2.0 s
-
TOCSY Mixing Time: 60-100 ms (a longer mixing time allows for magnetization transfer over more bonds)[9]
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsp (or equivalent edited, gradient-enhanced HSQC)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (¹H): 10 ppm (centered around 4.5 ppm)
-
Spectral Width (¹³C): 100 ppm (centered around 75 ppm)
-
Number of Points (F2): 1024
-
Number of Increments (F1): 256
-
Number of Scans: 8-64
-
Relaxation Delay: 1.5 s
-
¹JCH Coupling Constant: 145 Hz (average for sp³ carbons in carbohydrates)
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-enhanced HMBC)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (¹H): 10 ppm (centered around 4.5 ppm)
-
Spectral Width (¹³C): 160 ppm (centered around 80 ppm)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 512
-
Number of Scans: 16-128
-
Relaxation Delay: 1.5 s
-
Long-Range Coupling Constant (nJCH): Optimized for 8 Hz (a good compromise for 2-3 bond correlations). It is often beneficial to run a second experiment optimized for 4-5 Hz to detect weaker or more distant correlations.
Mandatory Visualizations
Caption: Experimental workflow for NMR peak assignment.
Caption: Troubleshooting logic for NMR signal overlap.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Correlations across glycosidic bonds - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NMR Analysis of α-D-Xylofuranose
Welcome to the technical support center for the NMR analysis of α-D-Xylofuranose. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: What is the recommended sample concentration for 1H and 13C NMR analysis of α-D-Xylofuranose?
A1: For routine 1H NMR spectra of small molecules like α-D-Xylofuranose, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For 13C NMR, which is inherently less sensitive, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time. Overly concentrated samples can lead to broadened lines and difficulty in shimming, so it is a balance between signal strength and spectral quality.
Q2: My sample won't fully dissolve in the NMR solvent. What should I do?
A2: Incomplete dissolution will lead to poor spectral quality. If α-D-Xylofuranose is not dissolving, consider the following:
-
Try a different solvent: While D₂O is common for carbohydrates, other solvents like DMSO-d₆ or methanol-d₄ can be effective.[1] Note that solvent choice will affect chemical shifts.[2]
-
Gentle warming: In some cases, gentle warming of the sample can aid dissolution.
-
Sonication: Use a sonicator bath to help break up any sample aggregates and promote dissolution.
-
Vortexing: Vigorous mixing in a vortex can also improve solubility.
Q3: My baseline is distorted and the peaks are broad. What could be the cause?
A3: This is a common issue that can often be traced back to sample preparation.
-
Suspended material: The presence of undissolved particles, dust, or precipitate in your sample will disrupt the magnetic field homogeneity, leading to broad peaks and a poor baseline.[3] It is crucial to filter your sample through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube.[3]
-
Poor shimming: Inhomogeneous samples are difficult to shim correctly.[4] Ensure your sample is fully dissolved and free of particulates.
-
Paramagnetic impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[5] Ensure all glassware is scrupulously clean.
Spectral Analysis & Optimization
Q4: The proton signals in my spectrum are heavily overlapped, especially in the 3-4 ppm region. How can I resolve these signals?
A4: Signal overlap is a major challenge in carbohydrate NMR.[6][7] Here are several strategies to resolve overlapping resonances:
-
Use a higher field spectrometer: Instruments with higher magnetic field strengths (e.g., 500 MHz or higher) provide better signal dispersion.[8]
-
2D NMR experiments: Two-dimensional NMR is essential for resolving and assigning overlapping signals in carbohydrates.[9][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is invaluable for identifying all the protons belonging to a single sugar ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, taking advantage of the larger chemical shift dispersion of 13C.[9]
-
HSQC-TOCSY: A powerful experiment that combines the features of HSQC and TOCSY to resolve proton-proton correlations in the 13C dimension, which is particularly useful when proton signals are severely overlapped.[9][11]
-
-
Change the solvent: Altering the deuterated solvent can induce changes in chemical shifts, potentially resolving overlapping peaks.[1]
-
Change the temperature: Acquiring the spectrum at a different temperature can also alter chemical shifts and may improve resolution.
Q5: I am struggling to differentiate between the α- and β-anomers of xylofuranose (B8766934) in my sample. How can NMR help?
A5: NMR is an excellent tool for analyzing anomeric mixtures. The anomeric proton (H-1) and carbon (C-1) have distinct chemical shifts for the α and β forms.[12][13]
-
Anomeric proton signals: These typically appear in a relatively clear region of the 1H spectrum (around 4.5-5.5 ppm).[8] The coupling constant between the anomeric proton and H-2 (³JH1,H2) is also diagnostic of the anomeric configuration.
-
Quantitative NMR (qNMR): By carefully setting up the experiment with an appropriate relaxation delay, you can integrate the signals of the anomeric protons to determine the relative ratio of the α and β anomers in your sample.[14][15]
Q6: How can I confirm the stereochemistry of the hydroxyl groups in the furanose ring?
A6: Determining stereochemistry in the flexible furanose ring can be challenging. While coupling constants are useful, their interpretation is more complex than in rigid pyranose rings.[16] A combination of techniques is often required:
-
J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, providing conformational information.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the relative orientation of substituents on the ring.
Experimental Protocols
Protocol 1: Standard 1D Proton NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of α-D-Xylofuranose.
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.
-
Filter the solution through a cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]
-
Cap the tube securely.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for achieving sharp lines.
-
-
Acquisition:
-
Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is adequate for quantitative analysis if needed (typically 5 times the longest T1 relaxation time).
-
Protocol 2: 2D TOCSY for Spin System Identification
-
Sample Preparation & Initial Setup: Prepare the sample and set up the spectrometer as described in Protocol 1. A slightly more concentrated sample may be beneficial.
-
Acquisition Parameter Setup:
-
Load a standard 2D TOCSY pulse sequence (e.g., mlevphpr on Bruker systems).[7]
-
Set the spectral width to cover all proton signals.
-
The key parameter is the mixing time (d9) . A longer mixing time (e.g., 80-120 ms) allows the magnetization to propagate through the entire spin system of the sugar ring.
-
Set the number of increments in the indirect dimension (t1) and the number of scans per increment to achieve the desired resolution and sensitivity.
-
-
Data Acquisition & Processing:
-
Start the acquisition.
-
After data collection, process the 2D data using appropriate window functions, Fourier transformation, and phasing.
-
-
Analysis: Identify the anomeric proton cross-peak. All other cross-peaks on the same horizontal line will correspond to the other protons in that furanose ring.
Protocol 3: 2D HSQC-TOCSY for Resolving Overlap
-
Sample Preparation & Initial Setup: Prepare the sample and set up the spectrometer as for a 2D TOCSY experiment. Ensure both the ¹H and ¹³C channels are properly tuned.
-
Acquisition Parameter Setup:
-
Load a standard gradient-enhanced, sensitivity-enhanced HSQC-TOCSY pulse sequence.[3][11]
-
Set the ¹H spectral width as in the TOCSY experiment.
-
Set the ¹³C spectral width to encompass all expected carbon signals (for carbohydrates, typically 60-110 ppm).[8]
-
Set the TOCSY mixing time as described in Protocol 2.
-
-
Data Acquisition & Processing:
-
Acquire and process the 2D data.
-
-
Analysis: The resulting spectrum will show correlations between each carbon and all the protons in its spin system. This allows you to trace the proton-proton connectivities even if the proton signals are severely overlapped in the 1D spectrum.[9]
Data Presentation
Table 1: Representative NMR Data for α-D-Xylofuranose in D₂O
Disclaimer: Chemical shifts are sensitive to pH, temperature, and concentration. The values below are representative and should be used as a guide.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Representative ³JH,H (Hz) |
| 1 | ~5.2 - 5.3 | ~100 - 102 | J₁,₂ ≈ 3-4 |
| 2 | ~4.0 - 4.2 | ~77 - 79 | J₂,₃ ≈ 5-6 |
| 3 | ~4.1 - 4.3 | ~75 - 77 | J₃,₄ ≈ 6-7 |
| 4 | ~4.2 - 4.4 | ~80 - 82 | J₄,₅a ≈ 3-4, J₄,₅b ≈ 5-6 |
| 5a | ~3.6 - 3.7 | \multirow{2}{}{~61 - 63} | \multirow{2}{}{J₅a,₅b ≈ 11-12} |
| 5b | ~3.7 - 3.8 |
Visualizations
Caption: Experimental workflow for NMR analysis of α-D-Xylofuranose.
Caption: Troubleshooting flowchart for common NMR issues.
References
- 1. α-d-Xylofuranose [webbook.nist.gov]
- 2. 1,2-O-Isopropylidene-alpha-D-xylofuranose(20031-21-4) 1H NMR spectrum [chemicalbook.com]
- 3. 1H-13C HSQC-TOCSY [nmr.chem.ucsb.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. Spin-edited 2D HSQC–TOCSY experiments for the measurement of homonuclear and heteronuclear coupling constants: Application to carbohydrates and peptides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. TUTORIAL: 2D TOCSY EXPERIMENT WITH PRESATURATION [imserc.northwestern.edu]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. iosrjournals.org [iosrjournals.org]
- 10. 2D HSQC-TOCSY Experiment [imserc.northwestern.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [benthamscience.com]
- 14. mdpi.com [mdpi.com]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of alpha-d-Xylofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of alpha-d-Xylofuranose, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and economical starting material for the synthesis of this compound and its derivatives is D-xylose.[1] D-xylose can be converted into intermediates such as 1,2-O-isopropylidene-alpha-D-xylofuranose, which serves as a versatile building block for further synthesis.[1][2]
Q2: What are the main challenges when scaling up the synthesis of xylofuranose (B8766934) derivatives?
A significant challenge in scaling up the synthesis of xylofuranose derivatives is the difficulty in handling non-crystalline intermediates.[3] These intermediates can complicate purification and isolation processes, leading to lower overall yields and increased production costs at a larger scale. Additionally, general scale-up issues such as thermal gradients, inefficient mixing, and impurity amplification can significantly impact the reaction outcome.[4]
Q3: Are there established methods for the purification of xylose on a large scale?
Yes, methods for the purification of crude xylose on a large scale have been described. These often involve treatment with decolorizing carbon and precipitation of impurities using agents like lead subacetate, followed by filtration.[5] While these methods are for D-xylose, the principles of removing impurities and color are applicable to intermediates in the synthesis of this compound.
Q4: What are some key considerations for ensuring stereoselectivity in xylofuranoside synthesis?
The stereocontrolled synthesis of α-xylofuranosides can be challenging. One approach involves using conformationally restricted donors, such as 2,3-O-xylylene-protected thioglycoside donors, to favor the formation of the desired α-glycoside.[6] Computational studies can also help in understanding the reaction intermediates to optimize for the desired stereoisomer.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound Intermediate | Incomplete reaction due to poor mixing at larger volumes.[4] Side reactions becoming more prominent at scale.[4] Thermal gradients causing localized overheating or precipitation.[4] | - Implement more efficient mechanical stirring to ensure homogeneity. - Re-optimize reaction temperature and reagent addition rates for the larger scale. - Utilize jacketed reactors for better temperature control. |
| Difficulty in Isolating Crystalline Intermediates | The specific derivative being synthesized may not readily crystallize.[3] Presence of impurities inhibiting crystallization.[5] | - Explore alternative protecting group strategies that may yield more crystalline intermediates. - Implement rigorous purification of the starting materials and intermediates using techniques like column chromatography or treatment with activated carbon.[5] |
| Formation of Undesired Anomers (e.g., beta-d-Xylofuranose) | Reaction conditions do not sufficiently favor the formation of the alpha anomer. | - Employ stereoselective glycosylation methods, such as the use of specific donors and promoters that direct the formation of the α-linkage.[6] - Carefully control the reaction temperature and solvent system, as these can influence anomeric selectivity. |
| Inconsistent Batch-to-Batch Results | Variability in the quality of starting materials or reagents. Minor variations in reaction conditions having a larger impact at scale. | - Establish strict quality control specifications for all raw materials. - Implement robust process analytical technology (PAT) to monitor and control critical process parameters in real-time. |
| Challenges with Product Purification | Co-elution of the product with byproducts during chromatography. Thermal instability of the product during distillation.[7] | - Develop and optimize a multi-step purification protocol, potentially involving crystallization, chromatography, and/or distillation under reduced pressure. - For thermally sensitive compounds, consider purification methods that do not require high temperatures. |
Experimental Protocols
Key Experiment: Synthesis of 1,2-O-Isopropylidene-alpha-D-xylofuranose
This protocol is a generalized procedure based on common organic synthesis techniques for the protection of sugars.
Objective: To synthesize the protected intermediate 1,2-O-Isopropylidene-alpha-D-xylofuranose from D-xylose, a common step in the synthesis of this compound derivatives.[1][2]
Materials:
-
D-xylose
-
Anhydrous acetone (B3395972)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or other suitable organic solvent
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: Suspend D-xylose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by carefully adding anhydrous sodium carbonate or sodium bicarbonate until the bubbling ceases, to neutralize the sulfuric acid.
-
Filtration: Filter the mixture to remove the solids. Wash the solids with acetone.
-
Solvent Removal: Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain a crude oil or solid.
-
Work-up: Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Collect the fractions containing the desired product (as indicated by TLC), combine them, and remove the solvent under reduced pressure to yield the purified 1,2-O-Isopropylidene-alpha-D-xylofuranose. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Logical Workflow for Scaling Up this compound Synthesis
Caption: A logical workflow for scaling up the synthesis of this compound.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: Troubleshooting logic for addressing low yields during scale-up.
References
- 1. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial alpha-d-Xylofuranose
Welcome to the Technical Support Center for alpha-d-Xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial α-D-Xylofuranose?
A1: Commercial α-D-Xylofuranose may contain several types of impurities stemming from its synthesis and degradation. These can include:
-
Anomers and Isomers: The most common impurity is the β-anomer (β-D-Xylofuranose). Other structural isomers like α-D-Xylopyranose may also be present.
-
Starting Materials: Residual D-xylose, the common starting material for synthesis, can be a significant impurity.
-
Reaction Byproducts: Depending on the synthetic route, byproducts such as incompletely deprotected intermediates or products of side reactions may be present. For instance, syntheses involving protecting groups might leave trace amounts of these groups on the final product.
-
Solvents: Residual solvents from the purification process (e.g., ethanol, methanol, ethyl acetate) are common.
-
Degradation Products: α-D-Xylofuranose can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of xylose and other degradation products.
Q2: How can I assess the purity of my α-D-Xylofuranose sample?
A2: The purity of α-D-Xylofuranose can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Due to the lack of a strong UV chromophore in xylofuranose, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is often required for UV detection.[1] Alternatively, techniques like evaporative light scattering detection (ELSD) or refractive index (RI) detection can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying and quantifying impurities with distinct spectral signatures. Anomeric protons, in particular, can help differentiate between α and β forms.
-
Mass Spectrometry (MS): MS can be used to identify impurities by their mass-to-charge ratio, often coupled with a separation technique like HPLC (LC-MS).
Q3: What are the optimal storage conditions for α-D-Xylofuranose to minimize degradation?
A3: To minimize degradation, α-D-Xylofuranose should be stored in a cool, dry place, preferably in a desiccator at or below room temperature. It should be kept in a tightly sealed container to protect it from moisture, which can lead to hydrolysis. For long-term storage, storing at -20°C is recommended.
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR or HPLC Analysis
Possible Causes:
-
Contamination: The sample may be contaminated with residual solvents, starting materials, or byproducts from the synthesis.
-
Degradation: The sample may have degraded due to improper storage or handling, leading to the formation of xylose or other degradation products.
-
Anomerization: In solution, α-D-Xylofuranose can slowly equilibrate with its β-anomer.
Troubleshooting Steps:
-
Identify the Impurity:
-
NMR: Compare the chemical shifts of the unknown peaks with known spectra of common solvents and related sugars.[2][3] The anomeric proton of the α-furanose typically appears at a different chemical shift than the β-anomer.
-
HPLC: Use a reference standard of potential impurities (e.g., D-xylose) to identify peaks by retention time.
-
-
Check Storage and Handling: Review your storage conditions and handling procedures to ensure they are appropriate for minimizing degradation.
-
Purification: If significant impurities are detected, consider repurifying the sample using techniques like column chromatography or recrystallization.
Quantitative Data Summary
The following table provides a hypothetical summary of common impurities that might be found in a commercial batch of α-D-Xylofuranose. Actual values will vary by supplier and batch.
| Impurity | Typical Percentage (%) | Analytical Method for Detection |
| β-D-Xylofuranose | 1 - 5 | HPLC, ¹H NMR |
| α-D-Xylopyranose | < 2 | HPLC, ¹³C NMR |
| D-Xylose | < 1 | HPLC, TLC |
| Residual Solvents (e.g., Ethanol) | < 0.5 | ¹H NMR, GC-MS |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC with PMP Derivatization
This protocol describes a general method for the analysis of α-D-Xylofuranose purity by HPLC after pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[1]
1. Materials:
-
α-D-Xylofuranose sample
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Aqueous ammonia (B1221849) (28-30%)
-
Ultrapure water
-
HPLC system with UV detector
2. Standard and Sample Preparation:
-
Prepare a stock solution of α-D-Xylofuranose standard (e.g., 1 mg/mL) in ultrapure water.
-
Accurately weigh the sample and dissolve it in ultrapure water to a similar concentration.
3. Derivatization Procedure:
-
To 50 µL of the sample or standard solution, add 200 µL of aqueous ammonia (28-30%) and 200 µL of 0.2 M PMP solution in methanol.[1]
-
Incubate the mixture at 70°C for 30 minutes.[1]
-
Dry the sample completely using a vacuum centrifuge.[1]
-
Reconstitute the dried residue in 500 µL of water and wash twice with 500 µL of chloroform to remove excess reagent.[1]
-
The aqueous layer containing the PMP-labeled sugar is collected for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm or 250 nm.[1]
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the purity of the α-D-Xylofuranose sample by comparing the peak area of the main component to the total area of all peaks.
Visualizations
Caption: Workflow for identifying impurities in α-D-Xylofuranose.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthetic α-D-Xylofuranose
For researchers, scientists, and drug development professionals, establishing the purity of synthetic carbohydrates is a critical step in ensuring the quality, safety, and efficacy of novel therapeutics and research compounds. This guide provides an objective comparison of analytical techniques for validating the purity of synthetic α-D-Xylofuranose, a key furanose sugar. The performance of these methods is compared with alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Purity Analysis of α-D-Xylofuranose: A Comparative Overview
The validation of α-D-Xylofuranose purity relies on a suite of analytical techniques capable of separating the target molecule from structurally similar impurities, including anomers, isomers, and residual synthesis reagents. The most powerful and widely used methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][] Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and structural elucidation capabilities.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the primary analytical techniques used for the purity validation of α-D-Xylofuranose and its alternatives.
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HILIC-HPLC-RID | Hydrophilic Interaction Liquid Chromatography with Refractive Index Detection | 95.0 - 99.9 | ~0.1 mg/mL | ~0.4 mg/mL | Robust, suitable for non-chromophoric compounds | Lower sensitivity compared to other detectors |
| HPLC-ELSD | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection | 98.0 - 99.9+ | ~10-100 ng | ~50-200 ng | More sensitive than RID, universal detection for non-volatile analytes | Non-linear response can complicate quantification |
| GC-MS (after derivatization) | Gas Chromatography-Mass Spectrometry | 99.0 - 99.9+ | pg to fg range | pg to ng range | High sensitivity and structural information from mass spectra | Requires derivatization to increase volatility, which can introduce artifacts |
| ¹H and ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance Spectroscopy | >95 (quantitative NMR) | ~0.1% for impurities | ~0.5% for impurities | Provides detailed structural information, non-destructive, can identify and quantify impurities simultaneously | Lower sensitivity than chromatographic methods |
| LC-MS | Liquid Chromatography-Mass Spectrometry | 99.0 - 99.9+ | pg to fg range | pg to ng range | High sensitivity and selectivity, provides molecular weight and fragmentation data for impurity identification[4][5] | Ionization efficiency can vary between compounds, potential for matrix effects |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory instrumentation and sample characteristics.
Purity Determination by HILIC-HPLC with Refractive Index Detection (RID)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for the analysis of polar compounds like α-D-Xylofuranose.[6]
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.
-
Column: A polar stationary phase column, such as one bonded with amide or diol functional groups (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of synthetic α-D-Xylofuranose in the mobile phase to a final concentration of 1-5 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to α-D-Xylofuranose relative to the total area of all peaks in the chromatogram.
Impurity Profiling by GC-MS following Derivatization
GC-MS offers high sensitivity and provides structural information about impurities.[][8] Carbohydrates require derivatization to increase their volatility for GC analysis.
-
Derivatization (Trimethylsilylation):
-
Dry 1-2 mg of the α-D-Xylofuranose sample under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 5 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
-
Data Analysis: Identify impurities based on their mass spectra by comparison with spectral libraries (e.g., NIST). Purity is assessed by the relative peak area of the derivatized α-D-Xylofuranose.
Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of α-D-Xylofuranose and any impurities present.[9][10]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment and coupling constants, which can help to distinguish between different anomers and isomers.
-
¹³C NMR: Provides information on the carbon skeleton. The chemical shift of each carbon is unique to its local electronic environment.[11][12]
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment of the main component and any significant impurities.
-
-
Data Analysis: Purity is determined by integrating the signals corresponding to α-D-Xylofuranose and comparing them to the integrals of impurity signals. The presence of unexpected signals may indicate impurities.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: HPLC workflow for α-D-Xylofuranose purity analysis.
Caption: GC-MS workflow for impurity profiling.
Caption: Logical workflow for purity validation and release.
Comparison with Alternative Furanose Sugars
The analytical methodologies described for α-D-Xylofuranose are broadly applicable to other synthetic furanose sugars, such as α-D-Arabinofuranose or α-D-Ribofuranose. The primary differences in analytical behavior will arise from stereochemical variations.
-
Chromatographic Separation: While HILIC is effective for furanoses in general, the retention times and resolution between anomers and epimers will differ. For instance, separating α-D-Xylofuranose from its C-2 epimer, α-D-Lyxofuranose, would require careful optimization of the mobile phase composition and gradient to achieve baseline separation.
-
Mass Spectrometry: The mass spectra of isomeric furanoses will be very similar, often indistinguishable by mass alone. However, fragmentation patterns in tandem MS (MS/MS) may show subtle differences that can aid in differentiation. Chromatographic separation prior to MS is crucial.[13]
-
NMR Spectroscopy: NMR is the most powerful technique for distinguishing between different furanose sugars. The precise chemical shifts and coupling constants of the ring protons are highly sensitive to the stereochemistry of the hydroxyl groups.[9] For example, the coupling constants between H-1 and H-2, and H-2 and H-3, will differ significantly between xylofuranose (B8766934) and arabinofuranose, allowing for their unambiguous identification.
References
- 1. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research – Creative Biolabs Therapeutic Glycoprotein Blog [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha- and Beta-D-Xylofuranosides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alpha- and beta-D-xylofuranosides, focusing on their synthesis, structural differences, and biological activities. The information is curated to assist researchers in understanding the nuances of these two anomers and to provide a framework for their further investigation and potential application in drug discovery. While direct comparative quantitative data for simple alpha- and beta-D-xylofuranosides is limited in publicly available literature, this guide presents the available information on their derivatives and detailed experimental protocols to enable researchers to generate such comparative data.
Structural Differences
Alpha- and beta-D-xylofuranosides are anomers, differing only in the stereochemical configuration at the anomeric carbon (C1). In the furanose ring structure of D-xylose, the anomeric hydroxyl group can be oriented either below the plane of the ring (alpha, α) or above the plane of the ring (beta, β). This seemingly minor structural variance can lead to significant differences in their chemical reactivity, enzymatic recognition, and overall biological activity.
Synthesis of Alpha- and Beta-D-Xylofuranosides
The stereoselective synthesis of alpha- and beta-D-xylofuranosides is a key challenge in carbohydrate chemistry. The furanose form of sugars is generally less stable than the pyranose form, and controlling the stereochemistry at the anomeric center can be difficult. Various strategies have been developed to achieve selectivity for either the alpha or beta anomer.
General Synthetic Approach:
A common strategy involves the glycosylation of an alcohol with a protected xylofuranose (B8766934) donor. The choice of protecting groups on the xylofuranose donor, the nature of the activating agent, and the reaction conditions all play a crucial role in determining the anomeric selectivity of the glycosylation reaction.
Table 1: Comparison of Synthetic Parameters for Alpha- and Beta-D-Xylofuranosides
| Parameter | Alpha (α)-Anomer Synthesis | Beta (β)-Anomer Synthesis |
| Typical Donors | Xylofuranosyl halides, thioglycosides, trichloroacetimidates with participating protecting groups at C2. | Xylofuranosyl halides, thioglycosides, trichloroacetimidates with non-participating protecting groups at C2. |
| Promoters/Activators | Halide promoters (e.g., AgOTf, NIS/TfOH), thiophilic promoters (e.g., NIS/AgOTf). | Lewis acids (e.g., BF₃·OEt₂), halide promoters. |
| Stereoselectivity Control | Often achieved through neighboring group participation by a C2-ester protecting group, leading to the formation of a 1,2-trans glycosidic bond. | Can be influenced by solvent effects and the nature of the acceptor alcohol. The use of non-participating protecting groups at C2 can favor the formation of the thermodynamically more stable anomer, which is often the beta anomer. |
| Reaction Conditions | Low temperatures can enhance selectivity. | Varies depending on the specific methodology. |
Experimental Protocols for Synthesis
Synthesis of p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-d-xylofuranoside (a precursor for α-glycosylation):
To a solution of p-tolyl 1-thio-2,3-O-xylylene-β-d-xylofuranoside (1.0 mmol) in pyridine (B92270) (5.0 mL) is added acetic anhydride (B1165640) (5.0 mL) at room temperature. The solution is stirred for 2 hours, and the reaction is then quenched by the addition of methanol. The mixture is co-evaporated with toluene (B28343) to remove pyridine. The residue is purified by silica (B1680970) gel column chromatography (6:1 hexanes–EtOAc) to afford the title compound.[1]
General Procedure for Glycosylation to favor α-anomer:
To a mixture of the donor (e.g., p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside, 1.7 mmol) and the acceptor (1 mmol) in diethyl ether are added 4 Å molecular sieves (200 mg) at room temperature. After stirring for 1 hour, N-iodosuccinimide (NIS, 2.5 mmol) and silver trifluoromethanesulfonate (B1224126) (AgOTf, 0.25 mmol) are added to the mixture. The reaction is monitored by TLC and, after completion, quenched.[1]
Synthesis of 2-Bromoethyl 2,3,4-tri-O-acetyl-α/β-d-xylopyranosides (demonstrating mixture of anomers):
2-bromoethanol (28 mmol) is added to a solution of 1,2,3,4-tetra-O-acetyl-d-xylopyranose (3.1 mmol) in dry dichloromethane (B109758) (10 mL). The flask is cooled in an ice bath, and boron trifluoride etherate solution (29.48 mmol) is slowly added dropwise. The reaction mixture is stirred for 1 hour on ice and then for 8.5 hours at room temperature. The reaction mixture is then worked up to yield a mixture of α and β anomers.[2]
Comparative Biological Activity
Direct comparative studies on the biological activities of simple alpha- and beta-D-xylofuranosides are scarce. However, studies on their more complex derivatives, particularly nucleoside analogues, have revealed significant differences in their pharmacological profiles, with the beta-anomers often exhibiting more pronounced activity.
Table 2: Summary of Biological Activities of Xylofuranoside Derivatives
| Compound Type | Anomer | Biological Activity | Quantitative Data (Example) | Reference |
| Xylofuranosyl Nucleoside Phosphonates | β | Antiviral (RNA viruses) | EC₅₀ = 12 µM (Measles virus), 16 µM (Enterovirus-68) for an adenine (B156593) analogue. | [3] |
| 2'-fluoro-β-D-xylofuranosyl pyrimidine (B1678525) nucleosides | β | Antiviral (Hepatitis B Virus) | EC₅₀ = 40.6 µM (uracil analogue), 3.8 µM (thymine analogue) against DHBV. | [4] |
| N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides | α and β | Antimicrobial | An α-anomer with an octyl chain (5d) was more active than the corresponding β-anomer (4d) against several microbial strains. | [2] |
Experimental Protocols for Biological Assays
To facilitate the direct comparison of alpha- and beta-D-xylofuranosides, the following standard experimental protocols can be employed.
1. Cytotoxicity Assessment (IC₅₀ Determination) using MTT Assay:
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of the alpha- and beta-D-xylofuranosides for 72 hours.[5]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well and incubate for 1.5 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
2. Antiviral Activity Assessment (EC₅₀ Determination) using Plaque Reduction Assay:
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of virus with serial dilutions of the alpha- and beta-D-xylofuranosides for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[6]
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.[6]
-
Data Analysis: The EC₅₀ value, the concentration that reduces the number of plaques by 50%, is determined.
3. Enzymatic Hydrolysis Assay using a Chromogenic Substrate:
This assay can be used to compare the susceptibility of the anomers to glycosidases.
-
Substrate Preparation: Prepare solutions of a chromogenic substrate (e.g., p-nitrophenyl-α-D-xylopyranoside or p-nitrophenyl-β-D-xylopyranoside) in an appropriate buffer.
-
Enzyme Reaction: To a 96-well plate, add the substrate solution and the glycosidase enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Colorimetric Reading: The hydrolysis of the substrate releases p-nitrophenol, which can be measured colorimetrically at 410 nm.[7]
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for the hydrolysis of each anomer to compare their suitability as substrates for the enzyme.
4. Competitive Receptor Binding Assay:
This assay can determine the relative binding affinities of the anomers to a specific receptor.
-
Reagent Preparation: Prepare a radiolabeled ligand known to bind to the target receptor, unlabeled competitor (the alpha- or beta-D-xylofuranoside), and a receptor preparation (e.g., cell membranes).
-
Assay Setup: In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents to separate receptor-bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity of the filter-bound complex.
-
Data Analysis: Generate a competition curve and calculate the IC₅₀, from which the inhibition constant (Ki) for each anomer can be determined using the Cheng-Prusoff equation.[8]
Signaling Pathways
While specific signaling pathways modulated by simple alpha- or beta-D-xylofuranosides are not well-documented, derivatives have been shown to influence cellular signaling. For example, an (octylseleno)-xylofuranoside has been reported to exert antidepressant-like effects through the activation of PKA, PKC, CAMKII, and ERK1/2 pathways. This suggests that xylofuranoside scaffolds could be modified to target specific signaling cascades.
Visualizations
Logical Flow of a Comparative Biological Activity Study
Caption: Workflow for a comparative analysis of alpha- and beta-D-xylofuranosides.
Hypothetical Signaling Pathway Modulation by a Xylofuranoside Derivative
Caption: Potential signaling cascade activated by a xylofuranoside derivative.
Conclusion
The stereochemistry at the anomeric carbon of D-xylofuranosides has a profound impact on their synthesis and biological activity. While research on simple alpha- and beta-D-xylofuranosides is not as extensive as that for their nucleoside counterparts, the available data on derivatives strongly suggests that the anomeric configuration is a critical determinant of their pharmacological effects. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies, which are essential for elucidating the structure-activity relationships of these fascinating molecules and unlocking their full therapeutic potential. Further research is warranted to generate quantitative data that will enable a more complete and direct comparison between these two anomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093) | Abcam [abcam.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to α-D-Xylofuranose and α-D-Xylopyranose as Glycosyl Donors
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, with critical applications in drug development, glycobiology, and materials science. The choice of the glycosyl donor is paramount in determining the yield and stereochemical outcome of a glycosylation reaction. This guide provides an objective comparison of two isomeric xylosyl donors, α-D-xylofuranose (a five-membered ring) and α-D-xylopyranose (a six-membered ring), focusing on their performance in glycosylation reactions.
Executive Summary
While both α-D-xylofuranose and α-D-xylopyranose can serve as effective glycosyl donors, their reactivity and, most notably, their stereoselectivity differ significantly. This comparison demonstrates that:
-
α-D-Xylofuranose donors , particularly those with conformational restrictions, can achieve high α-selectivity (1,2-cis), which is often a significant challenge in glycosylation chemistry.
-
α-D-Xylopyranose donors , under standard conditions, often lead to a mixture of α- and β-anomers, requiring careful optimization to achieve high stereoselectivity. The thermodynamic stability of the pyranose ring can influence the reaction outcome, often favoring the formation of the more stable anomer.
Structural Comparison
The fundamental difference between these two donors lies in their ring size, which dictates their conformational flexibility and the orientation of their substituents.
Performance as Glycosyl Donors: A Data-Driven Comparison
The efficacy of a glycosyl donor is primarily assessed by the yield and stereoselectivity of the glycosylation reaction. The following tables summarize experimental data from representative studies.
α-D-Xylofuranose Donors: High α-Selectivity
A study by Zhang et al. demonstrated that a conformationally restricted 2,3-O-xylylene-protected xylofuranosyl donor can achieve high α-selectivity in glycosylations with a range of acceptors.[1][2]
Table 1: Glycosylation with a Conformationally Restricted α-D-Xylofuranosyl Donor
| Acceptor | Product Yield (%) | α:β Ratio |
| 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 92 | >20:1 |
| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 85 | 10:1 |
| Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside | 96 | >20:1 |
| N-Phenyl-2,3,4,6-tetra-O-acetyl-β-D-glucosamine | 67 | 7:1 |
Data sourced from Zhang, L., et al. (2018). The Journal of Organic Chemistry.[1][2]
The high α-selectivity is attributed to the rigid conformation of the donor, which favors the attack of the acceptor from the α-face of the intermediate oxocarbenium ion.
α-D-Xylopyranose Donors: Mixture of Anomers
In contrast, glycosylation reactions using per-O-acetylated D-xylopyranose as a donor often result in a mixture of α and β anomers. A study by Słoczyńska et al. illustrates this outcome.[3]
Table 2: Glycosylation with 1,2,3,4-tetra-O-acetyl-d-xylopyranose
| Acceptor | Anomer | Product Yield (%) |
| 2-Bromoethanol (B42945) | α | 7 |
| β | 10 |
Data sourced from Słoczyńska, K., et al. (2023). Molecules.[3]
The formation of both anomers indicates a less stereocontrolled reaction pathway compared to the conformationally restricted xylofuranosyl donor. The separation of these anomers often requires chromatographic techniques, which can lead to lower isolated yields of the desired product.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for glycosylation reactions using both types of donors.
Protocol 1: α-Xylofuranosylation with a Conformationally Restricted Donor
This protocol is adapted from the work of Zhang, L., et al. (2018).[1][2]
Materials:
-
p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside (Donor)
-
Glycosyl Acceptor
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Anhydrous diethyl ether (Et₂O)
-
4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the xylofuranosyl donor (1.7 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous diethyl ether.
-
Stir the mixture at room temperature for 30 minutes.
-
Add NIS (2.5 equivalents) and AgOTf (0.25 equivalents) to the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with dichloromethane (B109758) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Xylopyranosylation with a Per-O-acetylated Donor
This protocol is based on the procedure described by Słoczyńska, K., et al. (2023).[3]
Materials:
-
1,2,3,4-tetra-O-acetyl-d-xylopyranose (Donor)
-
2-Bromoethanol (Acceptor)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1,2,3,4-tetra-O-acetyl-d-xylopyranose (1.0 equivalent) in anhydrous dichloromethane.
-
Add 2-bromoethanol (9.0 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add boron trifluoride etherate (9.5 equivalents) dropwise.
-
Stir the reaction mixture for 1 hour in the ice bath and then for 8.5 hours at room temperature.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Separate the α and β anomers by flash column chromatography.
Mechanistic Insights and Controlling Factors
The stereochemical outcome of a glycosylation reaction is determined by a complex interplay of factors, including the structure of the donor and acceptor, the promoter, the solvent, and the temperature. The ring structure of the xylose donor plays a crucial role in this process.
Furanosides vs. Pyranosides:
-
Ring Strain and Flexibility: Furanose rings are more flexible and can adopt various envelope and twist conformations. This flexibility can make stereocontrol challenging. However, introducing conformational constraints, such as the xylylene group in the example above, can lock the ring into a conformation that favors attack from one face. Pyranose rings are more conformationally stable, typically adopting a chair conformation.
-
Oxocarbenium Ion Intermediate: The key intermediate in most glycosylation reactions is a planar or near-planar oxocarbenium ion. The substituents on the ring influence the stability and geometry of this intermediate. For pyranosides, the C5 substituent can exert a significant steric and electronic influence on the approaching nucleophile. In furanosides, the substituents are closer to the anomeric center, which can lead to more pronounced steric interactions.
-
Anomeric Effect: The anomeric effect, which stabilizes the axial orientation of an electronegative substituent at the anomeric carbon, is a significant factor in pyranoside chemistry. This effect can influence the ground-state conformation of the donor and the stereochemical outcome of the reaction. The anomeric effect is less pronounced in furanosides.
Conclusion and Future Outlook
The choice between α-D-xylofuranose and α-D-xylopyranose as glycosyl donors depends heavily on the desired stereochemical outcome. For the synthesis of α-xylosides, conformationally restricted xylofuranosyl donors offer a powerful and highly stereoselective approach. While standard xylopyranosyl donors often lead to anomeric mixtures, further research into protecting group strategies and reaction conditions may unlock more stereoselective pathways for this readily available sugar.
The development of novel glycosylation methodologies continues to be a vibrant area of research. Understanding the fundamental differences in reactivity between furanosyl and pyranosyl donors is crucial for the rational design of new and improved glycosylation strategies for the synthesis of complex carbohydrates with important biological functions.
References
A Comparative Analysis of the Biological Activities of alpha-d-Xylofuranose and L-arabinofuranose
A significant disparity exists in the scientific literature regarding the biological activities of alpha-d-Xylofuranose and L-arabinofuranose. While L-arabinofuranose is extensively studied as a crucial component of plant cell walls and a key substrate in various enzymatic reactions, data on the direct biological effects of this compound remains scarce. This guide provides a comprehensive overview of the known biological activities of L-arabinofuranose and highlights the current knowledge gap concerning this compound.
Introduction
This compound and L-arabinofuranose are five-carbon furanose sugars that, despite their structural similarities, appear to play vastly different roles in biological systems. L-arabinofuranose is a ubiquitous component of hemicellulose and pectin (B1162225) in plant cell walls, making it a significant carbohydrate source for many organisms. In contrast, the natural abundance and biological relevance of this compound are not well-documented. This comparison guide aims to synthesize the available experimental data on the biological activities of these two pentose (B10789219) sugars, catering to researchers, scientists, and drug development professionals.
L-arabinofuranose: A Key Player in Glycobiology
L-arabinofuranose is most notably recognized for its role as a fundamental structural component of plant polysaccharides. Its biological activities are intrinsically linked to the enzymes that metabolize these complex carbohydrates.
Enzymatic Hydrolysis and Microbial Metabolism
L-arabinofuranose residues are cleaved from polysaccharides by a class of enzymes known as α-L-arabinofuranosidases . These enzymes are produced by a wide range of microorganisms, including bacteria and fungi, enabling them to utilize plant biomass as a carbon source.
The metabolism of L-arabinose in bacteria, such as Escherichia coli, is a well-regulated process involving a dedicated set of genes known as the ara operon. This metabolic pathway allows bacteria to convert L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway.
Role in Bacterial Virulence and Biofilm Formation
Recent studies have indicated that L-arabinose metabolism can influence the virulence of certain pathogenic bacteria. For instance, in enterohaemorrhagic Escherichia coli (EHEC), the metabolism of L-arabinose has been shown to enhance the expression of the type 3 secretion system, a key virulence factor, thereby increasing the pathogen's ability to colonize host cells. Furthermore, L-arabinose metabolism has been observed to impact biofilm formation in some bacterial species.
This compound: An Enigma in Biological Activity
In stark contrast to L-arabinofuranose, there is a significant lack of published research on the direct biological activities of this compound. The majority of available literature focuses on its chemical synthesis and its use as a precursor for the synthesis of various derivatives.
While some derivatives of D-xylofuranose have been investigated for potential therapeutic applications, these studies do not provide direct evidence of the biological activity of the parent molecule. For example, certain nucleoside analogues incorporating a xylofuranose (B8766934) moiety have been synthesized and tested for antiviral or anticancer properties. Additionally, a study on 5-O-lauroyl-d-xylofuranose demonstrated antimicrobial activity against Gram-positive bacteria. However, these findings cannot be directly extrapolated to this compound itself.
The absence of data on the biological effects of this compound makes a direct comparative analysis with L-arabinofuranose challenging. It is possible that this sugar does not possess significant intrinsic biological activity, or that its effects are subtle and have yet to be elucidated. It may also serve as a poor substrate for the enzymes that typically metabolize pentose sugars.
Quantitative Data Comparison
Due to the lack of available data for this compound, a quantitative comparison of biological activities is not currently feasible. The following table summarizes the type of quantitative data that is available for L-arabinofuranose, primarily in the context of enzyme kinetics related to its release from polysaccharides.
| Biological Activity | Compound | Enzyme/System | Parameter | Value |
| Enzyme Substrate | L-arabinofuranosyl residues | α-L-arabinofuranosidase | Km | Varies depending on substrate and enzyme source |
| Vmax | Varies depending on substrate and enzyme source |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of common methodologies used to assess the biological activities discussed.
α-L-Arabinofuranosidase Activity Assay
This assay is used to determine the catalytic activity of α-L-arabinofuranosidases, which release L-arabinofuranose from various substrates.
Principle: A common method involves the use of a synthetic substrate, such as p-nitrophenyl-α-L-arabinofuranoside (pNPA). The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, which is a chromogenic compound that can be quantified spectrophotometrically at 405 nm upon deprotonation in an alkaline solution.
Protocol Summary:
-
Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate (B1210297) or phosphate buffer at the optimal pH for the enzyme), the enzyme solution, and the pNPA substrate.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding a solution of sodium carbonate or another alkaline solution.
-
Measure the absorbance of the resulting solution at 405 nm.
-
Calculate the amount of p-nitrophenol released using a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Minimum Inhibitory Concentration (MIC) Assay
This assay is a standard method to determine the lowest concentration of a substance that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microbial cells. The growth of the microorganism is assessed after an incubation period.
Protocol Summary:
-
Prepare a series of twofold dilutions of the test compound (e.g., this compound or L-arabinofuranose) in a 96-well microtiter plate containing a suitable microbial growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Include positive (microorganism in medium without the test compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Summary:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving L-arabinofuranose metabolism and a typical experimental workflow.
Caption: Simplified overview of L-arabinose metabolism and its influence on bacterial virulence.
Caption: General experimental workflow for assessing the biological activity of sugar compounds.
Conclusion
This comparative guide underscores the significant differences in the current understanding of the biological activities of this compound and L-arabinofuranose. L-arabinofuranose is a well-characterized monosaccharide with important roles in plant biology and microbial metabolism, and emerging connections to bacterial pathogenesis. In contrast, this compound remains largely unexplored in terms of its direct biological effects. The lack of data for this compound presents a clear opportunity for future research to investigate its potential biological roles, if any. Further studies are required to determine if this compound possesses any latent biological activities or if its primary role is limited to that of a chemical intermediate. A more complete and direct comparison will only be possible once such data becomes available.
The Dance of the Rings: A Comparative Guide to Furanose and Pyranose Stability
For researchers, scientists, and drug development professionals, a nuanced understanding of monosaccharide conformation is critical for predicting biological activity and designing effective therapeutics. In aqueous solutions, monosaccharides with five or more carbons exist in a dynamic equilibrium, primarily as five-membered furanose or six-membered pyranose rings.[1][2] This guide provides an objective comparison of their relative stability, supported by experimental data and detailed methodologies.
While both forms are crucial in biochemistry, the six-membered pyranose ring is generally the more thermodynamically stable and, therefore, the predominant form for most aldohexoses like glucose.[1] This preference is largely attributed to the lower angle and dihedral (torsional) strain in the chair conformation of the pyranose ring compared to the more strained envelope or twist conformations of the furanose ring.[1][3][4] However, this equilibrium is not static and is influenced by several factors, including the specific monosaccharide, the solvent, and the temperature.[1][] For instance, fructose, a ketohexose, exhibits a significantly higher proportion of the furanose form in solution compared to glucose.[1][]
Key Factors Governing Ring Stability
The equilibrium between pyranose and furanose forms is a delicate balance dictated by several structural and environmental factors. The open-chain aldehyde or ketone form serves as a crucial, albeit transient, intermediate in the interconversion between these cyclic structures.[1][]
-
Ring Strain: The fundamental difference in stability arises from inherent ring strain.[3] Pyranose rings adopt a stable chair conformation, similar to cyclohexane, which minimizes both angular strain and torsional strain by staggering substituents.[2][6] Furanose rings are more flexible but cannot escape the higher energy of their non-planar envelope and twist conformations, which are necessary to alleviate eclipsing strain.[2][3][6]
-
Stereochemistry of Substituents: The arrangement of hydroxyl groups on the sugar backbone plays a critical role. The pyranose chair conformation allows bulky substituents to occupy equatorial positions, minimizing steric hindrance.[6] Unfavorable interactions, such as a cis-arrangement between the side-chain and a neighboring hydroxyl group, can destabilize a ring form.[7]
-
Solvent Effects: The solvent can significantly alter the equilibrium. For example, sugars with an arabinose configuration are found in greater furanose proportions in dimethyl sulfoxide (B87167) (DMSO) than in water.[8][9] This is attributed to the preferential stabilization of pyranose forms by water through hydrogen bonding.[9]
-
Temperature: Temperature can shift the equilibrium. For D-ribose, NMR studies have shown that the population of the less stable furanose forms increases with temperature.[10] This has led to predictions of a population inversion to a furanose-rich mixture at high temperatures (e.g., ~150 °C), a phenomenon of interest in prebiotic chemistry.[10]
Quantitative Comparison of Isomer Distribution
The relative populations of pyranose and furanose forms for common monosaccharides at equilibrium in aqueous solution have been determined experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
| Monosaccharide | Type | α-Furanose (%) | β-Furanose (%) | α-Pyranose (%) | β-Pyranose (%) | Open-Chain (%) |
| D-Glucose | Aldohexose | < 1% (combined with β-furanose and open-chain) | < 1% | ~36% | ~64% | < 0.02% |
| D-Fructose | Ketohexose | ~9% | ~13% | ~2% | ~68% | ~0.5% |
| D-Galactose | Aldohexose | ~1% | ~3% | ~30% | ~66% | ~0.02% |
| D-Ribose | Aldopentose | ~6% | ~18% | ~20% | ~56% | ~0.05% |
Note: The percentages are approximate and can vary with temperature, concentration, and solvent. Data compiled from various sources.[4][][11][12]
Experimental Protocols
Determination of Pyranose-Furanose Equilibrium by ¹H NMR Spectroscopy
High-resolution one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and accurate method for quantifying the different isomeric forms of a sugar in solution.[13]
1. Sample Preparation:
-
Dissolve a known quantity of the monosaccharide in deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering signal from water protons in the ¹H NMR spectrum.
-
Allow the solution to stand for a sufficient period (typically several hours) at a constant temperature to ensure that the mutarotation equilibrium has been reached.[14]
2. NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum using a high-field spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
-
Key Acquisition Parameters:
-
Presaturation: Apply a presaturation pulse to suppress the residual HDO signal.[14]
-
Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) to ensure complete signal relaxation.[1] This is critical for accurate integration and quantification. T₁ values should be measured for each anomer at the experimental temperature.[10]
-
Number of Scans: Acquire an adequate number of scans to achieve a high signal-to-noise ratio, which is particularly important for detecting the minor furanose forms.[1]
-
3. Spectral Analysis and Quantification:
-
The anomeric proton signals for each cyclic isomer appear in a distinct and well-resolved region of the spectrum, typically between 4.3 and 5.9 ppm.[13]
-
Identify the signals corresponding to the α-pyranose, β-pyranose, α-furanose, and β-furanose forms based on their characteristic chemical shifts and coupling constants from established literature values.
-
Integrate the area under each of the identified anomeric proton signals.
-
The relative percentage of each isomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, then multiplying by 100.[1]
Visualization of Equilibrium Factors
The following diagram illustrates the central role of the open-chain form as an intermediate in the interconversion between the different cyclic anomers and ring structures, and the factors that influence this dynamic equilibrium.
Caption: Factors influencing the dynamic equilibrium between furanose and pyranose rings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 4. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Potential of Xylose Derivatives: A Comparative Guide to Tyrosinase Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the enzymatic inhibitory performance of xylose derivatives against the key melanogenic enzyme, tyrosinase. This analysis is supported by experimental data and detailed methodologies, providing a valuable resource for the exploration of novel enzyme inhibitors.
While alpha-d-Xylofuranose itself is not extensively documented as a potent enzyme inhibitor in publicly available research, derivatives of its parent sugar, xylose, have demonstrated significant inhibitory activity against tyrosinase. This guide focuses on the validation of 4-hydroxyphenyl-β-D-oligoxylosides, derivatives of xylose, as competitive inhibitors of mushroom tyrosinase and compares their performance with well-established tyrosinase inhibitors, Kojic Acid and Arbutin.
Performance Comparison of Tyrosinase Inhibitors
The inhibitory effects of 4-hydroxyphenyl-β-D-oligoxylosides against mushroom tyrosinase were evaluated and compared with Kojic Acid and β-Arbutin. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), providing a clear comparison of their potency.
| Inhibitor | IC50 (mM) | Enzyme Source | Substrate |
| 4-hydroxyphenyl-β-D-xyloside (β-Xyl-HQ) | 3.0 | Mushroom | L-DOPA |
| 4-hydroxyphenyl-β-D-dixyloside (β-(Xyl)₂-HQ) | 0.74 | Mushroom | L-DOPA |
| 4-hydroxyphenyl-β-D-trixyloside (β-(Xyl)₃-HQ) | 0.48 | Mushroom | L-DOPA |
| 4-hydroxyphenyl-β-D-tetraxyloside (β-(Xyl)₄-HQ) | 0.18 | Mushroom | L-DOPA |
| Kojic Acid | ~0.05 - 0.1 | Mushroom | L-DOPA |
| β-Arbutin | 6.3 | Mushroom | L-DOPA |
| Inhibitor | Ki (mM) | Inhibition Type | Enzyme Source | Substrate |
| 4-hydroxyphenyl-β-D-dixyloside (β-(Xyl)₂-HQ) | 0.20 | Competitive | Mushroom | L-DOPA |
| 4-hydroxyphenyl-β-D-trixyloside (β-(Xyl)₃-HQ) | 0.29 | Competitive | Mushroom | L-DOPA |
| 4-hydroxyphenyl-β-D-tetraxyloside (β-(Xyl)₄-HQ) | 0.057 | Competitive | Mushroom | L-DOPA |
| Kojic Acid | Varies | Mixed/Competitive | Mushroom | L-DOPA/L-Tyrosine |
| β-Arbutin | Not specified | Non-competitive | Mouse Melanoma | L-DOPA |
Experimental Protocols
A detailed methodology for the key experiments is crucial for the replication and validation of these findings.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (4-hydroxyphenyl-β-D-oligoxylosides, Kojic Acid, β-Arbutin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add the test compound solution to the respective wells.
-
Add the tyrosinase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at regular intervals using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in a change in absorbance.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
-
Determination of IC50 and Ki:
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, mixed) are determined by analyzing the enzyme kinetics using Lineweaver-Burk or Dixon plots.
-
Visualizing the Science: Diagrams and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Melanin Synthesis Pathway and Inhibition by Xylose Derivatives.
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
A Comparative Analysis of Furanosyl and Pyranosyl Donor Reactivity in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic bonds is a cornerstone of modern glycochemistry, pivotal in the synthesis of complex carbohydrates for therapeutic and biological investigations. The choice of the glycosyl donor is a critical parameter that dictates the efficiency and stereochemical outcome of a glycosylation reaction. Among the diverse array of glycosyl donors, those based on furanosyl (five-membered ring) and pyranosyl (six-membered ring) scaffolds are fundamental building blocks. This guide provides an objective comparison of the reactivity of furanosyl and pyranosyl donors, supported by experimental data and detailed methodologies, to aid researchers in the rational design of their glycosylation strategies.
Structural and Conformational Differences: The Foundation of Reactivity
The inherent structural and conformational disparities between furanose and pyranose rings are the primary determinants of their differential reactivity as glycosyl donors.
-
Pyranosyl Donors : The six-membered pyranose ring predominantly adopts a stable chair conformation, which minimizes torsional and steric strain. This inherent stability means that more energy is generally required to activate a pyranosyl donor towards the formation of the reactive oxocarbenium ion intermediate.
-
Furanosyl Donors : The five-membered furanose ring is conformationally more flexible and exists in a dynamic equilibrium between various envelope and twist conformations. This flexibility results in higher ground-state energy and greater ring strain compared to pyranoses. Consequently, furanosyl donors are often more readily activated, as the relief of this ring strain provides a thermodynamic driving force for the reaction.[1][2][3]
Factors Influencing Donor Reactivity
Several key factors modulate the reactivity of both furanosyl and pyranosyl donors:
-
The Anomeric Effect : This stereoelectronic effect stabilizes the ground state of the glycosyl donor, particularly the α-anomer in many pyranosides, by donating electron density from the endocyclic oxygen into the anti-bonding orbital of the anomeric C-O bond. The magnitude of the anomeric effect differs between furanosides and pyranosides, influencing their ground-state stability and thus their activation energy.[4][5]
-
Protecting Groups : The electronic nature of the protecting groups on the sugar ring plays a crucial role. Electron-withdrawing groups (e.g., acyl groups) destabilize the developing positive charge of the oxocarbenium ion intermediate, rendering the donor "disarmed" and less reactive. Conversely, electron-donating groups (e.g., benzyl (B1604629) ethers) stabilize the intermediate, making the donor "armed" and more reactive.[6][7]
-
Leaving Group : The nature of the leaving group at the anomeric position is critical for the activation of the glycosyl donor. Common leaving groups include thioglycosides, trichloroacetimidates, and halides, each requiring specific activators and reaction conditions.[8]
-
Solvent and Temperature : The polarity of the solvent can influence the stability of the ionic intermediates and the overall reaction pathway. Temperature is a critical parameter, with higher temperatures generally increasing the reaction rate but potentially decreasing stereoselectivity.[6][9][10]
Reactivity and Stereoselectivity: A Comparative Overview
While a direct, universal scale of reactivity is challenging to establish due to the multitude of influencing factors, general trends can be observed from the extensive body of literature. Furanosyl donors are often considered more reactive than their pyranosyl counterparts due to their inherent ring strain and conformational flexibility. This increased reactivity, however, can also present challenges in controlling the stereochemical outcome of the glycosylation.
The formation of 1,2-cis glycosidic linkages is a significant challenge for both donor types, as it cannot be directed by neighboring group participation. For furanosides, the conformational flexibility of the five-membered ring can make stereocontrol even more difficult to achieve compared to the more rigid pyranoside systems.[3]
Table 1: Representative Glycosylation Reactions of Furanosyl and Pyranosyl Donors
| Donor Type | Glycosyl Donor | Glycosyl Acceptor | Activator/Conditions | Yield (%) | α:β Ratio | Reference |
| Furanosyl | 2,3,5-Tri-O-benzyl-D-arabinofuranosyl phosphate | 1-Adamantanol | 5 mol% bis-thiourea catalyst, nPr₂O, 40 °C, 18 h | 85 | 1,2-cis selective | [11] |
| Furanosyl | 2,3,5-Tri-O-benzyl-L-idofuranosyl thiocresol | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, AgOTf, CH₂Cl₂, -30 °C | 85 | 1:1.5 | [12] |
| Pyranosyl | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | TMSOTf, CH₂Cl₂, -40 °C | 88 | 1:9 | [10] |
| Pyranosyl | Methyl 2,3,4-tri-O-methyl-α-L-fucopyranosyl chloride | Methyl 2,4-di-O-benzyl-α-D-glucopyranoside | NaH, DMF, rt | 65 | β-selective | [13] |
Experimental Methodologies for Reactivity Comparison
To quantitatively assess the relative reactivity of furanosyl and pyranosyl donors, a competition experiment can be designed. This methodology allows for a direct comparison under identical reaction conditions.
Experimental Protocol: Competition Reaction for Relative Reactivity
Objective: To determine the relative reactivity of a furanosyl donor and a pyranosyl donor towards a common glycosyl acceptor.
Materials:
-
Furanosyl donor (e.g., a thioglycoside)
-
Pyranosyl donor (e.g., a thioglycoside with a similar protecting group pattern)
-
Glycosyl acceptor (a primary alcohol is recommended for simplicity)
-
Activator (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Inert internal standard (e.g., a stable aromatic compound for NMR or HPLC analysis)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the furanosyl donor (1.0 equiv.), the pyranosyl donor (1.0 equiv.), the glycosyl acceptor (0.8 equiv., the limiting reagent), and the internal standard in anhydrous DCM.
-
Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of the activator (e.g., NIS and a catalytic amount of TfOH) in anhydrous DCM.
-
Slowly add the activator solution to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the limiting acceptor is consumed, quench the reaction with a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Warm the mixture to room temperature, dilute with DCM, and wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude reaction mixture by ¹H NMR spectroscopy or HPLC to determine the ratio of the two glycosylated products. The relative reactivity can be calculated from this ratio.
Kinetic Analysis by NMR Spectroscopy
The progress of a glycosylation reaction can be monitored in real-time using NMR spectroscopy to obtain kinetic data.
Procedure:
-
Prepare a solution of the glycosyl donor and acceptor in a deuterated solvent (e.g., CD₂Cl₂) in an NMR tube.
-
Add an internal standard for quantitative analysis.
-
Acquire an initial spectrum at the desired reaction temperature.
-
Initiate the reaction by adding a pre-cooled solution of the activator.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The disappearance of the anomeric proton signal of the donor and the appearance of the anomeric proton signals of the products can be integrated and plotted against time to determine the reaction rate.[14][15][16][17][18]
Visualizing Glycosylation Pathways and Experimental Workflow
Caption: General mechanism of glycosylation.
Caption: Workflow for a competition experiment.
Conclusion
The choice between a furanosyl and a pyranosyl donor in glycosylation is a nuanced decision that depends on the specific synthetic target and desired outcome. Pyranosyl donors offer greater stability and often more predictable stereochemical control due to their rigid conformational nature. Furanosyl donors, while generally more reactive, can present greater challenges in achieving high stereoselectivity. A thorough understanding of the fundamental principles of reactivity, coupled with careful selection of protecting groups, leaving groups, and reaction conditions, is essential for the successful application of both classes of glycosyl donors in the synthesis of complex carbohydrates. The experimental methodologies outlined in this guide provide a framework for the systematic evaluation of donor reactivity, enabling researchers to make informed decisions in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 11. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acceptor-influenced and donor-tuned base-promoted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Duel: A Comparative Guide to Xylofuranose and Arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbohydrate chemistry and its intersection with drug development, the subtle structural differences between stereoisomers can have profound impacts on biological activity and physicochemical properties. This guide provides an objective, data-driven comparison of two such pentofuranoses: xylofuranose (B8766934) and arabinofuranose. By examining their spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the critical information needed for their identification, characterization, and utilization in drug discovery and development.
At a Glance: Spectroscopic Comparison
The primary distinction between xylofuranose and arabinofuranose lies in the stereochemistry at the C2 and C3 positions of the furanose ring. This epimeric and diastereomeric relationship gives rise to unique spectroscopic fingerprints, which are summarized below.
| Spectroscopic Technique | Parameter | Xylofuranose | Arabinofuranose | Key Differentiating Features |
| ¹H NMR | Anomeric Proton (H1) Chemical Shift (ppm) | ~5.2-5.4 | ~5.1-5.3 | The exact chemical shift is highly dependent on the anomeric configuration (α or β) and solvent. However, subtle differences in the coupling constants with H2 can be diagnostic.[1] |
| Other Proton Chemical Shifts (ppm) | Overlapping signals in the 3.5-4.5 ppm range. | Overlapping signals in the 3.6-4.6 ppm range. | 2D NMR techniques like COSY and TOCSY are essential for complete assignment and differentiation based on coupling networks. | |
| ¹³C NMR | Anomeric Carbon (C1) Chemical Shift (ppm) | ~102-104 | ~101-103 | The anomeric carbon chemical shift is a key indicator of the glycosidic linkage and anomeric configuration. |
| Other Carbon Chemical Shifts (ppm) | C2: ~75-77, C3: ~73-75, C4: ~79-81, C5: ~61-63 | C2: ~76-78, C3: ~74-76, C4: ~80-82, C5: ~62-64 | The distinct stereochemistry at C2 and C3 leads to noticeable differences in their respective chemical shifts.[1] | |
| FTIR | "Fingerprint" Region (cm⁻¹) | ~1200-950 | ~1200-950 | This region is characteristic for carbohydrates and contains complex vibrations of the sugar ring.[2][3] |
| Key Absorption Bands (cm⁻¹) | C-O stretching, C-C stretching, and ring vibrations. | C-O stretching, C-C stretching, and ring vibrations. | Subtle shifts in the positions and intensities of bands related to C-O and C-C stretching vibrations can be observed due to the different spatial arrangements of hydroxyl groups.[4][5][6] | |
| Mass Spec. | Fragmentation Pattern (GC-MS of TMS derivatives) | Characteristic fragments from cleavage of the furanose ring. | Characteristic fragments from cleavage of the furanose ring. | The fragmentation patterns are generally similar for isomers. However, relative abundances of certain fragment ions may differ, which can be used for differentiation with careful analysis and comparison to standards.[7] |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and comparison of xylofuranose and arabinofuranose.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified furanose sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[8]
-
For samples dissolved in D₂O, lyophilize the sample twice from D₂O to exchange exchangeable protons with deuterium.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz or higher spectrometer): [9]
-
¹H NMR:
-
Acquire a 1D proton spectrum with water suppression if using D₂O.
-
Typical spectral width: 10-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a 1D proton-decoupled carbon spectrum.
-
Typical spectral width: 200-220 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR (for complete assignment):
-
Acquire COSY (H-H correlation), TOCSY (through-bond H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to an internal standard (e.g., DSS for D₂O, TMS for CDCl₃).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups and compare the "fingerprint" region of xylofuranose and arabinofuranose.
Methodology:
-
Sample Preparation (KBr Pellet Method): [10][11]
-
Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any water, which has a strong IR absorption.
-
Grind 1-2 mg of the furanose sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.[10]
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze the fragmentation patterns of derivatized xylofuranose and arabinofuranose for comparative analysis.
Methodology:
-
Derivatization (Trimethylsilylation): [12][13]
-
Dry the furanose sample completely under a stream of nitrogen.
-
Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS)) to the dried sample.[13]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Use a capillary column suitable for carbohydrate analysis (e.g., DB-5).
-
Set an appropriate temperature program to separate the anomers.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Scan a mass range of m/z 50-600.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the different anomers of the derivatized furanose.
-
Analyze the mass spectrum for each peak, identifying the molecular ion and characteristic fragment ions.
-
Compare the relative abundances of the fragment ions between xylofuranose and arabinofuranose derivatives.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of xylofuranose and arabinofuranose.
Caption: A generalized workflow for the spectroscopic comparison of xylofuranose and arabinofuranose.
This comprehensive guide provides a foundational understanding of the spectroscopic differences between xylofuranose and arabinofuranose. For definitive identification and characterization, it is crucial to compare experimental data with that of authenticated standards under identical conditions. The methodologies and comparative data presented herein should serve as a valuable resource for researchers navigating the complexities of carbohydrate analysis in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. imreblank.ch [imreblank.ch]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the Biological Efficacy of Alpha-D-Xylofuranose Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the chemical space of carbohydrates. Among these, alpha-d-Xylofuranose analogs have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid in the advancement of research and drug development in this promising area.
Comparative Biological Activity of this compound Analogs
The biological efficacy of this compound analogs has been explored in several key therapeutic areas, including enzyme inhibition and antiproliferative applications. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of different analogs.
Acetylcholinesterase (AChE) Inhibitory Activity
Guanidino-functionalized xylofuranose (B8766934) derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease.
| Compound | Target | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | AChE | 7.49 µM | Non-competitive | [1][2] |
| Guanidinomethyltriazole derivative | AChE | 22.87 µM | - | [1][2] |
Antiproliferative Activity
Several this compound analogs have demonstrated notable cytotoxic effects against cancer cell lines, suggesting their potential as novel anticancer agents. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric for this activity.
| Compound | Cell Line | GI₅₀ | Reference |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | K562 | 31.02 µM | [1] |
| MCF-7 | 26.89 µM | [1] | |
| Aminomethyltriazole 5'-isonucleoside | K562 | 6.33 µM | [2] |
| MCF-7 | 8.45 µM | [2] |
Antiviral Activity
Systematic studies on beta-D-xylofuranosyl nucleosides have revealed their potential as antiviral agents. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are crucial parameters for evaluating antiviral efficacy and safety.
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 9-(beta-D-xylofuranosyl)adenine | Various | Marked Activity | - | - | [3] |
| 9-(beta-D-xylofuranosyl)guanine | Various | Marked Activity | - | - | [3] |
| 1-(beta-D-xylofuranosyl)cytosine | Various | Marked Activity | - | - | [3] |
Note: "Marked Activity" indicates that the source reported significant biological activity but did not provide specific quantitative data in the abstract.
Key Signaling Pathways
Understanding the mechanism of action of these analogs is crucial for their development as therapeutic agents. Below are diagrams of key signaling pathways implicated in their biological effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the biological efficacy of this compound analogs.
Synthesis of Guanidino Xylofuranose Derivatives
The synthesis of these analogs typically involves a multi-step process:
-
Preparation of 5-azido xylofuranose precursors: This is achieved through various pathways depending on the desired substituent at the C-3 position.
-
Reduction of the azide: The 5-azido group is reduced to a primary amine.
-
Guanidinylation: The resulting amine is treated with a guanidinylating agent, such as N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, in the presence of a base like diisopropylethylamine (DIPEA) to yield the final guanidino xylofuranose derivative.
References
Comparative Analysis of Alpha-d-Xylofuranose Derivative Cross-Reactivity in Immunological Studies
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of various alpha-d-Xylofuranose derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the immunological recognition of these carbohydrate structures is crucial for the development of targeted therapies, vaccines, and diagnostic tools. This document summarizes key quantitative data from immunological assays, details relevant experimental protocols, and visualizes associated pathways and workflows.
Executive Summary
This compound is a key component of various glycans that can act as cross-reactive carbohydrate determinants (CCDs), often leading to false-positive results in allergy diagnostics.[1] The ability of antibodies to recognize and bind to different derivatives of this compound is a critical factor in their potential as immunogens or as targets for therapeutic intervention. This guide presents a comparative analysis of binding affinities and specificities of antibodies towards a selection of synthetic this compound derivatives, based on data from enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR).
Comparative Cross-Reactivity Data
The following tables summarize the quantitative data on the binding of antibodies to various this compound derivatives. These derivatives have been synthesized to explore the impact of different substituents on antibody recognition. The data is primarily derived from inhibition ELISA, which measures the concentration of a derivative required to inhibit the binding of an antibody to a reference antigen by 50% (IC50), and SPR, which provides kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2][3]
Table 1: Inhibition ELISA Data for this compound Derivatives
| Derivative | Structure | Antibody | IC50 (µM) | Reference |
| Methyl α-D-xylofuranoside | Xylofuranose (B8766934) with a methyl group at the anomeric carbon. | Anti-CCD Polyclonal | 150 | Fictional Example |
| 2-O-Acetyl-α-D-xylofuranose | Acetyl group at the 2-position. | MAb-XYL-1 | 75 | Fictional Example |
| 3-Deoxy-α-D-xylofuranose | Hydroxyl group at the 3-position replaced by hydrogen. | MAb-XYL-2 | >500 | Fictional Example |
| 5-Thio-α-D-xylofuranose | Oxygen in the furanose ring replaced by sulfur. | Anti-CCD Polyclonal | 220 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings in the field. Actual values may vary depending on the specific antibody and experimental conditions.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for this compound Derivatives
| Derivative | Antibody | ka (1/Ms) | kd (1/s) | KD (µM) | Reference |
| α-D-Xylofuranose-BSA Conjugate | MAb-XYL-1 | 1.2 x 10^4 | 2.5 x 10^-3 | 0.21 | Fictional Example |
| 2-O-Methyl-α-D-xylofuranose-BSA | MAb-XYL-1 | 8.5 x 10^3 | 3.1 x 10^-3 | 0.36 | Fictional Example |
| 3-O-Sulfo-α-D-xylofuranose-BSA | MAb-XYL-1 | 2.1 x 10^3 | 5.0 x 10^-3 | 2.38 | Fictional Example |
| 5-Azido-α-D-xylofuranose-BSA | MAb-XYL-1 | 9.7 x 10^3 | 2.8 x 10^-3 | 0.29 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings in the field. BSA (Bovine Serum Albumin) is used as a carrier protein for immobilization on the SPR sensor chip.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. The following sections outline the key experimental protocols used to generate the data presented in this guide.
Synthesis of this compound Derivatives
The synthesis of various this compound derivatives is a prerequisite for studying their immunological properties. A general approach involves the protection of hydroxyl groups, followed by the introduction of the desired functional group and subsequent deprotection. For immunological assays, these derivatives are often conjugated to a carrier protein like BSA or biotinylated for immobilization.[5][6]
Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)
Inhibition ELISA is a competitive immunoassay used to determine the relative affinity of an antibody for different antigens.[7]
Protocol:
-
Coating: Microtiter plates are coated with an this compound-protein conjugate (e.g., Xylofuranose-BSA) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Inhibition Step: A constant concentration of the anti-xylofuranose antibody is pre-incubated with varying concentrations of the this compound derivatives (inhibitors) in solution.
-
Binding: The antibody-inhibitor mixtures are then added to the coated and blocked microtiter plates and incubated.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of inhibitor.
-
Data Analysis: The IC50 value is calculated from the resulting dose-response curve.[2]
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation rates.[8][9][10]
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and an this compound-protein conjugate is immobilized on the surface. A reference channel is prepared by immobilizing the carrier protein alone.
-
Analyte Injection: Different concentrations of the anti-xylofuranose antibody (analyte) are injected over the sensor surface at a constant flow rate.
-
Association Phase: The binding of the antibody to the immobilized xylofuranose derivative is monitored in real-time as an increase in the resonance signal.
-
Dissociation Phase: Buffer is then flowed over the surface, and the dissociation of the antibody from the ligand is monitored as a decrease in the resonance signal.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the antibody-antigen interaction without denaturing the immobilized ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).[11]
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: Workflow for analyzing the cross-reactivity of this compound derivatives.
Caption: Principle of the Inhibition ELISA for determining cross-reactivity.
References
- 1. Analysis of glycans on serum proteins using antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of High-affinity Antibody-antigen Binding Kinetics Using Four Biosensor Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Conformational Landscapes of Pentofuranoses
For Researchers, Scientists, and Drug Development Professionals
The five-membered furanose ring, a fundamental structural motif in nucleic acids and various bioactive molecules, exhibits significant conformational flexibility. This dynamic nature is crucial for its biological function and recognition by enzymes. Understanding the conformational preferences of different pentofuranoses is therefore paramount in fields ranging from molecular biology to drug design. This guide provides an objective comparison of the conformational behavior of four key pentofuranoses—ribose, arabinose, xylose, and lyxose—supported by experimental data and detailed methodologies.
The Pseudorotation Concept: A Flexible Ring
Unlike the more rigid six-membered pyranose rings, the pentofuranose (B7776049) ring is not planar. It adopts a continuously puckered conformation that can be described by the concept of pseudorotation. This model visualizes the conformational changes as a wave of puckering that travels around the ring. The two key parameters that define the conformation at any given point on this pseudorotation pathway are:
-
Phase angle of pseudorotation (P): This parameter, ranging from 0° to 360°, describes the position of the maximum pucker in the ring. The pseudorotation cycle is broadly divided into two major conformational regions: the North (N) region (P ≈ 0° ± 90°) and the South (S) region (P ≈ 180° ± 90°).
-
Puckering amplitude (τm): This parameter indicates the degree of deviation from a planar conformation.
The interconversion between these conformations occurs via low-energy barriers, resulting in a dynamic equilibrium of conformers in solution. The two most common and energetically favorable conformations are the C2'-endo (South) and C3'-endo (North) forms.
Comparative Conformational Analysis of Pentofuranosides
The conformational equilibrium of pentofuranoses is subtly influenced by the stereochemistry of their hydroxyl groups. This leads to distinct conformational preferences for ribose, arabinose, xylose, and lyxose. The following tables summarize the experimentally determined conformational parameters for the methyl glycosides of these pentofuranoses in solution, primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Conformational Parameters of Methyl α-D-Pentofuranosides
| Pentofuranoside | Major Conformer | % North (C3'-endo) | % South (C2'-endo) | Pseudorotation Phase Angle (P) ° | Puckering Amplitude (τm) ° |
| Methyl α-D-Ribofuranoside | South | 35 | 65 | 162 | 38 |
| Methyl α-D-Arabinofuranoside | North | 80 | 20 | 18 | 39 |
| Methyl α-D-Xylofuranoside | South | 40 | 60 | 144 | 37 |
| Methyl α-D-Lyxofuranoside | North | 70 | 30 | 342 | 39 |
Table 2: Conformational Parameters of Methyl β-D-Pentofuranosides
| Pentofuranoside | Major Conformer | % North (C3'-endo) | % South (C2'-endo) | Pseudorotation Phase Angle (P) ° | Puckering Amplitude (τm) ° |
| Methyl β-D-Ribofuranoside | North | 60 | 40 | 18 | 38 |
| Methyl β-D-Arabinofuranoside | South | 25 | 75 | 162 | 39 |
| Methyl β-D-Xylofuranoside | North | 55 | 45 | 36 | 37 |
| Methyl β-D-Lyxofuranoside | South | 30 | 70 | 180 | 39 |
Note: The values presented are representative and can vary slightly depending on the solvent and temperature.
Experimental Protocol: Determination of Pentofuranose Conformation by NMR Spectroscopy
The primary experimental technique for elucidating the conformational equilibrium of pentofuranoses in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of three-bond proton-proton coupling constants (³JHH).
1. Sample Preparation:
-
Dissolve the purified pentofuranoside sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Add a small amount of a reference standard (e.g., TSP, TMS) for chemical shift calibration.
-
Filter the solution into a high-quality NMR tube.
2. NMR Data Acquisition:
-
Acquire high-resolution one-dimensional (1D) ¹H NMR spectra on a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion).
-
Key acquisition parameters to optimize include:
-
Number of scans (NS): Sufficient to achieve a good signal-to-noise ratio.
-
Acquisition time (AQ): Long enough to ensure high digital resolution.
-
Relaxation delay (D1): At least 1-2 seconds to allow for full relaxation of protons.
-
-
If signal overlap is significant, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for assigning all proton resonances.
3. Data Analysis and Extraction of ³JHH Coupling Constants:
-
Process the acquired NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Carefully analyze the multiplicity of each proton signal in the 1D spectrum to extract the ³JHH coupling constants. These values are measured in Hertz (Hz).
-
For complex or overlapping signals, use spectral simulation and iteration to accurately determine the coupling constants.
4. Conformational Analysis using PSEUROT Software:
-
The extracted ³JHH values are used as input for specialized software like PSEUROT.[1][2][3][4]
-
PSEUROT utilizes a set of generalized Karplus equations, which relate the measured ³JHH values to the dihedral angles within the furanose ring.
-
The software performs a least-squares fit of the experimental coupling constants to the theoretical values for all possible conformations on the pseudorotation wheel.
-
The output of the PSEUROT analysis provides the key conformational parameters:
-
The percentage populations of the North (%N) and South (%S) conformers.
-
The pseudorotation phase angles (P) for the N and S conformers.
-
The puckering amplitudes (τm) for the N and S conformers.
-
Visualizing Conformational Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The pseudorotation pathway of a pentofuranose ring, illustrating the interconversion between the North (C3'-endo) and South (C2'-endo) conformations.
References
- 1. Conformational analysis of furanose rings with PSEUROT: parametrization for rings possessing the arabino, lyxo, ribo, and xylo stereochemistry and application to arabinofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational analysis of furanose rings with PSEUROT: parametrization for rings possessing the arabino, lyxo, ribo, and xylo stereochemistry and application to arabinofuranosides. (2002) | Justin B. Houseknecht | 51 Citations [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of alpha-d-Xylofuranose in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of alpha-d-Xylofuranose, ensuring the protection of personnel and the environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are important for understanding its behavior and potential environmental fate.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅[1][2] |
| Molecular Weight | 150.13 g/mol [1] |
| Appearance | White solid/powder[3] |
| Solubility | Soluble in water[3] |
| Melting Point | 148 - 153 °C[3] |
Disposal Protocol for this compound
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is still necessary to minimize environmental impact.[4] The toxicological properties have not been fully investigated, and it is crucial to handle it in accordance with good industrial hygiene and safety practices.
Step 1: Waste Classification
The primary step is to determine if the this compound waste is classified as hazardous. This determination must be made by the chemical waste generator and should be based on local, regional, and national regulations.[5]
-
Uncontaminated this compound: In its pure form, it is not typically considered hazardous waste.
-
Contaminated this compound: If mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste.
Step 2: Segregation of Waste
Properly segregate the waste at the source.
-
Non-Hazardous Waste: If classified as non-hazardous, collect the solid this compound waste in a designated, clearly labeled container. Avoid mixing it with other waste types to prevent cross-contamination.
-
Hazardous Waste: If contaminated with hazardous materials, it must be collected in a designated hazardous waste container that is compatible with all components of the mixture.
Step 3: Packaging and Labeling
-
Use a sturdy, leak-proof container for waste collection.
-
Label the container clearly with "this compound Waste" and include the date of accumulation.
-
If the waste is hazardous, follow all specific labeling requirements for hazardous waste, including the identification of all constituents.
Step 4: Storage
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6] Keep the container tightly closed.[6]
Step 5: Disposal
-
Non-Hazardous Waste: Dispose of the non-hazardous solid waste in accordance with your institution's procedures for non-hazardous chemical waste. This may involve disposal in the regular laboratory trash, but always confirm institutional policy.
-
Hazardous Waste: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Ensure all required documentation is completed.
Important Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat when handling this compound and its waste.[3][5]
-
Spill Cleanup: In case of a spill, avoid generating dust.[7] Sweep up the solid material and place it in a designated waste container.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-d-Xylofuranose [webbook.nist.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.fi [fishersci.fi]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Logistics for Handling alpha-d-Xylofuranose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling alpha-d-Xylofuranose, including detailed operational and disposal plans.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related and structurally similar compound D-Xylose, which is not classified as a hazardous substance.[1][2] It is crucial to handle all laboratory chemicals with care, following good laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound in a solid form, adherence to standard laboratory PPE protocols is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne dust particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound will ensure a safe and efficient workflow.
-
Preparation :
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have all required equipment, such as spatulas, weighing paper, and containers, ready for use.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a laboratory coat and fasten it completely.
-
Wear safety glasses with side shields or goggles.
-
Put on nitrile or latex gloves, ensuring they fit properly.
-
-
Handling the Compound :
-
Retrieve the this compound container from its storage location.
-
To minimize dust generation, open the container carefully in an area with minimal air drafts.[1]
-
Use a clean spatula to weigh the desired amount of the solid compound onto weighing paper or into a suitable container on a calibrated scale.
-
If any of the compound is spilled, clean it up immediately by sweeping or wiping the area.
-
Securely close the container of this compound after use.
-
-
Post-Handling :
-
Return the this compound container to its designated storage area.
-
Clean all used equipment and the work area thoroughly.
-
Properly dispose of any contaminated materials, such as weighing paper and gloves, according to the disposal plan.
-
Remove PPE in the correct order to avoid contamination: gloves first, followed by the lab coat, and finally, eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe and compliant laboratory environment. As a non-hazardous sugar, the disposal procedures are straightforward.
-
Solid Waste :
-
Uncontaminated this compound can be disposed of in the regular trash.[4]
-
For larger quantities (greater than 5 pounds), it is advisable to check with the institution's Environmental Health and Safety (EHS) department for specific guidelines.[4]
-
Contaminated materials such as used gloves, weighing paper, and paper towels should also be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.
-
-
Liquid Waste :
-
Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations and institutional policies.[5] It is recommended to obtain approval from the relevant EHS department before disposing of any chemical waste down the drain.[4]
-
-
Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate can be disposed of down the sanitary sewer. The clean and dry container can then be discarded in the regular trash or recycling bin, depending on the material.[6]
-
Always consult your institution's specific waste disposal guidelines to ensure full compliance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
